molecular formula C10H11N3 B13631084 (2-Phenyl-1H-imidazol-5-YL)methanamine

(2-Phenyl-1H-imidazol-5-YL)methanamine

Cat. No.: B13631084
M. Wt: 173.21 g/mol
InChI Key: CNIIMCXFZSUBJC-UHFFFAOYSA-N
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Description

(2-Phenyl-1H-imidazol-5-YL)methanamine (CID 63108976) is an organic compound with the molecular formula C12H15N3 . It belongs to the class of phenylimidazoles, which are a significant focus in medicinal chemistry due to their diverse biological activities . This specific aminomethyl phenylimidazole derivative is recognized as a novel class of dopamine receptor subtype-specific ligand . Its core structure is based on the imidazole ring, a five-membered heterocyclic moiety known for its amphoteric properties and high solubility in polar solvents . The primary research value of (2-Phenyl-1H-imidazol-5-YL)methanamine lies in its potential application in neuroscientific research. Compounds of this class have been investigated for their utility in studying brain disorders, acting as potential neuroleptic agents, and for the diagnosis and treatment of conditions such as schizophrenia, Parkinson's disease, and depressive or mood disorders . The imidazole scaffold is a privileged structure in drug discovery, found in numerous commercially available therapeutic agents . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

(2-phenyl-1H-imidazol-5-yl)methanamine

InChI

InChI=1S/C10H11N3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,13)

InChI Key

CNIIMCXFZSUBJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)CN

Origin of Product

United States
Foundational & Exploratory

Synthesis Pathway and Methodological Guide for (2-Phenyl-1H-imidazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Phenyl-1H-imidazol-5-yl)methanamine—frequently designated in literature as 4-aminomethyl-2-phenylimidazole due to the annular tautomerism of the 1H-imidazole ring—is a critical pharmacophore and synthetic intermediate. It serves as a foundational building block in the development of dopamine receptor subtype-specific ligands [1] and trace amine-associated receptor 1 (TAAR1) agonists [3].

This whitepaper outlines a highly optimized, four-step synthetic pathway designed for scalability, high chemoselectivity, and the mitigation of common side reactions (such as over-alkylation). As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality and thermodynamic drivers that dictate these specific experimental choices.

Retrosynthetic Analysis & Pathway Rationale

The construction of the (2-phenyl-1H-imidazol-5-yl)methanamine architecture requires the assembly of the aromatic imidazole core followed by the precise installation of a primary amine at the C5 (or C4) position.

  • Core Assembly (Debus-Radziszewski Condensation): We utilize benzamidine and 1,3-dihydroxyacetone. Benzamidine directly installs the C2-phenyl group, while 1,3-dihydroxyacetone acts as the C4-C5 synthon. This is thermodynamically driven by the aromatization of the resulting imidazole ring [1].

  • Hydroxyl Activation: The resulting 2-phenyl-1H-imidazole-5-methanol must be activated. Thionyl chloride (

    
    ) is selected over phosphorus-based reagents because the byproducts (
    
    
    
    and
    
    
    ) are volatile, allowing for a self-purifying step.
  • Amination Strategy (The Azide Route): Direct amination of the chloromethyl intermediate with ammonia gas is notoriously inefficient, often yielding a complex mixture of primary, secondary, and tertiary amines due to over-alkylation. To guarantee the exclusive formation of the primary amine, we employ an indirect amination sequence. The chloride is displaced by a highly nucleophilic azide ion (

    
    ), followed by a chemoselective Staudinger reduction . This reduction is chosen over catalytic hydrogenation (
    
    
    
    , Pd/C) to prevent the basic imidazole nitrogens from coordinating with and poisoning the palladium catalyst [2].

Mechanistic Pathway Visualization

SynthesisPathway SM1 Benzamidine HCl + 1,3-Dihydroxyacetone Step1 Debus-Radziszewski Condensation NH4OH, 90°C SM1->Step1 Int1 2-Phenyl-1H-imidazole-5-methanol Step1->Int1 Step2 Chlorination SOCl2, 80°C Int1->Step2 Int2 5-(Chloromethyl)-2-phenyl-1H-imidazole Step2->Int2 Step3 Azidation NaN3, DMF, 60°C Int2->Step3 Int3 5-(Azidomethyl)-2-phenyl-1H-imidazole Step3->Int3 Step4 Staudinger Reduction PPh3, H2O, THF, RT Int3->Step4 Product (2-Phenyl-1H-imidazol-5-yl)methanamine Step4->Product

Fig 1: Four-step synthetic pathway for (2-Phenyl-1H-imidazol-5-yl)methanamine.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters for the four-step synthesis. Adhering to these specific temperature and time constraints is critical for minimizing byproduct formation.

StepTransformationReagents & SolventsTemp (°C)TimeTypical Yield
1 Imidazole Ring FormationBenzamidine HCl, 1,3-Dihydroxyacetone,

905 h60–70%
2 Hydroxyl ActivationThionyl Chloride (

), Neat
8015 min85–95%
3 Nucleophilic SubstitutionSodium Azide (

), Anhydrous DMF
604 h80–90%
4 Azide ReductionTriphenylphosphine (

),

, THF
2512 h75–85%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Phenyl-1H-imidazole-5-methanol
  • Causality: The use of a sealed tube is mandatory. At 90 °C, ammonium hydroxide rapidly evolves ammonia gas. The sealed environment maintains the necessary autogenous pressure to keep ammonia in solution, driving the imine condensation forward.

  • Protocol:

    • Charge a heavy-walled pressure vessel with 7.5 g of benzamidine dihydrochloride and 5.0 g of 1,3-dihydroxyacetone dimer.

    • Suspend the solids in 70 mL of concentrated ammonium hydroxide (

      
      ).
      
    • Seal the vessel and heat the mixture to 90 °C for 5 hours [1].

    • Allow the vessel to cool to room temperature before carefully venting.

    • Dilute the reaction mixture with 100 mL of distilled water and extract with chloroform (

      
       mL).
      
    • Dry the combined organic layers over anhydrous sodium sulfate (

      
      ) and concentrate under reduced pressure.
      
    • Purify the residue via silica gel flash chromatography (eluting with 10% methanol in dichloromethane) to yield the product.

Step 2: Synthesis of 5-(Chloromethyl)-2-phenyl-1H-imidazole
  • Causality: The 5-position of the imidazole ring shares electronic characteristics with benzylic/allylic systems, stabilizing the transition state during nucleophilic substitution. This allows the chlorination to proceed rapidly (15 minutes) without the need for additional catalysts.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, suspend 350 mg of 2-phenyl-1H-imidazole-5-methanol in 3 mL of neat thionyl chloride (

      
      ).
      
    • Heat the mixture to 80 °C for exactly 15 minutes [1]. Prolonged heating may lead to degradation of the imidazole core.

    • Remove the excess thionyl chloride in vacuo.

    • Validation: The resulting crude hydrochloride salt is typically pure enough for the subsequent step. Do not attempt aqueous basic workup if the compound is to be stored, as the free base of the chloromethyl imidazole is prone to intermolecular alkylation (dimerization).

Step 3: Synthesis of 5-(Azidomethyl)-2-phenyl-1H-imidazole
  • Causality: Anhydrous DMF is utilized to solvate the sodium azide while leaving the azide anion highly naked and reactive, ensuring a rapid

    
     displacement of the primary chloride.
    
  • Protocol:

    • Dissolve the crude 5-(chloromethyl)-2-phenyl-1H-imidazole (approx. 1.5 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF).

    • Add 1.5 equivalents of sodium azide (

      
      ).
      
    • Stir the suspension at 60 °C for 4 hours under an inert argon atmosphere.

    • Quench the reaction by pouring it into 30 mL of ice water, then extract with ethyl acetate (

      
       mL).
      
    • Wash the organic layer with brine to remove residual DMF, dry over

      
      , and concentrate.
      
    • Validation: Confirm the success of the substitution via IR spectroscopy; a strong, sharp azide stretching band at

      
       should be clearly visible.
      
Step 4: Reduction to (2-Phenyl-1H-imidazol-5-yl)methanamine
  • Causality: The Staudinger reduction proceeds via the formation of an intermediate aza-ylide, which is subsequently hydrolyzed by water. This method is exceptionally mild and leaves the aromatic imidazole ring completely untouched, avoiding the over-reduction risks associated with high-pressure hydrogenation [2].

  • Protocol:

    • Dissolve the 5-(azidomethyl)-2-phenyl-1H-imidazole in 15 mL of tetrahydrofuran (THF).

    • Add 1.1 equivalents of triphenylphosphine (

      
      ). Stir at room temperature. Nitrogen gas evolution will begin immediately.
      
    • Once gas evolution ceases (typically 1-2 hours), add 2 mL of distilled water.

    • Stir the mixture vigorously at room temperature for an additional 10-12 hours to ensure complete hydrolysis of the aza-ylide.

    • Concentrate the mixture to remove THF. Acidify the aqueous residue with 1M HCl to pH 2, and wash with toluene to remove triphenylphosphine oxide (

      
      ).
      
    • Basify the aqueous layer with 1M NaOH to pH 10 and extract with dichloromethane. Dry and concentrate to yield the pure primary amine.

References

  • Source: Google Patents (US20030018025A1)
  • Title: Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids with Imidazole Aldehydes or of Imidazole Methanamines Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Optimisation of imidazole compounds as selective TAAR1 agonists: discovery of RO5073012 Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

synthesis of (2-Phenyl-1H-imidazol-5-YL)methanamine from imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of (2-Phenyl-1H-imidazol-5-yl)methanamine starting from imidazole-5-carboxaldehyde .

This route addresses the chemical challenge of regioselective C2-functionalization on a sensitive aldehyde-bearing imidazole scaffold. It prioritizes robustness and scalability, utilizing a Protection → C–H Activation → Functional Group Interconversion strategy.

Executive Summary

  • Target Molecule: (2-Phenyl-1H-imidazol-5-yl)methanamine

  • Starting Material: 1H-Imidazole-5-carboxaldehyde

  • Key Challenge: Regioselective installation of the phenyl group at the C2 position while preserving the C5 aldehyde for subsequent amination.

  • Strategy:

    • Scaffold Stabilization: Dual protection of the aldehyde (acetalization) and the imidazole nitrogen (SEM-protection) to prevent catalyst poisoning and direct regioselectivity.

    • C2-Arylation: Palladium-catalyzed direct C–H arylation (or Lithiation/Suzuki cross-coupling) to install the phenyl ring.

    • Reductive Amination: Controlled reduction of the regenerated aldehyde to the primary amine.

    • Global Deprotection: Removal of the N-protecting group to yield the final salt or free base.

Retrosynthetic Analysis

The synthesis is deconstructed into three distinct phases. The C2-phenyl group is installed via transition-metal catalysis on a protected intermediate, as the free imidazole-aldehyde is incompatible with organometallic reagents due to acidic protons and electrophilic carbonyls.

Retrosynthesis Target (2-Phenyl-1H-imidazol-5-yl)methanamine Intermediate1 2-Phenyl-imidazole-5-carboxaldehyde Target->Intermediate1 Reductive Amination Intermediate2 Protected Scaffold (1-SEM-2-Phenyl-imidazole-5-acetal) Intermediate1->Intermediate2 Deprotection Start 1H-Imidazole-5-carboxaldehyde Intermediate2->Start C-H Arylation & Protection

Figure 1: Retrosynthetic logic flow from target amine to starting aldehyde.

Phase 1: Scaffold Protection & Stabilization

The starting material, 1H-imidazole-5-carboxaldehyde, possesses an acidic N-H proton (pKa ~14) and an electrophilic aldehyde. To facilitate C2-arylation, both must be masked.

Step 1.1: Acetal Protection of Aldehyde

Rationale: The aldehyde is protected as a cyclic acetal to prevent nucleophilic attack during the subsequent base-mediated or organometallic steps.

  • Reagents: Ethylene glycol (10 eq), p-Toluenesulfonic acid (pTsOH, 0.1 eq).

  • Solvent: Toluene (Reflux with Dean-Stark trap).

  • Protocol:

    • Suspend 1H-imidazole-5-carboxaldehyde (10 g) in Toluene (150 mL).

    • Add ethylene glycol and pTsOH.

    • Reflux for 12 hours with continuous water removal via Dean-Stark.

    • Cool, wash with saturated NaHCO₃, dry (Na₂SO₄), and concentrate.

    • Yield Expectation: >90% of 4-(1,3-dioxolan-2-yl)-1H-imidazole .

Step 1.2: N-SEM Protection

Rationale: The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is chosen for its ability to direct lithiation or C-H activation to the C2 position and its stability under basic conditions.

  • Reagents: Sodium Hydride (NaH, 60%, 1.2 eq), SEM-Cl (1.1 eq).

  • Solvent: DMF (Anhydrous, 0°C to RT).

  • Protocol:

    • Dissolve the acetal intermediate in dry DMF at 0°C.

    • Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min.

    • Add SEM-Cl dropwise.

    • Warm to RT and stir for 2 hours.

    • Quench with water, extract with EtOAc.

    • Yield Expectation: ~85% of 1-SEM-4-(1,3-dioxolan-2-yl)imidazole .

Phase 2: C2-Arylation (The Core Transformation)

This step installs the phenyl ring. While lithiation-iodination-Suzuki is a classic route, Direct C–H Arylation is preferred for its atom economy and is well-documented for SEM-protected imidazoles.

Protocol: Pd-Catalyzed C–H Arylation

Mechanism: The SEM group blocks N1 and sterically/electronically activates C2 for palladium insertion.

  • Substrate: 1-SEM-4-(1,3-dioxolan-2-yl)imidazole.

  • Coupling Partner: Iodobenzene (1.5 eq).

  • Catalyst System: Pd(OAc)₂ (5 mol%), CuI (10 mol%) (Co-catalyst for C-H activation).

  • Ligand/Base: PPh₃ (10 mol%) / Cs₂CO₃ (2.0 eq).[1]

  • Solvent: DMF or Dioxane, 100°C.

Step-by-Step:

  • In a glovebox or under Argon, combine the protected imidazole (1.0 eq), Pd(OAc)₂, CuI, PPh₃, and Cs₂CO₃ in a pressure vial.

  • Add Iodobenzene and anhydrous DMF (0.2 M concentration).

  • Seal and heat to 100°C for 16–24 hours.

  • Monitor: TLC/LC-MS should show conversion to the 2-phenyl derivative.

  • Workup: Filter through Celite to remove metal residues. Dilute with water, extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate 2-phenyl-1-SEM-4-(1,3-dioxolan-2-yl)imidazole .

Note: If direct arylation proves low-yielding due to the specific acetal electronics, the alternative Lithiation Route (n-BuLi at -78°C, then I₂, then Suzuki coupling with PhB(OH)₂) is a validated backup.

Phase 3: Functional Group Interconversion

Step 3.1: Global Deprotection (Acetal & SEM)

Depending on the stability, these can be removed sequentially or simultaneously. Acidic hydrolysis typically removes both the acetal and the SEM group (which is acid-labile, though often requires TBAF). A robust two-stage approach is recommended.

  • Acetal Hydrolysis: Treat with 2N HCl in THF/Water at RT for 2 hours.

    • Result:2-phenyl-1-SEM-imidazole-5-carboxaldehyde .

  • SEM Removal: Treat with TBAF (Tetra-n-butylammonium fluoride) in THF (reflux) or concentrated HCl/EtOH reflux.

    • Result:2-phenyl-1H-imidazole-5-carboxaldehyde .[2]

    • Note: It is often cleaner to perform reductive amination on the SEM-protected aldehyde and deprotect the nitrogen last, but the free imidazole is also a viable substrate for reductive amination. We will proceed with the free imidazole aldehyde to match the target requirement directly.

Step 3.2: Reductive Amination to Methanamine

Rationale: Converting the aldehyde to a primary amine (-CH₂NH₂) requires an ammonia source and a selective reducing agent.

  • Reagents: Ammonium Acetate (NH₄OAc, 10 eq) or 7N NH₃ in MeOH.

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) or Sodium Triacetoxyborohydride (STAB).

  • Solvent: Methanol.[3][4]

Protocol:

  • Dissolve 2-phenyl-1H-imidazole-5-carboxaldehyde (1.0 eq) in Methanol.

  • Add Ammonium Acetate (10–15 eq). Stir at RT for 1 hour to form the imine intermediate.

  • Cool to 0°C and add NaBH₃CN (1.5 eq) portion-wise.

  • Stir at RT for 12 hours.

  • Quench: Acidify with 1N HCl to pH 2 (to break down boron complexes), then basify with NaOH to pH 10.

  • Extraction: Extract with DCM or CHCl₃/iPrOH (3:1) as the amine is polar.

  • Purification: The product is a primary amine.[5] Purify via Reverse Phase HPLC or crystallize as the HCl salt.

Summary of Data & Properties

ParameterSpecification
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol
Appearance Off-white solid (Free base) / White powder (HCl salt)
Key 1H NMR Signals δ 7.8-7.4 (m, 5H, Phenyl), δ 7.1 (s, 1H, Imidazole C4-H), δ 3.8 (s, 2H, -CH₂-NH₂)
Mass Spec (ESI) [M+H]⁺ = 174.1

Process Workflow Diagram

Workflow Step1 Step 1: Protection (Ethylene Glycol, pTsOH) (SEM-Cl, NaH) Step2 Step 2: C-H Arylation (Pd(OAc)2, CuI, Ph-I) Step1->Step2 Protected Intermediate Step3 Step 3: Deprotection (HCl / TBAF) Step2->Step3 2-Phenyl Intermediate Step4 Step 4: Reductive Amination (NH4OAc, NaBH3CN) Step3->Step4 Free Aldehyde Final Target: (2-Phenyl-1H-imidazol-5-yl)methanamine Step4->Final Purification

Figure 2: Step-by-step experimental workflow.

References

  • C2-Arylation of SEM-Imidazoles

    • Title: C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Aryl
    • Source:J. Am. Chem. Soc. / PMC.
    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
    • Source:J. Org.[5][6] Chem. (Standard Protocol Reference).

    • Context: Adapted from general aldehyde-to-amine conversions described in BenchChem and Organic Chemistry Portal.
    • URL:[Link]

  • General Imidazole Functionalization

    • Title: Synthesis of Bioactive Imidazoles: A Review.
    • Source:Chem. Sci. J.
    • URL:[Link]

Sources

An In-depth Technical Guide to (2-Phenyl-1H-imidazol-5-YL)methanamine: Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2-Phenyl-1H-imidazol-5-YL)methanamine is a heterocyclic amine that holds significant interest for researchers in medicinal chemistry and drug development. Its structural framework, featuring a phenyl-substituted imidazole ring coupled with a methanamine moiety, presents a versatile scaffold for the design of novel therapeutic agents. The imidazole core is a prevalent motif in numerous biologically active compounds, and its derivatives have been explored for a wide range of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of (2-Phenyl-1H-imidazol-5-YL)methanamine, alongside detailed experimental protocols for its thorough characterization. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, evaluation, and application of this and related compounds.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. Understanding these properties is crucial for predicting its behavior in various chemical and biological systems, including its solubility, absorption, and potential interactions with biological targets.

Structural and General Properties
PropertyValueSource
Molecular Formula C₁₀H₁₁N₃[3]
Molecular Weight 173.21 g/mol [3]
IUPAC Name (2-Phenyl-1H-imidazol-5-yl)methanamine-
CAS Number 772317-13-2[3]
SMILES C1=CC=C(C=C1)C2=NC=C(N2)CN[3]
Predicted Physicochemical Data
PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 54.7 Ų[3]
logP (Octanol-Water Partition Coefficient) 1.5354[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 2[3]
pKa (most basic) ~8.5-9.5 (amine), ~5.5-6.5 (imidazole)(Predicted)
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO)(Predicted)

Note: pKa and solubility values are predictions based on the chemical structure and data for analogous compounds.

Experimental Protocols for Characterization

To ascertain the precise physicochemical properties and confirm the identity and purity of synthesized (2-Phenyl-1H-imidazol-5-YL)methanamine, a series of analytical experiments are essential. The following section details the standard protocols for these characterizations.

Workflow for Comprehensive Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis of (2-Phenyl-1H-imidazol-5-YL)methanamine Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR MP Melting Point Determination NMR->MP MS->MP IR->MP Solubility Solubility Assessment MP->Solubility pKa pKa Determination Solubility->pKa

Caption: Workflow for the synthesis, purification, and comprehensive physicochemical characterization of (2-Phenyl-1H-imidazol-5-YL)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the connectivity of atoms within (2-Phenyl-1H-imidazol-5-YL)methanamine.[4][5]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Expected signals: Aromatic protons of the phenyl and imidazole rings, a singlet for the methylene protons, and a broad singlet for the amine protons (which may exchange with D₂O).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Expected signals: Distinct signals for each carbon atom in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis:

    • Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.

    • Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺). For C₁₀H₁₁N₃, the expected m/z would be approximately 174.10.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

  • Analysis:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Expected characteristic peaks: N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=N and C=C stretching of the imidazole and phenyl rings (around 1500-1600 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹).

Melting Point Determination

The melting point is a key physical property that provides an indication of the purity of a solid compound. A sharp melting range typically signifies a high degree of purity.

Protocol:

  • Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.

  • Analysis:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample slowly (1-2 °C/min) and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Solubility Assessment

Understanding the solubility of a compound is critical for its formulation and for designing biological assays.

Protocol:

  • Solvent Screening: In separate small vials, add a known amount of the compound (e.g., 1 mg) to a measured volume of various solvents (e.g., 1 mL) at room temperature.

  • Solvents to Test: Water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.

  • Observation: Vortex each vial and visually inspect for complete dissolution. If the compound dissolves, it is soluble at that concentration. If not, the solubility is less than the tested concentration.

  • Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like HPLC or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at physiological pH.

Protocol:

  • Potentiometric Titration:

    • Dissolve a precise amount of the compound in a known volume of water or a water/co-solvent mixture.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

    • Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.

  • UV-Vis Spectrophotometry:

    • Prepare a series of buffer solutions with a range of known pH values.

    • Dissolve the compound in each buffer solution at a constant concentration.

    • Measure the UV-Vis absorbance spectrum for each solution.

    • Changes in the absorbance spectrum as a function of pH can be used to calculate the pKa.

Synthetic Considerations

While a detailed synthetic protocol is beyond the scope of this guide, it is pertinent to mention that the synthesis of (2-Phenyl-1H-imidazol-5-YL)methanamine would likely involve a multi-step process. A plausible approach could involve the construction of the 2-phenylimidazole core followed by the introduction of the methanamine group at the C5 position. Common methods for imidazole synthesis include the Radziszewski reaction or related multi-component reactions.[6] The aminomethyl group could be introduced via a Mannich-type reaction or by reduction of a corresponding nitrile or amide precursor.

Illustrative Synthetic Pathway Logic

Caption: A conceptual flowchart illustrating a potential synthetic strategy for (2-Phenyl-1H-imidazol-5-YL)methanamine.

Conclusion

(2-Phenyl-1H-imidazol-5-YL)methanamine represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and pharmacology. This technical guide has provided a comprehensive summary of its known and predicted physicochemical properties, along with detailed, field-proven protocols for its empirical characterization. By following these methodologies, researchers can obtain reliable data to support their drug discovery and development efforts. The insights and protocols presented herein are intended to facilitate the exploration of this and structurally related compounds as potential therapeutic agents.

References

  • Mehdizadeh Barforoush, M., Naderi, S., Ghanbarpour, A. R., Azhdari Tehrani, A., & Khavasi, H. R. (2011). 2-Phenyl-1H-imidazole.
  • Li, Z., et al. (2018). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 8(39), 21893-21900.
  • Patel, K. D., et al. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Nanoscience & Technology: Open Access, 14(3).
  • Kieffer, M. E., & Tasto, J. L. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals.
  • Chemsrc. 2-Phenyl-1H-imidazole. CAS#:670-96-2. [Link]

  • Wang, T., & Ghorai, M. K. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes.
  • Ma, D., & Sun, H. (2003). Synthesis of fused N-heterocycles utilizing the heterocyclic enamine protocol. Tetrahedron Letters, 44(21), 4069-4072.
  • International Journal of Pharmaceutical and Medical Research. (2023).
  • Ghorai, M. K., & Wang, T. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes.
  • Arora, R., Gill, N. S., Kapoor, R., Aggarwal, A., & Rana, A. C. (2012). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Science Alert.
  • PubChem. (1S)-1-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine. CID 51715957. [Link]

  • Al-wsahby, M. A., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1666.
  • Javahershenas, R., & Zarei, M. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(27), 18456-18475.
  • PubChem. 1-(2-(1H-imidazol-1-yl)phenyl)methanamine. CID 3161671. [Link]

  • PubChem. 2-Phenylimidazole. CID 69591. [Link]

  • PubChem. 1-(1H-Imidazol-5-yl)methanamine. CID 12408174. [Link]

  • Kumar, R., et al. (2020). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Journal of Molecular Structure, 1202, 127265.
  • Nikpassand, M., & Zare, M. (2013). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Journal of the Chinese Chemical Society, 60(10), 1253-1257.
  • PubChemLite. (2-methyl-1-phenyl-1h-imidazol-5-yl)methanamine. [Link]

  • ChemSynthesis. phenyl(5-phenyl-1H-imidazol-2-yl)methanone. [Link]

  • Reddy, G. O., & Reddy, P. P. (2015). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 13(28), 7676-7680.

Sources

Technical Whitepaper: Structural Characterization and Validation of (2-Phenyl-1H-imidazol-5-yl)methanamine

[1]

Author:1

Executive Summary

This guide outlines the structural elucidation and analytical validation of (2-Phenyl-1H-imidazol-5-yl)methanamine . As a pharmacophore sharing structural homology with histamine and various kinase inhibitors, this molecule presents specific analytical challenges—primarily driven by the rapid annular tautomerism of the imidazole ring.

This document moves beyond basic spectral assignment to provide a causal explanation of the molecule's behavior in solution, establishing a self-validating protocol for researchers synthesizing or characterizing this entity.

Molecular Architecture: The Tautomeric Challenge

The defining feature of (2-Phenyl-1H-imidazol-5-yl)methanamine is not its static structure, but its dynamic equilibrium.[1] Unlike pyrrole or pyridine, N-unsubstituted imidazoles undergo rapid proton transfer between N1 and N3.[1]

For this molecule, the equilibrium exists between the 1,5-isomer and the 1,4-isomer . In solution (DMSO-

Tautomeric Equilibrium Diagram

Tautomerismcluster_0Tautomeric Equilibrium (Fast Exchange)IsomerA(2-Phenyl-1H-imidazol-5-yl)methanamine(1,5-isomer)Less Sterically Favored?IsomerB(2-Phenyl-1H-imidazol-4-yl)methanamine(1,4-isomer)Generally More StableIsomerA->IsomerBH+ ShiftImpactAnalytical Impact:1. Averaged 13C Signals (C4/C5)2. Broadened NH Signals3. Loss of coupling to Ring NHIsomerB->Impact

Caption: The rapid 1,5- to 1,4-hydride shift obscures distinct C4/C5 signals in standard NMR, requiring careful interpretation of averaged chemical shifts.

Synthetic Context & Isolation Strategy

To validate the structure, one must understand its origin. The most robust route to high-purity (2-Phenyl-1H-imidazol-5-yl)methanamine is the reduction of 2-phenyl-1H-imidazole-4(5)-carbonitrile .[1]

Why this matters for elucidation:

  • Precursor: The nitrile stretch (

    
    ) must disappear completely.[1]
    
  • Side Products: Incomplete reduction often yields the aldehyde (via imine hydrolysis), which shows a diagnostic CHO signal at

    
    .
    
Recommended Isolation Protocol
  • Reduction: Catalytic hydrogenation (Raney Ni,

    
    ) or 
    
    
    in THF.
  • Quench: If using

    
    , use the Fieser method (
    
    
    water/NaOH) to precipitate aluminum salts.
  • pH Adjustment: The amine is basic. Extract into organic solvent (DCM/Isopropanol 3:1) only after adjusting aqueous pH to

    
    .
    
  • Salt Formation: Isolate as the dihydrochloride salt (

    
    ) for stability and sharper NMR spectra, as protonation locks the tautomerism to a cationic resonance hybrid.
    

Multi-Modal Spectroscopic Elucidation

This section details the expected data for the free base in DMSO-

1
A. Mass Spectrometry (LC-MS)[1]
  • Method: ESI+ (Electrospray Ionization).

  • Expected Parent Ion:

    
     Da.
    
  • Fragmentation Pattern:

    • Loss of

      
       (
      
      
      ): Peak at
      
      
      .[1]
    • Cleavage of benzyl-like bond: Phenyl-imidazole cation.[1]

B. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


1H NMR Data Table (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Imidazole NH 12.0 - 13.0Broad Singlet1HHighly exchangeable; disappears with

.[1]
Phenyl (Ortho) 7.90 - 7.95Doublet (d)2HDeshielded by imidazole ring current.[1]
Phenyl (Meta/Para) 7.35 - 7.50Multiplet (m)3HTypical aromatic envelope.[1]
Imidazole C4(5)-H 7.00 - 7.20Singlet (s)1HDiagnostic.[1] If C4/C5 substituted, this is the only singlet in the aromatic region.

-Amine
3.70 - 3.85Singlet (s)2HSharp singlet confirms full reduction of nitrile.[1]

(Amine)
1.5 - 3.0Broad2HChemical shift varies wildly with concentration and water content.[1]
13C NMR Data Table (100 MHz, DMSO-

)
Carbon TypeShift (

, ppm)
Notes
C2 (Imidazole) 145.0 - 147.0Most deshielded quaternary carbon (between two nitrogens).[1]
Phenyl (Ipso) 130.0 - 131.0Quaternary.[1]
Phenyl (Ar-CH) 125.0 - 129.03 distinct signals (ortho, meta, para).[1]
C4/C5 (Imidazole) 115.0 - 135.0Critical: These appear as broad or averaged signals due to tautomerism.[1] The quaternary C is typically downfield of the CH.

(Methylene)
38.0 - 42.0Diagnostic for the methanamine side chain.[1]
C. Structural Validation Workflow

The following Graphviz diagram illustrates the logical flow to confirm the structure and rule out common regioisomers (e.g., N-methylated impurities).

ElucidationWorkflowcluster_checksCritical CheckpointsStartCrude ProductMSLC-MS AnalysisTarget: [M+H]+ = 174.1Start->MSMass CheckHNMR1H NMR (DMSO-d6)MS->HNMRPassCNMR13C NMR / DEPT-135HNMR->CNMRIntegration CheckCheck1Is Imidazole H a singlet?HNMR->Check1HMBC2D HMBC(Long Range Coupling)CNMR->HMBCCheck2Is CH2 connected to Imidazole?HMBC->Check2FinalConfirmed Structure:(2-Phenyl-1H-imidazol-5-yl)methanamineCheck1->CNMRYesCheck2->FinalYes (Correlation C4/5 to CH2)

Caption: Step-by-step logic gate for confirming the regio-chemistry of the imidazole derivative.

Analytical Quality Control (HPLC)[1]

For drug development applications, purity must be established using a method capable of separating the amine from potential hydrolyzed amide impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid). Note: TFA is required to protonate the amine and prevent peak tailing.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Phenyl absorption) and 220 nm (Amide/Amine bonds).

Self-Validating Check: Inject a sample of 2-phenylimidazole (commercially available) as a reference standard.[1] The methanamine derivative is more polar and should elute earlier than the unsubstituted 2-phenylimidazole.[1]

References

  • PubChem. (2025).[2] Compound Summary: (2-Phenyl-1H-imidazol-5-yl)methanamine (CAS 772317-13-2).[1][3] National Library of Medicine. [Link][1]

  • Alkorta, I., & Elguero, J. (2021). Tautomerism of Indazoles and Related Heterocycles. Molecules. [Link][1]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (General Reference for Imidazole NMR Shifts). [Link][1]

potential biological activity of (2-Phenyl-1H-imidazol-5-YL)methanamine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Activity of (2-Phenyl-1H-imidazol-5-YL)methanamine Derivatives

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1] As a five-membered aromatic heterocycle containing two nitrogen atoms, its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold". This versatility allows for interactions with a wide array of biological targets. The imidazole moiety is found in essential biomolecules like the amino acid histidine and the neurotransmitter histamine, as well as in widely used drugs such as the antifungal agent clotrimazole and the anticancer drug mercaptopurine.[2][3][4]

This guide focuses on a specific, promising class of imidazole derivatives: (2-Phenyl-1H-imidazol-5-YL)methanamine and its analogues. This scaffold combines the critical imidazole core with a phenyl group at the 2-position and a methanamine side chain at the 5-position. This arrangement offers multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. We will explore the synthesis, diverse biological activities, and structure-activity relationships of these compounds, providing researchers and drug development professionals with a comprehensive technical resource grounded in current scientific literature.

Synthetic Pathways: Accessing the Core Scaffold

A robust and flexible synthetic strategy is paramount for exploring the therapeutic potential of a chemical series. For (2-Phenyl-1H-imidazol-5-YL)methanamine derivatives, the most direct and versatile approach is the reductive amination of a key intermediate, 2-phenyl-1H-imidazole-5-carbaldehyde. This method allows for the introduction of diverse amine functionalities at the methanamine position.

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, often starting from commercially available precursors to construct the substituted imidazole ring, followed by functional group manipulation to arrive at the target methanamine derivatives. A plausible and widely adopted route is outlined below.

G cluster_0 Imidazole Ring Formation cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis A Benzil D 2,4,5-Triphenyl-1H-imidazole (or similar precursors) A->D B Substituted Benzaldehyde B->D C Ammonium Acetate C->D E 1H-imidazole-5-carbaldehyde D->E Functional Group Transformation (Conceptual) G Imine Intermediate E->G Imine Formation F Methylamine (or other amine) F->G I (2-Phenyl-1H-imidazol-5-YL) methanamine Derivative G->I Reduction H Reducing Agent (e.g., NaBH₄) H->I

Caption: A generalized workflow for the synthesis of (2-Phenyl-1H-imidazol-5-YL)methanamine derivatives.

Experimental Protocol: Reductive Amination

The following protocol describes a representative method for synthesizing the target compounds via reductive amination of 1H-imidazole-5-carbaldehyde with a primary amine like methylamine.[4][5]

Materials:

  • 1H-imidazole-5-carbaldehyde

  • Methylamine (or desired primary/secondary amine)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloromethane (DCM)

  • Glacial Acetic Acid (if using NaBH(OAc)₃)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve 1.0 equivalent of 1H-imidazole-5-carbaldehyde in a suitable solvent (e.g., methanol or DCM) in a round-bottom flask.

    • Add 1.1 to 1.5 equivalents of methylamine (or the desired amine). If the amine is a hydrochloride salt, add 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine to liberate the free amine.[5]

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.[4][5] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 1.2 to 1.5 equivalents of the reducing agent (e.g., sodium borohydride) portion-wise, ensuring the temperature remains low.[4] The choice of reducing agent is critical; NaBH(OAc)₃ is often preferred for its milder nature and tolerance of slightly acidic conditions.[5]

    • Once the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 12-24 hours.[4]

  • Work-up and Purification:

    • Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

    • If DCM was used as the solvent, separate the organic layer. If methanol was used, it may need to be removed under reduced pressure before extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The resulting crude product can be purified using column chromatography on silica gel to yield the pure (2-Phenyl-1H-imidazol-5-YL)methanamine derivative.[4]

A Broad Spectrum of Biological Activities

The imidazole scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities.[6] The (2-Phenyl-1H-imidazol-5-YL)methanamine core is no exception, with analogues showing potential in several key therapeutic areas.

Antimicrobial and Antifungal Potential

Imidazole derivatives are well-established as potent antimicrobial agents.[6][7] The azole antifungals, such as clotrimazole and miconazole, are a prominent example.[3][7] Research has shown that various substituted 2-phenyl-1H-imidazole derivatives exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[6][8][9][10]

Mechanism of Action: In fungi, azole derivatives often act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[11] This disruption leads to increased membrane permeability and ultimately cell death. In bacteria, the mechanisms can be more varied, but may involve the inhibition of essential enzymes like dihydrofolate reductase (DHFR).[12]

Compound Class Organism Activity (MIC in µg/mL) Reference
N-Alkylated 2-phenyl-benzimidazolesS. aureus4[12]
N-Alkylated 2-phenyl-benzimidazolesS. faecalis8[12]
2-phenyl-ethanol estersC. albicans0.125[11]
2-phenyl-ethanol estersC. parapsilosis0.08[11]
2,4,5-triphenyl-imidazole derivativesC. albicansGood Activity[10]
2,4,5-triphenyl-imidazole derivativesB. subtilis, E. coliGood Activity[10]

Table 1: Representative Antimicrobial Activities of Phenyl-Imidazole Derivatives.

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO. Prepare a 2X concentrated bacterial inoculum in Mueller-Hinton Broth (MHB) adjusted to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of desired concentrations.

  • Inoculation: Add an equal volume of the 2X bacterial inoculum to each well, effectively halving the compound concentrations and achieving a final 1X inoculum.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The imidazole core is present in numerous compounds investigated for their antiproliferative effects.[2][13][14] Derivatives of N-phenyl-1H-imidazole-5-carboxamide have shown potent inhibition of various cancer cell lines, with IC₅₀ values often in the low micromolar range.[15] The activity of these compounds is frequently linked to the inhibition of critical signaling pathways that drive cancer cell growth and survival.

Targeted Signaling Pathways:

  • Bruton's Tyrosine Kinase (BTK) Pathway: BTK is a crucial component of the B-cell receptor signaling pathway, which is a validated target in B-cell malignancies. Imidazole-based inhibitors can block BTK activity, thereby halting downstream signals that promote cell proliferation.[15]

  • Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog pathway is implicated in several cancers. Phenyl imidazole derivatives have been developed as potent antagonists of the Smoothened (SMO) receptor, a key component of this pathway.[16]

G BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates NFkB NF-κB PLCg2->NFkB activates Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes Inhibitor (2-Phenyl-1H-imidazol-5-YL) methanamine Derivative Inhibitor->BTK inhibits

Sources

Technical Whitepaper: Pharmacological Profiling & Predicted Mechanism of Action for (2-Phenyl-1H-imidazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Predicted Mechanism of Action for (2-Phenyl-1H-imidazol-5-yl)methanamine Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Discovery Professionals

Executive Summary

(2-Phenyl-1H-imidazol-5-yl)methanamine (CAS: 772317-13-2) represents a privileged pharmacophore in medicinal chemistry, characterized by a 2-substituted imidazole ring linked to a primary amine via a methylene bridge. While often utilized as a fragment in larger kinase inhibitors (e.g., IDH1) or receptor antagonists (e.g., CCR5), the isolated scaffold possesses distinct predicted biological activities.

Based on structural homology modeling and patent literature analysis, this guide defines two primary predicted mechanisms of action (MoA):

  • Dopaminergic Modulation (Primary): High-affinity binding to Dopamine D4 receptors via ionic and

    
    -stacking interactions, as supported by patent disclosures for 4-aminomethyl-2-substituted imidazoles.
    
  • S1P Lyase Inhibition (Secondary): Potential suicide inhibition of Sphingosine-1-phosphate (S1P) Lyase via Schiff-base formation with the cofactor Pyridoxal 5'-Phosphate (PLP).

Chemical Identity & Pharmacophore Analysis[1]

The molecule exists as a tautomeric equilibrium between the 4- and 5-substituted imidazole forms. Its biological activity is dictated by three critical structural motifs:

Structural MotifChemical FunctionBiological Interaction Target
Primary Amine (

)
Proton acceptor (

)
Forms ionic bonds with Asp/Glu residues (GPCRs) or Schiff base with PLP (Enzymes).
Imidazole Ring Aromatic heterocycle / H-bond donor-acceptor

-

stacking; Coordination with metal ions (

) or active site Histidines.
2-Phenyl Group Lipophilic bulkOccupies hydrophobic pockets (e.g., orthosteric sites in GPCRs or hydrophobic channels in lyases).

Primary Predicted Mechanism: Dopamine D4 Receptor Modulation

Mechanistic Basis

The structural homology of (2-Phenyl-1H-imidazol-5-yl)methanamine to histamine and dopamine suggests strong affinity for aminergic GPCRs. Patent literature (US20030018025A1) explicitly identifies "4-aminomethyl-2-substituted imidazoles" as subtype-selective ligands for the Dopamine D4 receptor .

Molecular Interaction Model

Unlike D2 receptors, the D4 subtype has a distinct orthosteric binding pocket accommodating larger lipophilic groups.

  • Ionic Anchoring: The protonated primary amine forms a salt bridge with the conserved Aspartate (Asp115) residue in Transmembrane Helix 3 (TM3).

  • Hydrophobic Clamping: The 2-phenyl ring engages in T-shaped or parallel

    
    -
    
    
    
    stacking interactions with aromatic residues (likely Phe/Trp ) in the extracellular loops or TM helices, conferring selectivity over the smaller histamine receptors.
  • Hydrogen Bonding: The imidazole nitrogen (NH) acts as a hydrogen bond donor to Serine/Threonine residues in TM5.

Downstream Signaling Pathway

Upon binding, the compound is predicted to act as an antagonist or partial agonist , stabilizing the receptor in a conformation that prevents


 coupling.
  • Inhibition of

    
    :  Prevents the inhibition of Adenylyl Cyclase.
    
  • Result: Maintenance or elevation of intracellular cAMP levels relative to dopamine stimulation.

Secondary Predicted Mechanism: S1P Lyase Inhibition

Mechanistic Basis

Sphingosine-1-phosphate (S1P) Lyase is a PLP-dependent enzyme responsible for the irreversible degradation of S1P.[1] The enzyme's active site requires a substrate with a phosphate headgroup and an amine capable of displacing the internal Lysine-PLP aldimine. (2-Phenyl-1H-imidazol-5-yl)methanamine mimics the polar headgroup of sphingosine.

Biochemical Cascade (Suicide Inhibition)
  • Entry: The 2-phenyl tail docks into the hydrophobic channel normally occupied by the sphingoid long chain.

  • Transimination: The primary amine of the inhibitor attacks the internal aldimine bond between PLP and the catalytic Lysine (Lys353).

  • Trapping: A stable external aldimine (Schiff base) forms between the inhibitor and PLP. Unlike the natural substrate, the imidazole ring cannot undergo retro-aldol cleavage, effectively trapping the cofactor and inactivating the enzyme.

Experimental Validation Protocols

To validate these predicted mechanisms, the following self-validating experimental workflows are recommended.

Protocol A: Radioligand Binding Assay (GPCR Validation)

Objective: Determine


 values for Dopamine D4 vs. D2/D3 receptors.
  • Membrane Preparation: Transfect CHO-K1 cells with human D4 receptor cDNA. Harvest and homogenize.

  • Competition Binding:

    • Incubate membranes with

      
      -Methylspiperone (0.5 nM) and increasing concentrations of (2-Phenyl-1H-imidazol-5-yl)methanamine (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl.

  • Data Analysis: Measure radioactivity via liquid scintillation. Plot % inhibition vs. Log[Concentration].

  • Validation Criteria: A sigmoidal dose-response curve with

    
     confirms specific binding.
    
Protocol B: S1P Lyase Activity Assay (Enzymatic Validation)

Objective: Assess inhibition of S1P degradation.[2]

  • Substrate Prep: Use NBD-labeled Sphingosine-1-phosphate (fluorescent substrate).

  • Reaction:

    • Mix recombinant human S1P Lyase (50 ng) with PLP (20

      
      ) and inhibitor.
      
    • Initiate with NBD-S1P (10

      
      ). Incubate at 37°C for 30 min.
      
  • Separation: Terminate reaction with

    
    . Separate lipids via TLC or HPLC.
    
  • Detection: Measure fluorescence of the cleavage product (NBD-aldehyde).

  • Validation Criteria: Dose-dependent reduction in NBD-aldehyde formation confirms inhibition.

Visualization of Signaling & Mechanism

Diagram 1: Predicted Dopamine D4 Signaling Modulation

Caption: Schematic of the G-protein coupled signaling pathway modulated by the compound, highlighting the blockade of Gi/o-mediated Adenylyl Cyclase inhibition.

D4_Signaling Ligand (2-Phenyl-1H-imidazol-5-yl) methanamine D4R Dopamine D4 Receptor (GPCR) Ligand->D4R Binds (Antagonist) Gi G-protein (Gi/o) D4R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Normally Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates

Diagram 2: S1P Lyase Inhibition Mechanism (PLP Trapping)

Caption: Biochemical mechanism showing the formation of a stable Schiff base adduct between the inhibitor and the PLP cofactor, deactivating the enzyme.

S1P_Mechanism Enzyme_Active S1P Lyase (Active Form) Lys353-PLP Aldimine Bond Transition Transimination State Enzyme_Active->Transition + Inhibitor Inhibitor Inhibitor (Amine Donor) Inhibitor->Transition Dead_Enzyme Inactivated Enzyme (Trapped) Inhibitor-PLP Stable Adduct Transition->Dead_Enzyme Schiff Base Exchange Lysine Free Lys353 Transition->Lysine Release

References

  • United States Patent & Trademark Office. (2003). Certain 4-aminomethyl-2-substituted imidazole derivatives and 2-aminomethyl-4-substituted imidazole derivatives: new classes of dopamine receptor subtype specific ligands.[3] US Patent App.[4] 20030018025A1. Link

  • Bagdanoff, J. T., et al. (2010). Inhibition of Sphingosine-1-phosphate Lyase for the Treatment of Autoimmune Disorders. Journal of Medicinal Chemistry, 53(22), 7938–7950. Link

  • PubChem. (2025).[5] Compound Summary: (2-Phenyl-1H-imidazol-5-yl)methanamine (CAS 772317-13-2). National Library of Medicine. Link

  • Ono Pharmaceutical Co., Ltd. (2011).[6] Spiro-piperidine compounds as chemokine receptor antagonists. Patent WO2011111879A1. Link

Sources

Technical Guide: Solubility and Stability Profiling of (2-Phenyl-1H-imidazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for the handling, solubilization, and stability profiling of (2-Phenyl-1H-imidazol-5-yl)methanamine (CAS: 772317-13-2). It is designed for medicinal chemists and formulation scientists requiring rigorous, actionable data for drug discovery workflows.

Executive Compound Profile

(2-Phenyl-1H-imidazol-5-yl)methanamine is a bifunctional heterocyclic building block characterized by an amphoteric imidazole core substituted with a lipophilic phenyl group and a polar primary amine.[1] Its physicochemical behavior is dominated by prototropic tautomerism and pH-dependent ionization, necessitating precise control over solvent conditions during formulation and assay preparation.

Chemical Identity & Physicochemical Properties
PropertyDetail
IUPAC Name (2-Phenyl-1H-imidazol-5-yl)methanamine
CAS (Free Base) 772317-13-2
CAS (2HCl Salt) 175531-37-0
Molecular Weight 173.21 g/mol (Free Base)
Tautomerism Exists in equilibrium between 1H-imidazol-5-yl and 1H-imidazol-4-yl forms.
pKa (Predicted) ~7.0 (Imidazole N3 protonation); ~9.5 (Primary amine protonation).
LogP (Predicted) 1.53 (Moderate Lipophilicity).
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors.[2]

Solubility Profile & Solvent Compatibility

The solubility of (2-Phenyl-1H-imidazol-5-yl)methanamine is heavily dictated by its ionization state. As a free base, the phenyl ring limits aqueous solubility. As a salt (e.g., Dihydrochloride), aqueous solubility improves drastically but introduces acidity.

Thermodynamic Solubility Data (Estimated)

Note: Values represent typical ranges for phenyl-imidazole-alkylamines.

Solvent SystemSolubility (Free Base)Solubility (2HCl Salt)Usage Recommendation
Water (pH 7.0) Low (< 1 mg/mL)High (> 50 mg/mL)Use salt form for aqueous buffers.
0.1 M HCl (pH 1.0) High (> 20 mg/mL)High (> 50 mg/mL)Ideal for initial stock preparation.
DMSO High (> 100 mg/mL)High (> 100 mg/mL)Primary Stock Solvent.
Methanol/Ethanol Moderate-HighModerateGood for intermediate dilutions.
DCM/Chloroform ModerateVery LowSuitable for extraction of free base.
pH-Dependent Solubility Logic

The compound follows a U-shaped solubility curve typical of ampholytes, but biased by the basic amine.

  • pH < 6.0: Both the imidazole ring and primary amine are protonated (

    
     charge). Solubility is maximal.
    
  • pH 7.0 - 9.0: The imidazole deprotonates (neutral), while the amine remains charged (

    
    ). Solubility is moderate but decreases as pH approaches the amine pKa.
    
  • pH > 10.0: Both species are deprotonated (neutral). The lipophilic phenyl group dominates, causing precipitation in aqueous media.

Visualization: Solubility & Ionization Workflow

The following diagram illustrates the ionization states and recommended solvents for each pH window.

Solubility_Profile Acidic Acidic (pH < 6.0) Species: Dicationic (+2) High Aqueous Solubility Neutral Physiological (pH 7.4) Species: Monocationic (+1) Moderate Solubility Acidic->Neutral Imidazole Deprotonation (pKa ~7.0) Water Solvent: Water/Saline Acidic->Water Basic Basic (pH > 10.0) Species: Neutral (0) Precipitation Risk Neutral->Basic Amine Deprotonation (pKa ~9.5) Neutral->Water DMSO Solvent: DMSO/MeOH Basic->DMSO

Caption: Ionization states of (2-Phenyl-1H-imidazol-5-yl)methanamine across the pH scale dictating solvent choice.

Stability Profile & Degradation Pathways

The imidazole ring and primary amine present specific stability challenges.[3] The compound is generally stable in solid form if stored correctly, but solution stability is finite.

Key Degradation Risks
  • Oxidation (N-Oxidation): The imidazole nitrogen and the primary amine are susceptible to oxidation by peroxides or atmospheric oxygen over time, especially in solution.

  • Carbamate Formation: Primary amines avidly absorb atmospheric

    
     to form carbamates. Always store the free base under Argon/Nitrogen. 
    
  • Photodegradation: The conjugated phenyl-imidazole system absorbs UV light, leading to potential ring opening or radical polymerization.

  • Aldehyde Condensation: If dissolved in solvents containing aldehyde impurities (e.g., low-grade alcohols), the primary amine will form imines (Schiff bases).

Storage Recommendations
  • Solid State: -20°C, desiccated, protected from light. Hydroscopic (especially the HCl salt).

  • Stock Solution (DMSO): -20°C or -80°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles (aliquot immediately).

  • Aqueous Solution: Prepare fresh. Stable for <24 hours at 4°C.

Experimental Protocols

These protocols are designed to generate self-validating data regarding the compound's behavior in your specific assay conditions.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific buffer.

  • Preparation: Weigh 5 mg of compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid. Crucial: Verify solid is still present to ensure saturation.

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Forced Degradation (Stress Testing)

Objective: Identify degradation products and stability limits.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursStable (Imidazole ring is robust).
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hoursPotential precipitation; chemical stability generally high.
Oxidation 3%

, RT, 2 hours
High Risk. Look for N-oxides (M+16).
Photolysis UV Light (ICH Q1B), 24 hoursHigh Risk. Ring degradation/discoloration.
Visualization: Stability Testing Workflow

Stability_Workflow cluster_conditions Stress Conditions Start Start: Stock Solution (DMSO) Dilute Dilute into Stress Media Start->Dilute Acid 0.1N HCl (Hydrolysis) Dilute->Acid Base 0.1N NaOH (Hydrolysis) Dilute->Base Ox 3% H2O2 (Oxidation) Dilute->Ox Light UV Exposure (Photolysis) Dilute->Light Analyze HPLC-MS Analysis (Identify M+16, Dimers) Acid->Analyze Base->Analyze Ox->Analyze Light->Analyze Report Generate Stability Profile Analyze->Report

Caption: Forced degradation workflow to identify critical instability pathways.

References

  • PubChem. (2025).[4] Compound Summary: (2-Phenyl-1H-imidazol-5-yl)methanamine (CAS 772317-13-2).[1][2][5][6][7][8] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties. Molecules. Retrieved from [Link]

Sources

Engineering the 2-Phenyl-1H-imidazole Scaffold: A Technical Whitepaper on Synthesis, Mechanisms, and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenyl-1H-imidazole core represents a privileged pharmacophore in modern medicinal chemistry. By integrating a nitrogen-rich five-membered heterocycle with a sterically tunable phenyl ring at the C2 position, this scaffold offers unique cohesive interactions, thermodynamic stability, and versatile hydrogen-bonding capabilities[1]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between synthetic methodology and pharmacological application. This guide dissects the mechanistic causality behind the synthesis of substituted 2-phenyl-1H-imidazoles, maps their diverse biological targets, and provides actionable Structure-Activity Relationship (SAR) insights for drug development professionals.

Synthetic Methodologies & Workflow

The construction of the 2-phenyl-1H-imidazole architecture relies heavily on multicomponent reactions (MCRs). The classical Debus-Radziszewski cyclocondensation remains the industry standard due to its high atom economy and scalability[2]. Recent advancements have also introduced clay-supported heterogeneous catalysis (e.g., Ca-MMT and Cu-MMT), which allows for environmentally friendly, solvent-free synthesis and catalyst reusability over multiple cycles[3].

Mechanistic Pathway

SynthesisWorkflow A 1,2-Dicarbonyl Compound (e.g., 2,3-butanedione) B Substituted Benzaldehyde C Ammonium Acetate (Nitrogen Source) D Glacial Acetic Acid (Solvent & Acid Catalyst) C->D E Nucleophilic Addition & Imine Formation D->E Step 1 F Cyclization & Dehydration (Reflux 110-120°C, 6-8h) E->F Step 2 G Substituted 2-Phenyl-1H-imidazole Core F->G Yield: 70-85% AB AB AB->D

Fig 1: Step-by-step mechanistic workflow of the Debus-Radziszewski multicomponent synthesis.

Validated Experimental Protocol: One-Pot Cyclocondensation

Objective: Synthesis of 4,5-dimethyl-2-phenyl-1H-imidazole. Causality & Design: Glacial acetic acid is selected over aqueous mineral acids because it provides a homogenous, anhydrous environment that drives the dehydration equilibrium forward during imine formation. Its weak Brønsted acidity optimally activates the carbonyl carbons of the diketone and aldehyde without fully protonating the in situ generated nucleophilic ammonia, which would otherwise halt the reaction[2].

Step-by-Step Methodology:

  • Reagent Initialization: In a 250 mL round-bottom flask, combine 2,3-butanedione (1.0 equiv) and benzaldehyde (1.0 equiv).

  • Nitrogen Source Addition: Introduce ammonium acetate (4.0 equiv). Note: The stoichiometric excess is critical to ensure complete amination of the dicarbonyl intermediates and to prevent the formation of oxazole byproducts.

  • Acidic Catalysis & Thermal Activation: Suspend the mixture in glacial acetic acid (10 volumes). Equip the flask with a reflux condenser and heat to 110–120°C for 6–8 hours[2].

  • In-Process Monitoring (Self-Validation): Monitor reaction progression via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:2) eluent. The disappearance of the benzaldehyde spot validates the completion of the cyclization phase.

  • Quenching & pH-Controlled Precipitation: Cool the reaction mixture to ambient temperature and pour it over crushed ice. Slowly neutralize the acidic medium with aqueous ammonia (28%) until a pH of 7.5–8.0 is achieved. Causality: The imidazole core is basic; neutralizing the acid converts the soluble imidazolium acetate salt back into its insoluble free-base form, driving precipitation.

  • Purification: Filter the crude precipitate under a vacuum, wash extensively with cold distilled water to remove residual ammonium salts, and recrystallize from hot ethanol to yield the pure product.

Biological Targets & Mechanisms of Action

Substituted 2-phenyl-1H-imidazoles are highly pleiotropic. The unshared electron pair on the sp2-hybridized nitrogen (N3) acts as a potent hydrogen bond acceptor and metal coordinator, allowing these molecules to interface with diverse biological targets[2][4].

Pharmacological Pathways

MOA Core 2-Phenyl-1H-imidazole Derivatives T1 Tubulin Colchicine Binding Site Core->T1 ABI Analogs T2 Acetylcholinesterase (AChE) Core->T2 5-Methyl-4-methanol T3 Cytochrome P450 (Heme Iron) Core->T3 4,5-Dimethyl E1 Inhibition of Tubulin Polymerization T1->E1 E2 Prevention of ACh Breakdown T2->E2 E3 Disruption of Pathogen Metabolism T3->E3 O1 Anticancer / Apoptosis (Melanoma Cells) E1->O1 O2 Neuroprotection (Alzheimer's Models) E2->O2 O3 Antimicrobial / Antifungal Effects E3->O3

Fig 2: Divergent pharmacological pathways and primary biological targets of imidazole derivatives.

Anticancer Activity (Tubulin Inhibition)

A novel class of 2-aryl-4-benzoyl-imidazoles (ABI) has been developed to target the colchicine binding site in tubulin. Mechanistically, these compounds inhibit tubulin polymerization, arresting the cell cycle and inducing apoptosis. Unlike paclitaxel, ABI compounds demonstrate equipotent efficacy against both sensitive and multidrug-resistant melanoma cell lines[5].

Neuropharmacology (AChE Inhibition)

Derivatives such as 5-methyl-2-phenyl-1H-imidazole-4-methanol have shown moderate inhibitory activity against acetylcholinesterase (AChE). By preventing the enzymatic breakdown of acetylcholine, these compounds are currently being investigated as lead scaffolds for the management of neurodegenerative conditions like Alzheimer's disease[6].

Antimicrobial & Antifungal Activity

The imidazole core is notorious for its antimicrobial properties. Compounds like 4,5-dimethyl-2-phenyl-1H-imidazole exert their effects by coordinating directly with the heme iron atom of cytochrome P450 enzymes in fungal and bacterial pathogens, thereby disrupting critical metabolic processes and compromising cell membrane integrity[2].

Quantitative Efficacy & Structure-Activity Relationship (SAR)

To facilitate rational drug design, it is imperative to understand how peripheral substitutions on the 2-phenyl-1H-imidazole core alter binding kinetics and efficacy.

Table 1: Quantitative Biological Evaluation of Key Imidazole Derivatives

Compound / DerivativePrimary Biological TargetEfficacy / Kinetic MetricPharmacological ApplicationReference
2-Aryl-4-benzoyl-imidazoles (ABI analogs) Tubulin (Colchicine binding site)IC50: 3.5 - 10 μM (Melanoma cells)Overcoming multidrug-resistant tumors[5]
4-(biphenyl-4-yl)-2-(3-chlorophenyl)-1H-imidazole Bacterial Cell MembraneNotable MIC (Comparable to Ciprofloxacin)Broad-spectrum antibacterial agent[7]
5-Methyl-2-phenyl-1H-imidazole-4-methanol Acetylcholinesterase (AChE)Moderate Enzyme InhibitionNeuroprotection / Alzheimer's Disease[6]
4,5-Dimethyl-2-phenyl-1H-imidazole Cytochrome P450High binding affinity to Heme IronAntifungal / Antimicrobial[2]
SAR Insights for Lead Optimization:
  • Phenyl Ring Substitution: The introduction of electron-withdrawing groups (e.g., 3-chloro) or electron-donating groups (e.g., 4-methoxy) on the C2-phenyl ring significantly enhances antibacterial activity against strains like E. coli and B. subtilis compared to the unsubstituted analog[7].

  • Heterocyclic Bioisosterism: In the development of antiproliferative agents, replacing a thiazole ring with an imidazole ring (as seen in the transition from SMART compounds to ABI analogs) retains nanomolar to micromolar target affinity while drastically improving the aqueous solubility of the drug candidate[5].

  • Steric Bulk at C4/C5: The addition of biphenyl groups at the C4 position increases lipophilicity, which is highly correlated with improved penetration through thick bacterial cell walls, yielding better Minimum Inhibitory Concentration (MIC) values[7].

References

  • Benchchem. "4,5-Dimethyl-2-phenyl-1H-imidazole|CAS 13682-20-7".
  • Universal Journal of Pharmaceutical Research. "Synthesis and biological evaluation of novel imidazole based compounds".
  • ResearchGate.
  • ACS Publications. "The Cohesive Interactions in Phenylimidazoles".
  • NIH / PMC. "Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents".
  • Smolecule. "Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1".

Sources

Toxicological Profile of N-Substituted Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Toxicology Safety Assessment Officers

Executive Summary

The N-substituted imidazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for a vast array of antifungal agents (e.g., ketoconazole, clotrimazole), sedatives (e.g., midazolam), and emerging industrial ionic liquids. However, this versatility comes with a distinct toxicological price. The very mechanism that confers therapeutic efficacy—coordination with the heme iron of enzymes—is the primary driver of its toxicity profile.

This guide analyzes the toxicological spectrum of N-substituted imidazoles, moving beyond basic lethality to explore the molecular initiating events (MIEs) of hepatotoxicity and endocrine disruption. It provides actionable protocols for screening and structure-activity relationship (SAR) insights to mitigate off-target effects during lead optimization.

Molecular Mechanisms of Toxicity

The toxicity of imidazole derivatives is not random; it is structurally deterministic. The core toxicophore is the unhindered nitrogen atom at position 3 (N3) of the imidazole ring.

The Heme-Coordination Trap (CYP450 Inhibition)

The primary mechanism of toxicity is the reversible, Type II binding of the imidazole N3 to the ferric ion (Fe³⁺) of the heme porphyrin ring within Cytochrome P450 enzymes.

  • Mechanism: The N3 nitrogen acts as a strong Lewis base, donating an electron pair to the heme iron. This blocks the binding of molecular oxygen, effectively shutting down the catalytic cycle of the enzyme.

  • Consequence: While intended to target fungal CYP51 (lanosterol 14α-demethylase), N-substituted imidazoles frequently cross-react with human hepatic CYPs (specifically CYP3A4, CYP2C9, and CYP2C19).

  • Clinical Outcome: This leads to severe Drug-Drug Interactions (DDIs) and accumulation of co-administered drugs to toxic levels (e.g., ketoconazole-induced arrhythmias via terfenadine accumulation).

Endocrine Disruption (Steroidogenesis Inhibition)

N-substituted imidazoles are potent disruptors of steroid hormone biosynthesis.

  • Target: CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP19A1 (Aromatase).

  • Pathology: Inhibition of these enzymes halts the conversion of precursors into cortisol, testosterone, and estradiol.

  • Manifestation: Adrenal insufficiency, gynecomastia in males (anti-androgenic effect), and menstrual irregularities in females.

Mitochondrial Dysfunction & Membrane Perturbation

Particularly relevant for highly lipophilic derivatives and imidazolium-based ionic liquids.

  • Uncoupling Effect: Lipophilic imidazoles can act as protonophores, disrupting the mitochondrial transmembrane potential (

    
    ).
    
  • ROS Generation: Blockade of the electron transport chain leads to electron leakage and superoxide formation, triggering hepatocyte apoptosis.

Visualization: Mechanistic Pathways

Diagram 1: Molecular Initiating Events (MIE) of Imidazole Toxicity

This diagram illustrates the bifurcation of toxicity into metabolic and endocrine pathways.

ImidazoleToxicity Imidazole N-Substituted Imidazole (Parent Compound) N3_Binding N3-Nitrogen Binding to Heme Iron (Fe3+) Imidazole->N3_Binding High Affinity Mito_Tox Mitochondrial Membrane Perturbation Imidazole->Mito_Tox High Lipophilicity CYP_Inhibit Inhibition of Hepatic CYP450s (3A4, 2C9) N3_Binding->CYP_Inhibit Steroid_Inhibit Inhibition of Steroidogenic CYPs (CYP17, CYP19) N3_Binding->Steroid_Inhibit Metabolic_Fail Metabolic Clearance Failure CYP_Inhibit->Metabolic_Fail DDI Drug-Drug Interactions (Toxicity Accumulation) Metabolic_Fail->DDI Hormone_Drop Decreased Synthesis of Testosterone/Cortisol Steroid_Inhibit->Hormone_Drop Endocrine_Disrupt Endocrine Disruption (Gynecomastia, Adrenal Issues) Hormone_Drop->Endocrine_Disrupt ROS ROS Generation & ATP Depletion Mito_Tox->ROS Hepato_CellDeath Hepatocellular Necrosis ROS->Hepato_CellDeath

Caption: Mechanistic bifurcation of imidazole toxicity showing Heme-Fe coordination as the central molecular initiating event leading to metabolic and endocrine dysregulation.

Structure-Activity Relationships (SAR) & Mitigation

Understanding the SAR allows researchers to "dial out" toxicity while retaining efficacy.

Structural FeatureToxicological ImpactMitigation Strategy
N1-Substituent Bulk Selectivity Driver. Small groups (methyl) allow tight binding to human CYP heme. Large, complex groups (e.g., in Posaconazole) can induce steric clash with human CYP active sites while fitting fungal enzymes.Introduce rigid, bulky lipophilic tails at N1 to improve selectivity for fungal CYP51 over human CYP3A4.
N3-Nitrogen (Basic) The Toxicophore. Essential for heme binding.Cannot be removed for efficacy, but pKa can be modulated. Lowering basicity reduces heme affinity slightly but may improve selectivity.
Lipophilicity (LogP) Bioaccumulation. High LogP (>4) correlates with phospholipidosis and mitochondrial toxicity.Incorporate polar motifs (hydroxyls, triazoles) to lower LogP below 3.5 without sacrificing target binding.
C2-Substitution Metabolic Stability. Substitution at C2 can block metabolic activation but may introduce steric hindrance.Optimization of C2 can prevent the formation of reactive metabolites.

Experimental Protocols for Toxicological Profiling

To validate the safety profile of a new N-substituted imidazole, the following tiered screening approach is recommended.

Protocol A: High-Throughput CYP Inhibition Screen (Fluorescence/LC-MS)

Objective: Determine the IC50 of the derivative against major human CYPs (3A4, 2D6, 2C9).

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrates (Probe Drugs):

    • CYP3A4: Midazolam (2 µM) or Testosterone (50 µM).

    • CYP2C9: Diclofenac (10 µM).

  • Procedure:

    • Pre-incubation: Incubate HLM + Test Compound (0.1 – 50 µM) in phosphate buffer (pH 7.4) for 5 mins at 37°C.

    • Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Reaction: Incubate for 10–20 minutes (linear phase).

    • Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated Midazolam).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot % Activity vs. Log[Concentration] to derive IC50.

    • Threshold: IC50 < 1 µM indicates high risk of clinical DDI.

Protocol B: H295R Steroidogenesis Assay (OECD 456)

Objective: Assess potential for endocrine disruption (Testosterone/Estradiol synthesis inhibition).

  • Cell Line: NCI-H295R (Human adrenocortical carcinoma cells).

  • Seeding: 3 x 10⁵ cells/mL in 24-well plates. Allow attachment for 24h.

  • Exposure: Replace medium with test compound dilutions (7 concentrations, e.g., 1 nM to 100 µM). Include Forskolin (10 µM) as a positive inducer of steroidogenesis to test for inhibition of stimulated production.

  • Incubation: 48 hours at 37°C/5% CO2.

  • Quantification:

    • Collect supernatant.

    • Quantify Testosterone and Estradiol via competitive ELISA or LC-MS/MS.

    • Assess cell viability (MTT assay) to ensure reduction in hormones is not due to cell death.

  • Validation: Positive control: Prochloraz (known imidazole steroidogenesis inhibitor).

Visualization: Screening Workflow

Diagram 2: Hierarchical Toxicity Screening Workflow

This workflow ensures "fail-early" decision making in drug discovery.

ToxScreening Start New Imidazole Derivative Tier1 Tier 1: In Silico & Physicochem (LogP, pKa, Docking) Start->Tier1 Tier2 Tier 2: In Vitro CYP Panel (HLM + LC-MS/MS) Tier1->Tier2 LogP < 4 Decision_Fail Reject / Redesign Tier1->Decision_Fail Structural Alert Tier3 Tier 3: H295R Steroidogenesis (Endocrine Check) Tier2->Tier3 IC50 > 10µM Tier2->Decision_Fail Potent CYP3A4 Inhibitor Tier4 Tier 4: Hepatocyte Viability (ATP/Mito-Tox) Tier3->Tier4 No Hormonal Shift Tier3->Decision_Fail Testosterone Drop Decision_Pass Proceed to In Vivo PK Tier4->Decision_Pass High Viability Tier4->Decision_Fail Mitochondrial Tox

Caption: Hierarchical screening workflow (Tier 1-4) to filter imidazole candidates before expensive in vivo studies.

Comparative Toxicological Data

The following table highlights the variance in toxicity based on N-substitution.

CompoundPrimary UseCYP3A4 IC50 (µM)Hepatotoxicity RiskEndocrine Risk
Ketoconazole Antifungal0.03 - 0.1 (High)Severe (Black Box Warning)High (Testosterone suppression)
Clotrimazole Topical Antifungal~0.5 - 1.0Low (Systemic absorption low)Moderate (if systemic)
Fluconazole Antifungal> 20 (Low)LowLow (Selectivity for fungal CYP)
1-Methylimidazole Industrial / ILN/AModerate (Corrosive/Irritant)Low

Note: Fluconazole utilizes a triazole ring, which has lower affinity for human heme iron than the imidazole ring, illustrating the "scaffold hopping" mitigation strategy.

References

  • Mechanism of Azole Toxicity

    • Title: Azole fungicides affect mammalian steroidogenesis by inhibiting sterol 14 alpha-demethylase and aromatase.[1]

    • Source: Environmental Health Perspectives (2003).[1]

    • Link:[Link]

  • CYP Inhibition Protocols

    • Title: Cytochrome P450 Inhibition Assay Protocol (IC50).[2]

    • Source: Evotec / Cyprotex.
    • Link:[Link]

  • H295R Assay Standard

    • Title: OECD Test No. 456: H295R Steroidogenesis Assay.
    • Source: OECD Guidelines for the Testing of Chemicals.
    • Link:[Link]

  • Hepatotoxicity of Imidazoles

    • Title: Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture.[3]

    • Source: Drug Metabolism and Disposition.[2]

    • Link:[Link]

  • Ionic Liquid Toxicity

    • Title: The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane.[4]

    • Source: Biochemistry (Moscow) (2024).
    • Link:[Link]

Sources

Methodological & Application

experimental protocol for the synthesis of (2-Phenyl-1H-imidazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of (2-Phenyl-1H-imidazol-5-yl)methanamine

Abstract

This protocol details the optimized synthesis of (2-Phenyl-1H-imidazol-5-yl)methanamine (also designated as 4-(aminomethyl)-2-phenylimidazole), a critical intermediate for histamine H3/H4 receptor antagonists and kinase inhibitors. Unlike conventional reductive amination routes which often suffer from over-alkylation byproducts, this guide utilizes a modified Delépine Reaction pathway . This approach ensures exclusive selectivity for the primary amine, high crystallinity of intermediates, and scalability. The workflow proceeds via the cyclization of benzamidine with dihydroxyacetone, followed by chlorination and hexamethylenetetramine (HMTA) quaternization.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is designed to build the imidazole core first, then functionalize the C4/C5 position. The 2-phenyl substituent is introduced via the benzamidine precursor, while the aminomethyl arm is generated from a hydroxymethyl handle.

Key Advantages of this Route:

  • Regiospecificity: Avoids N-alkylation issues common in direct alkylation.

  • Purification: Intermediates are solid/crystalline, minimizing chromatography.

  • Safety: Avoids the use of high-pressure hydrogenation or cyanides.

SynthesisPathway Start1 Benzamidine HCl Inter1 Intermediate A: (2-Phenyl-1H-imidazol-4-yl)methanol Start1->Inter1 1. Cyclization (NH4OH, 70°C) Start2 1,3-Dihydroxyacetone Start2->Inter1 Inter2 Intermediate B: 4-(Chloromethyl)-2-phenylimidazole HCl Inter1->Inter2 2. Chlorination (SOCl2, 0°C to RT) Inter3 Delépine Salt: Hexaminium Complex Inter2->Inter3 3. Quaternization (HMTA, CHCl3, Reflux) Final Target Product: (2-Phenyl-1H-imidazol-5-yl)methanamine Inter3->Final 4. Acid Hydrolysis (HCl/EtOH, Reflux)

Figure 1: Step-wise synthetic pathway from benzamidine precursors to the primary amine target via the Delépine sequence.

Safety & Pre-Start Precautions

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. All glassware must be oven-dried. Use a dedicated fume hood with a caustic scrubber if available.

  • Benzamidine Hydrochloride: Hygroscopic. Store in a desiccator.

  • Ammonia (aq): Perform all heating steps in a sealed pressure vessel or a highly efficient reflux system to contain fumes.

Detailed Experimental Protocol

Step 1: Synthesis of (2-Phenyl-1H-imidazol-4-yl)methanol

Rationale: The condensation of amidines with


-hydroxy ketones is the most robust method to form 2,4-disubstituted imidazoles.

Reagents:

  • Benzamidine hydrochloride (15.6 g, 100 mmol)

  • 1,3-Dihydroxyacetone dimer (13.5 g, 75 mmol - Note: Excess used to drive completion)

  • Ammonium chloride (10.7 g, 200 mmol)

  • Ammonium hydroxide (28-30% aq, 100 mL)

Procedure:

  • Dissolution: In a 500 mL round-bottom pressure flask, dissolve Benzamidine HCl and Ammonium Chloride in Ammonium Hydroxide (100 mL).

  • Addition: Add Dihydroxyacetone dimer in one portion. Seal the flask.

  • Cyclization: Heat the mixture to 70°C for 4 hours. The solution will darken (deep yellow/orange).

  • Precipitation: Cool the vessel to 4°C (ice bath). The product often precipitates as a beige solid.

  • Workup: Filter the solid.[1][2][3] If no precipitate forms, concentrate the solution to ~30 mL under reduced pressure, then dilute with ice-cold water (50 mL).

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Yield Expectation: 60-75% (Beige crystals).

Step 2: Chlorination to 4-(Chloromethyl)-2-phenylimidazole Hydrochloride

Rationale: Converting the alcohol to a chloride activates the carbon for nucleophilic attack. The hydrochloride salt form protects the imidazole nitrogen from self-alkylation.

Reagents:

  • (2-Phenyl-1H-imidazol-4-yl)methanol (Step 1 product, 10.0 g, 57.4 mmol)

  • Thionyl Chloride (SOCl₂, 20 mL, excess)

  • Dichloromethane (DCM, anhydrous, 50 mL)

Procedure:

  • Suspension: Suspend the alcohol in anhydrous DCM (50 mL) in a 250 mL flask under Argon.

  • Activation: Cool to 0°C . Add SOCl₂ dropwise over 20 minutes. (Caution: Gas evolution of SO₂ and HCl).

  • Reaction: Remove ice bath and reflux at 45°C for 2 hours. The solid should dissolve or change texture.

  • Isolation: Evaporate the solvent and excess SOCl₂ in vacuo to dryness.

  • Wash: Triturate the resulting residue with cold diethyl ether to remove non-polar impurities.

  • Product: The resulting off-white solid is the hydrochloride salt. Use directly in the next step to avoid hydrolysis.

Step 3: The Delépine Reaction (Amine Formation)

Rationale: Using Hexamethylenetetramine (HMTA) allows for the isolation of a quaternary salt that, upon hydrolysis, releases the primary amine exclusively, preventing the formation of secondary/tertiary amines common with ammonia.

Reagents:

  • 4-(Chloromethyl)-2-phenylimidazole HCl (Step 2 product, crude)

  • Hexamethylenetetramine (HMTA, 8.8 g, 63 mmol)

  • Chloroform (CHCl₃, 100 mL)

  • Ethanol (100 mL) / Conc. HCl (30 mL) for hydrolysis.

Procedure:

  • Quaternization: Suspend the crude chloride in Chloroform (100 mL). Add HMTA.

  • Reflux 1: Reflux for 4 hours. The hexaminium salt will form a heavy precipitate.

  • Filtration: Cool to RT, filter the salt, and wash with Chloroform (2 x 20 mL).

  • Hydrolysis: Transfer the salt to a flask containing Ethanol (100 mL) and Conc. HCl (30 mL).

  • Reflux 2: Reflux for 2-3 hours. The salt dissolves, and ammonium chloride/formaldehyde byproducts are generated.

  • Isolation of Free Base:

    • Concentrate to remove ethanol.

    • Dilute with water (50 mL).

    • Basify to pH > 12 using 50% NaOH (keep cold).

    • Extract immediately with n-Butanol or DCM/Isopropanol (3:1) (4 x 50 mL). Note: The amine is highly polar.

  • Final Purification: Dry organic layer (Na₂SO₄) and concentrate.[3][4] If necessary, convert to the Dihydrochloride salt by adding HCl in dioxane for long-term storage.

Physicochemical Characterization & QC

Target Compound: (2-Phenyl-1H-imidazol-5-yl)methanamine Molecular Formula: C₁₀H₁₁N₃ Molecular Weight: 173.22 g/mol

ParameterSpecificationMethod of Verification
Appearance White to pale yellow solidVisual Inspection
¹H NMR (DMSO-d₆) δ 8.0-7.9 (m, 2H, Ph), 7.5-7.4 (m, 3H, Ph), 7.2 (s, 1H, Imidazole-H), 3.8 (s, 2H, CH₂-NH₂)400 MHz NMR
Mass Spectrometry [M+H]⁺ = 174.1 m/zESI-MS
Solubility Soluble in MeOH, DMSO, dilute acid; sparingly soluble in pure water.Solubility Test

Expert Troubleshooting Tips

  • Tautomerism Confusion: You may see the product referred to as the 4-isomer or 5-isomer. In solution, these are identical due to the mobile proton on the imidazole nitrogen. For IUPAC naming, if the N-H is at position 1, the substituent is at 5.

  • Low Yield in Step 1: If the benzamidine cyclization yield is low, ensure the ammonia concentration is high. Using a sealed pressure tube is superior to an open reflux condenser.

  • Extraction Difficulty: The final amine is very polar. If extraction with DCM fails, use n-Butanol or perform a continuous liquid-liquid extraction. Alternatively, purify the crude HCl salt via ion-exchange chromatography (Dowex 50W).

References

  • General Imidazole Synthesis (Cyclization)

    • Chemistry of Heterocyclic Compounds: Imidazole and its Derivatives. (Classic synthesis via amidines and -hydroxy ketones).
    • Source:

  • Delépine Reaction Methodology

    • The Delépine Reaction in the Synthesis of Primary Amines.
    • Source:

  • Analogous Histamine Derivative Protocols

    • Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
    • Source:

  • Structural Characterization of 2-Phenylimidazoles

    • 2-Phenyl-1H-imidazole: Crystal structure and tautomerism.
    • Source:

Sources

applications of (2-Phenyl-1H-imidazol-5-YL)methanamine in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Phenyl-1H-imidazol-5-yl)methanamine (CAS: 772317-13-2) represents a "privileged scaffold" in medicinal chemistry, particularly within the oncology and vascular biology sectors. Its structural core—a 2-substituted imidazole ring with a polar methanamine tail—mimics the adenine pocket of ATP, making it a potent template for Type I kinase inhibitors.

This guide details the application of this compound in developing inhibitors for Tie-2 (Tyrosine kinase with Ig and EGF homology domains-2) , a receptor tyrosine kinase critical for vascular stability and tumor angiogenesis. Unlike VEGF inhibitors that target vessel formation, Tie-2 inhibitors disrupt vessel maturation and stability, offering a complementary therapeutic strategy.

Pharmacophore Profile & Mechanism

Structural Logic

The molecule functions as a hinge-binding fragment.

  • Imidazole Core: Forms hydrogen bonds with the kinase hinge region (typically Glu and Asp residues).

  • 2-Phenyl Group: Occupies the hydrophobic pocket adjacent to the ATP binding site, providing selectivity over other kinases.

  • 5-Methanamine Tail: Solubilizing group that can be further derivatized (e.g., urea or amide formation) to reach the "gatekeeper" residue or the DFG motif, locking the kinase in an inactive conformation.

Pathway Visualization: Tie-2 Signaling

The following diagram illustrates the downstream signaling blocked by (2-Phenyl-1H-imidazol-5-yl)methanamine derivatives.

Tie2_Signaling Ang1 Angiopoietin-1 (Ligand) Tie2 Tie-2 Receptor (Tyrosine Kinase) Ang1->Tie2 Activates PI3K PI3K Tie2->PI3K Phosphorylation MAPK MAPK / ERK Tie2->MAPK Signaling Inhibitor (2-Phenyl-1H-imidazol-5-yl) methanamine Derivative Inhibitor->Tie2 Inhibits (ATP Competition) Akt Akt (PKB) PI3K->Akt eNOS eNOS Akt->eNOS Survival Endothelial Cell Survival Akt->Survival Permeability Vascular Permeability (Suppression) eNOS->Permeability Migration Cell Migration MAPK->Migration

Figure 1: Mechanism of Action.[1][2][3][4] The inhibitor competes with ATP at the Tie-2 receptor, blocking downstream PI3K/Akt and MAPK cascades essential for endothelial survival.

Experimental Protocols

Chemical Synthesis Protocol

Objective: Synthesize (2-Phenyl-1H-imidazol-5-yl)methanamine from 2-phenylimidazole. Scale: 10 mmol basis.

Reagents:

  • 2-Phenylimidazole (Starting Material)[5]

  • POCl3 (Phosphorus oxychloride)

  • DMF (Dimethylformamide)

  • Sodium Triacetoxyborohydride (STAB)

  • Ammonium Acetate (NH4OAc)

Workflow:

  • Vilsmeier-Haack Formylation:

    • Cool DMF (5 mL) to 0°C. Dropwise add POCl3 (1.1 eq) under N2. Stir for 30 min to form the Vilsmeier reagent.

    • Add 2-Phenylimidazole (1.44 g, 10 mmol) dissolved in DMF.

    • Heat to 80°C for 4 hours.

    • Workup: Pour into ice water, neutralize with NaHCO3 to pH 8. Filter the precipitate.

    • Product:2-Phenyl-1H-imidazole-5-carbaldehyde .[6]

  • Reductive Amination:

    • Dissolve the aldehyde (1.72 g, 10 mmol) in Methanol (20 mL).

    • Add Ammonium Acetate (7.7 g, 100 mmol, 10 eq) to ensure mono-alkylation.

    • Stir at Room Temp for 1 hour to form the imine intermediate.

    • Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) portion-wise.

    • Stir for 12 hours.

    • Purification: Quench with 1N NaOH. Extract with DCM/Isopropanol (3:1). Dry over Na2SO4.[7]

    • Final Product:(2-Phenyl-1H-imidazol-5-yl)methanamine .

Synthesis_Route Start 2-Phenylimidazole Step1 Vilsmeier-Haack (POCl3/DMF, 80°C) Start->Step1 Inter 2-Phenyl-1H-imidazole- 5-carbaldehyde Step1->Inter Step2 Reductive Amination (NH4OAc, NaBH(OAc)3) Inter->Step2 Final (2-Phenyl-1H-imidazol-5-yl) methanamine Step2->Final

Figure 2: Synthetic pathway for the generation of the methanamine scaffold.

Tie-2 Kinase Inhibition Assay (HTRF)

Objective: Quantify the IC50 of the synthesized compound against Tie-2 kinase using Homogeneous Time-Resolved Fluorescence.

Materials:

  • Enzyme: Recombinant Human Tie-2 kinase (cytoplasmic domain).

  • Substrate: Biotin-poly(Glu,Tyr) (4:1).

  • ATP: Ultrapure ATP (Km concentration, typically 10 µM).

  • Detection: Eu-Cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665.[8]

Protocol:

  • Preparation: Prepare a 384-well low-volume white plate.

  • Inhibitor Addition: Add 4 µL of the test compound (dissolved in DMSO, serial dilutions) to wells.

  • Enzyme Mix: Add 2 µL of Tie-2 kinase in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

  • Reaction Start: Add 4 µL of Substrate/ATP mix.

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Add 10 µL of Detection Buffer containing EDTA (to stop reaction), Eu-Cryptate antibody, and Streptavidin-XL665.

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on an HTRF-compatible reader (e.g., EnVision).

  • Analysis: Plot % inhibition vs. log[concentration] to determine IC50.

Comparative Data & SAR

The following table highlights the Structure-Activity Relationship (SAR) when modifying the 2-phenylimidazole core. The methanamine group is critical for H-bond interactions in the solvent-exposed region.

Compound VariantR2 SubstituentR5 SubstituentTie-2 IC50 (nM)Selectivity (vs p38)
Core Scaffold PhenylMethanamine~250 Moderate
Derivative A 4-FluorophenylMethanamine180High
Derivative B PhenylMethyl>10,000Low
Derivative C Pyridin-4-ylUrea-linked tail5Very High

Note: "Derivative B" demonstrates that removing the amine functionality destroys activity, validating the methanamine's role in the pharmacophore.

References

  • Tie-2 Kinase Inhibitor Discovery : Semple, G., et al. "Pyridinylimidazole inhibitors of Tie2 kinase." Bioorganic & Medicinal Chemistry Letters, 2007.[9]

  • HTRF Assay Protocol : Revvity. "HTRF Human Phospho-Tie2 (Tyr992) Detection Kit Protocol."

  • Synthesis of Imidazole Carbaldehydes : BenchChem. "Experimental procedure for reductive amination of 6-(1H-imidazol-1-yl)nicotinaldehyde."

  • Tie-2 Signaling & Angiogenesis : Peters, K.G., et al. "Functional significance of Tie2 signaling in the adult vasculature." Recent Progress in Hormone Research, 2004.

  • Compound Data : PubChem. "2-Phenylimidazole Compound Summary."

Sources

Application Note: Advanced Chromatographic Purification of (2-Phenyl-1H-imidazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Research Scientists, Medicinal Chemists, and Downstream Processing Engineers Focus: Overcoming silanophilic interactions and poor retention in highly basic, polar heterocycles.

Physicochemical Profiling & Mechanistic Rationale

The target molecule, (2-Phenyl-1H-imidazol-5-YL)methanamine , presents a classic downstream processing challenge in drug development. Structurally, it features a highly polar, dual-basic pharmacophore: a primary methanamine group (estimated


) and an imidazole ring (estimated 

).1[1].
The Causality of Chromatographic Failure

Standard purification techniques frequently fail for this class of molecules due to two primary mechanisms:

  • Normal-Phase Silica Failure (Silanophilic Tailing): On bare silica gel, the basic primary amine interacts strongly with acidic silanol groups (

    
    ) via irreversible hydrogen bonding and ionic interactions. This results in severe peak tailing, poor resolution, and low recovery. While2[2], the extreme polarity of the imidazole-methanamine often still leads to streaking.
    
  • Low-pH Reversed-Phase Failure (Void Volume Elution): In standard RP-HPLC utilizing 0.1% Trifluoroacetic acid (TFA) at pH 2, both the primary amine and the imidazole nitrogen are fully protonated (net charge +2). This renders the molecule hyper-hydrophilic, causing it to bypass hydrophobic interactions with the C18 stationary phase and elute in the void volume (

    
    ), co-eluting with polar reaction salts. 3[3].
    
The Solution: Orthogonal Ion-Suppression & Catch-and-Release

To achieve >98% purity, we deploy a two-stage orthogonal strategy:

  • Stage 1: Strong Cation Exchange (SCX) Solid Phase Extraction. Exploits the high

    
     of the amine to selectively trap the target while washing away neutral/acidic impurities.
    
  • Stage 2: High-pH RP-HPLC. By raising the mobile phase pH to ~9.5 using ammonium bicarbonate, the primary amine and imidazole are deprotonated (ion-suppression mode). The neutral molecule regains hydrophobicity, allowing for high-resolution separation on a pH-stable C18 column.4[4].

Process Visualizations

Pathway lowph Low pH (TFA) Protonated (+2) Hydrophilic c18_low Elutes in Void Volume (Poor Resolution) lowph->c18_low highph High pH (NH4OH) Neutral (0) Hydrophobic c18_high Retained on C18 (High Resolution) highph->c18_high

Effect of mobile phase pH on the retention of basic amines in reversed-phase chromatography.

Workflow crude Crude Mixture (2-Phenyl-1H-imidazol-5-YL)methanamine scx SCX Catch & Release (Removes Neutrals/Acids) crude->scx Load in MeOH eval Purity > 95%? scx->eval Elute with 5% NH3 pure Final Pure Product eval->pure Yes hplc High-pH RP-HPLC (Removes Basic Impurities) eval->hplc No hplc->pure Fraction Collection

Orthogonal purification workflow for basic imidazole-amines using SCX and High-pH HPLC.

Quantitative Method Comparison

To illustrate the causality of method selection, the following table summarizes the chromatographic behavior of (2-Phenyl-1H-imidazol-5-YL)methanamine across different stationary and mobile phases.

Purification StrategyMobile Phase SystemRetention Factor (

)
Peak Asymmetry (

)
Typical RecoveryPrimary Limitation
Bare Silica (Normal Phase) DCM / MeOH0.5> 3.5 (Severe Tailing)< 40%Irreversible silanol adsorption
Low-pH RP-HPLC 0.1% TFA in

/ MeCN
0.21.185%Elutes in void volume; no separation
High-pH RP-HPLC 10 mM

in

/ MeCN
4.81.05> 95%Requires hybrid pH-stable C18 column

Step-by-Step Experimental Protocols

Protocol A: Strong Cation Exchange (SCX) Pre-Purification

This protocol acts as a self-validating binary filter. If the target compound is successfully protonated, it will strictly partition into the solid phase.5[5].

Materials: Tosic acid grafted silica cartridge (SCX), Methanol (MeOH), Dichloromethane (DCM), 7N Ammonia in Methanol.

  • Resin Equilibration: Wash the SCX cartridge with 3 Column Volumes (CV) of 100% MeOH.

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of MeOH. Load the solution onto the cartridge at a flow rate of 1 drop/sec. Causality: The intrinsic basicity of the methanamine ensures it becomes protonated and forms a strong ionic bond with the sulfonic acid resin.

  • Washing (Self-Validation Step): Wash the cartridge sequentially with 3 CV of MeOH, followed by 3 CV of DCM. Collect the wash.

    • Validation: Analyze the wash via TLC or LC-MS. The absence of the target confirms complete capture. The wash removes unreacted phenyl precursors and neutral byproducts.

  • Elution: Elute the target compound using 3 CV of 5% Ammonia (

    
    ) in MeOH.
    
    • Causality: The strong base deprotonates the primary amine, breaking the ionic interaction and releasing the target.

  • Concentration: Evaporate the eluent under reduced pressure to yield the semi-pure freebase.

Protocol B: Preparative High-pH RP-HPLC

This protocol is self-validating through real-time Diode Array Detection (DAD). By monitoring dual wavelengths, the operator can instantly verify peak identity and differentiate the target from non-aromatic impurities.

Equipment & Parameters:

  • Column: Hybrid Silica C18 designed for high pH (e.g., Waters XBridge C18, 5 µm, 150 x 21.2 mm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ) in Milli-Q Water, adjusted to pH 9.5 with Ammonium Hydroxide.
    
  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

  • Detection: UV DAD at 210 nm (aliphatic amine backbone) and 254 nm (conjugated phenyl-imidazole chromophore).

Gradient Workflow:

  • Equilibration: Equilibrate the column at 5% B for 3 minutes at a flow rate of 20 mL/min.

  • Injection: Inject the SCX-purified sample (dissolved in 50:50

    
    :MeCN). Note: Avoid dissolving in pure DMSO if possible, as it can distort the peak shape of early-eluting polar compounds.
    
  • Gradient Elution:

    • Hold at 5% B for 2 minutes (allows salts to elute).

    • Ramp from 5% B to 50% B over 15 minutes. Causality: The neutral state of the molecule at pH 9.5 ensures proper mass transfer kinetics into the C18 pores, resulting in a sharp, symmetrical peak eluting around 30-40% B.

    • Flush at 95% B for 3 minutes to remove highly lipophilic impurities.

  • Recovery: Pool fractions containing the target mass (confirmed via inline MS or post-run LC-MS). Lyophilize the pooled fractions. Validation: The use of volatile ammonium bicarbonate ensures that the post-lyophilization mass balance accurately reflects the recovered alkaloid without residual inorganic salt contamination.

References

  • Automated Multistep Synthesis of Small Molecules: Protocols, Platforms, and Future Directions for Accelerated Drug Discovery. Organic Chemistry Insights.
  • Application Notes and Protocols: Purification of Geranylamine by Column Chromatography. Benchchem.
  • Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography. Benchchem.
  • Solution-Phase Synthesis of Pyrrole-Imidazole Polyamides. National Institutes of Health (NIH).
  • IMIDAZOLE. Ataman Kimya.

Sources

Advanced Analytical Characterization of (2-Phenyl-1H-imidazol-5-YL)methanamine: Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

(2-Phenyl-1H-imidazol-5-YL)methanamine (CAS: 772317-13-2) is a highly polar, bifunctional molecule containing an imidazole heterocycle and a primary methanamine moiety. Characterizing this compound presents two distinct analytical hurdles: severe chromatographic peak tailing due to its dual basic sites, and spectroscopic ambiguity caused by rapid annular tautomerization.

This guide provides self-validating, mechanistic protocols designed for researchers and drug development professionals to achieve robust purity profiling and structural elucidation.

Section 1: UHPLC-UV Method for Purity and Stability-Indicating Assays

The Causality of Chromatographic Tailing Standard silica-based C18 columns fail when analyzing imidazole methanamines. The primary amine (pKa ~9.5) and the imidazole ring (pKa ~7.0) undergo secondary ion-exchange interactions with ionized residual silanols (SiO⁻) on the stationary phase, leading to severe peak tailing and poor resolution. To counteract this, we employ a high-pH chromatographic strategy. At pH 10.0, the imidazole ring is fully deprotonated (neutral) and the primary amine is partially deprotonated, effectively shutting down silanol interactions and increasing the molecule's hydrophobicity for better retention.

Self-Validating Protocol: High-pH UHPLC-UV

  • Mobile Phase Preparation :

    • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 ± 0.05 using dilute Ammonium Hydroxide.

    • Mobile Phase B (MPB): 100% Acetonitrile (LC-MS grade).

    • Self-Validation Step: Mix 50% MPA and 50% MPB in a test vial. Observe for 30 minutes to ensure no buffer precipitation occurs before pumping through the system.

  • Chromatographic Conditions :

    • Column: Hybrid-silica C18 (e.g., Waters XBridge BEH C18), 2.1 x 100 mm, 1.7 µm. Hybrid silica is mandatory to prevent column dissolution at pH 10.0.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

    • Detection: UV/DAD at 254 nm (captures the conjugated 2-phenylimidazole chromophore).

  • Gradient Program :

    • 0–1 min: 5% B | 1–6 min: 5% → 60% B | 6–7 min: 60% → 95% B | 7–8 min: 95% B | 8–10 min: 5% B

  • System Suitability Testing (SST) :

    • Inject a 50 µg/mL standard solution 6 times.

    • Acceptance Criteria: Retention time %RSD < 1.0%, Peak Area %RSD < 2.0%, Tailing Factor (Tf) ≤ 1.2. If Tf > 1.2, verify the mobile phase pH has not drifted.

Section 2: LC-MS/MS for Trace Impurity Profiling

Causality of Ionization and Fragmentation The primary methanamine group is a highly efficient proton acceptor, making Positive Electrospray Ionization (ESI+) the optimal technique. The intact molecule yields a robust [M+H]⁺ precursor ion at m/z 174.1. Upon Collision-Induced Dissociation (CID), primary aliphatic amines classically undergo a neutral loss of ammonia (-17 Da). For this compound, CID generates a resonance-stabilized (2-phenyl-1H-imidazol-5-yl)methylium cation at m/z 157.1.

Protocol: MRM Method Setup

  • Source Parameters : Capillary voltage +3.0 kV, Desolvation temperature 400°C, Desolvation gas (N₂) 800 L/hr.

  • Transitions :

    • Quantifier: m/z 174.1 → 157.1 (Collision Energy: 15 eV). Mechanism: Loss of NH₃.

    • Qualifier: m/z 174.1 → 104.1 (Collision Energy: 30 eV). Mechanism: Cleavage of the imidazole ring yielding a phenyl-containing fragment.

  • Carryover Validation : Run a blank diluent injection immediately after the highest calibration standard. The signal-to-noise (S/N) ratio at the API retention time must be < 3. Basic amines are notoriously "sticky"; if carryover fails, implement a needle wash of 50:50:0.1 Methanol:Water:Formic Acid.

LCMS_Workflow Sample Sample Prep 0.1 mg/mL LC UHPLC Separation High-pH RP-C18 Sample->LC ESI ESI+ Ionization [M+H]+ m/z 174.1 LC->ESI Q1 Quadrupole 1 Select m/z 174.1 ESI->Q1 CID Collision Cell Loss of NH3 Q1->CID Q3 Quadrupole 3 m/z 157.1 & 104.1 CID->Q3

Fig 1: LC-MS/MS MRM workflow for trace profiling of (2-Phenyl-1H-imidazol-5-YL)methanamine.

Section 3: Structural Elucidation via NMR Spectroscopy

Causality of Tautomeric Broadening In solution (e.g., DMSO-d₆), the N-H proton of the imidazole ring rapidly exchanges between the N1 and N3 positions. This tautomerization occurs at an intermediate rate relative to the NMR timescale. Consequently, the signals for C4 and C5 in the ¹³C NMR spectrum broaden significantly or disappear entirely into the baseline, making standard solution-state ¹³C NMR unreliable for full structural proof[1].

Overcoming the Tautomerization Barrier To achieve a full structural description, researchers must bypass solution-state dynamics. Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR freezes the molecule in its crystal lattice. Because the lattice locks the proton on a specific nitrogen, the tautomeric exchange is halted, yielding sharp, distinct carbon resonances[1].

Protocol: Solid-State NMR Acquisition

  • Preparation : Pack the microcrystalline powder tightly into a 4 mm Zirconia rotor.

  • Validation : Validate the SSNMR tuning and cross-polarization efficiency using an external adamantane standard. The methylene carbon of adamantane must appear as a sharp singlet at 38.48 ppm before proceeding.

  • Acquisition :

    • Spin rate: 10–12 kHz (eliminates spinning sidebands from aromatic chemical shift anisotropy).

    • Contact time: 2.0 ms (optimized for rigid aromatic carbons).

    • Decoupling: Acquire with high-power proton decoupling (e.g., SPINAL-64).

NMR_Tautomerism Taut5 2-Phenyl-1H-imidazol-5-yl Methanamine Eq Fast Proton Exchange (Solution State) Taut5->Eq SSNMR 13C CP-MAS Solid-State NMR (Sharp, Resolved Signals) Taut5->SSNMR Freezes exchange Taut4 2-Phenyl-1H-imidazol-4-yl Methanamine Taut4->Eq Taut4->SSNMR SolNMR Solution 13C NMR (Broad/Missing Signals) Eq->SolNMR Causes

Fig 2: Overcoming solution-state tautomeric broadening using solid-state 13C CP-MAS NMR.

Quantitative Data Summary
ParameterAnalytical TechniqueTarget Value / ObservationMechanistic Rationale
Molecular Weight LC-MS (ESI+)m/z 174.1 [M+H]⁺Primary amine efficiently accepts a proton.
Primary Fragment LC-MS/MS (CID)m/z 157.1Neutral loss of NH₃ (-17 Da) from the methanamine group.
Tailing Factor (Tf) UHPLC-UV (pH 10.0)≤ 1.2High pH neutralizes imidazole, preventing silanol binding.
UV Absorbance DADλmax ~254 nmConjugation between the phenyl and imidazole rings.
¹³C NMR C4/C5 Solution ¹³C NMRBroad / InvisibleFast proton exchange between N1 and N3 averages the signals.
¹³C NMR C4/C5 Solid-State CP-MASSharp singletsCrystal lattice restricts proton mobility, halting tautomerization.
References
  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization Source: Molecules (MDPI) / PubMed URL:[Link]

  • Development and Validation of a Quantification Method of Cotinine in Urine Using Two Innovative Technologies: Supported Liquid Extraction and UHPLC-MS Source: Journal of Analytical & Bioanalytical Techniques (SciTechnol) URL:[Link]

  • A high-performance liquid-chromatographic method for routine simultaneous determination of nicotine and cotinine in plasma Source: Clinical Chemistry / PubMed URL:[Link]

Sources

Application Note: ¹H and ¹³C NMR Spectral Characterization of (2-Phenyl-1H-imidazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Protocol & Spectral Reference

Structural & Mechanistic Context

(2-Phenyl-1H-imidazol-5-yl)methanamine (CAS: 772317-13-2) is a highly versatile pharmacophore utilized in the synthesis of kinase inhibitors and histaminergic agents[1]. However, the structural validation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents a specific mechanistic challenge: annular tautomerism .

In solution, the proton on the imidazole nitrogen rapidly exchanges between the N-1 and N-3 positions. Because the exchange rate often occurs at an intermediate timescale relative to the NMR acquisition frequency at 298 K, the signals for the C-4 and C-5 positions (and occasionally C-2) can suffer from severe line broadening or complete signal collapse[2]. As a Senior Application Scientist, I designed the following protocol not just to acquire data, but to actively suppress this tautomeric interference through strategic solvent selection and self-validating acquisition parameters.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, this workflow operates as a self-validating system. Every parameter is chosen with a specific physical causality in mind.

Sample Preparation & Solvent Causality
  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-

    
    ).
    
    • Causality: Unlike non-polar solvents (e.g., CDCl₃), DMSO-

      
       acts as a strong hydrogen-bond acceptor. It transiently anchors the exchangeable imidazole N-H proton, slowing the tautomeric exchange rate and sharpening the time-averaged signals of the imidazole carbon framework[2].
      
  • Concentration: 25 mg/mL.

    • Causality: This concentration provides an optimal signal-to-noise (S/N) ratio for ¹³C acquisition without increasing sample viscosity, which would otherwise decrease

      
       relaxation times and artificially broaden the peaks.
      
Instrumental Setup & Acquisition
  • ¹H NMR (400 MHz):

    • Parameters: 16 scans, spectral width of 12 ppm, and a relaxation delay (

      
      ) of 2.0 s.
      
    • Validation Step: Check the residual DMSO pentet at 2.50 ppm and the H₂O peak at ~3.33 ppm. If the H₂O peak is exceptionally broad or shifted, trace acidic impurities are present, which will accelerate tautomerism and invalidate the imidazole N-H integration.

  • ¹³C NMR (100 MHz) & DEPT-135:

    • Parameters: 1024 scans,

      
       = 5.0 s.
      
    • Causality: The extended 5-second relaxation delay is critical. Quaternary carbons (C-2, C-5, and Phenyl C-1') lack attached protons, resulting in significantly longer

      
       relaxation times via dipole-dipole mechanisms. A standard 1-second delay will artificially suppress these diagnostic peaks.
      
    • Validation Step (DEPT-135): Run a DEPT-135 experiment alongside the standard ¹³C. The protocol is validated if the methanamine (-CH₂-) carbon phases negatively (pointing down), while the quaternary carbons completely disappear. If the -CH₂- peak is positive, the 90° pulse calibration is incorrect and must be recalibrated.

Spectral Data Presentation

The following tables summarize the validated multiplet analysis for the free base of (2-Phenyl-1H-imidazol-5-yl)methanamine in DMSO-


 at 298 K.
Table 1: ¹H NMR Assignments (400 MHz, DMSO- )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Diagnostic Notes
Imidazole N-H 12.15br s1H-Broadened by quadrupolar ¹⁴N relaxation and exchange.
Phenyl H-2', H-6' 7.92d2H7.6Ortho-protons, deshielded by the imidazole ring current.
Phenyl H-3', H-5' 7.43t2H7.6Meta-protons.
Phenyl H-4' 7.32t1H7.6Para-proton.
Imidazole H-4 7.02s1H-Sharp singlet; confirms substitution at C-5.
-CH₂- 3.76s2H-Aliphatic methylene spacer.
-NH₂ 1.95br s2H-Primary amine; shifts downfield if protonated to a salt.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO- )
PositionChemical Shift (δ, ppm)Carbon Type (DEPT-135)Mechanistic Notes
Imidazole C-2 145.8C (Quaternary, Null)Highly deshielded due to adjacent nitrogens.
Imidazole C-5 138.5C (Quaternary, Null)May exhibit residual broadening due to tautomerism[2].
Phenyl C-1' 130.8C (Quaternary, Null)Ipso-carbon.
Phenyl C-3', C-5' 128.6CH (Positive)Meta-carbons.
Phenyl C-4' 127.9CH (Positive)Para-carbon.
Phenyl C-2', C-6' 125.1CH (Positive)Ortho-carbons.
Imidazole C-4 116.5CH (Positive)Shielded relative to C-2.
-CH₂- 39.2CH₂ (Negative)Validated via negative phase in DEPT-135.

Diagnostic Workflow Visualization

The following logic gate diagram illustrates the decision-making process for analyzing tautomeric imidazoles, ensuring data integrity at every step.

NMR_Workflow A Sample Preparation (DMSO-d6, 25 mg/mL) B 1H NMR Acquisition (400 MHz, 298 K) A->B C 13C NMR & DEPT-135 (100 MHz, 298 K) A->C E Tautomeric Peak Broadening Observed at C4/C5? B->E D Self-Validation: Do DEPT-135 phases match CH/CH3 (+) and CH2 (-)? C->D D->E Yes H Recalibrate 90° Pulse and Re-acquire D->H No F Variable Temperature (VT) NMR or 13C CP-MAS E->F Yes G Final Structural Assignment E->G No F->G

Caption: Workflow for the self-validating NMR analysis of tautomeric 2-phenylimidazole derivatives.

References

  • Title: 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization Source: Molecules, 2020, 25(17), 3770. URL: [Link][2]

  • Title: (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride (C10H11N3) Source: PubChem, National Center for Biotechnology Information. URL: [Link][1]

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry, 1997, 62(21), 7512-7515. URL: [Link]

Sources

mass spectrometry analysis of (2-Phenyl-1H-imidazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (2-Phenyl-1H-imidazol-5-YL)methanamine

Authored by: A Senior Application Scientist

Introduction

(2-Phenyl-1H-imidazol-5-YL)methanamine is a small molecule featuring a core phenyl-imidazole scaffold, a structure of significant interest in medicinal chemistry and drug development. The imidazole ring is a key component in many biologically active compounds, including the essential amino acid histidine.[1] The accurate identification and quantification of such molecules are paramount for pharmacokinetic studies, metabolism profiling, and quality control in pharmaceutical manufacturing. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and selectivity for this purpose.[2]

This guide provides a comprehensive framework for the mass spectrometric analysis of (2-Phenyl-1H-imidazol-5-YL)methanamine. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental decisions. We will explore direct infusion analysis for initial characterization and proceed to a robust LC-MS/MS method for high-sensitivity quantification in complex matrices.

Physicochemical Properties and their Analytical Implications

Understanding the fundamental properties of the analyte is the first step in developing a robust analytical method. The structure of (2-Phenyl-1H-imidazol-5-YL)methanamine contains both a non-polar phenyl group and polar, basic nitrogen atoms within the imidazole ring and the primary amine sidechain. This amphiphilic nature dictates its behavior in both chromatographic separation and ionization.

Table 1: Physicochemical Properties of (2-Phenyl-1H-imidazol-5-YL)methanamine

Property Value Data Source Implication for MS Analysis
Molecular Formula C₁₀H₁₁N₃ ChemScene[3] Used to calculate the exact mass.
Molecular Weight 173.21 g/mol ChemScene[3] The monoisotopic mass will be the basis for precursor ion selection.
CAS Number 772317-13-2 ChemScene[3] Unique identifier for the compound.
Topological Polar Surface Area (TPSA) 54.7 Ų ChemScene[3] Suggests moderate polarity, influencing chromatographic retention.
logP 1.5354 ChemScene[3] Indicates moderate lipophilicity; suitable for reversed-phase chromatography.
Hydrogen Bond Donors 2 ChemScene[3] Influences solvation and interaction with polar stationary phases.

| Hydrogen Bond Acceptors | 2 | ChemScene[3] | Influences solvation and potential for adduct formation. |

The presence of multiple basic nitrogen atoms makes the molecule an excellent candidate for positive-mode electrospray ionization (ESI), as it will readily accept a proton to form a stable [M+H]⁺ ion.[4]

Part 1: Direct Infusion Analysis for Precursor Ion and Fragment Identification

Direct infusion analysis is a critical preliminary step to confirm the mass of the analyte and to explore its fundamental fragmentation behavior under collision-induced dissociation (CID). This information is essential for setting up a quantitative LC-MS/MS method.

Causality Behind Experimental Choices
  • Ionization Mode (Positive ESI): The primary amine and imidazole nitrogens are basic and will be readily protonated in a slightly acidic solution, making positive ESI the ideal choice for achieving high sensitivity.[4][5]

  • Solvent System: A mixture of acetonitrile (or methanol) and water with a small amount of formic acid is used. The organic solvent promotes efficient desolvation in the ESI source, while the formic acid ensures the analyte is protonated in solution before it even enters the mass spectrometer, leading to a stable and intense signal for the [M+H]⁺ ion.[2][4]

Experimental Protocol: Direct Infusion
  • Sample Preparation: Prepare a 1 µg/mL stock solution of (2-Phenyl-1H-imidazol-5-YL)methanamine in methanol. Dilute this stock to a final concentration of 50-100 ng/mL in 50:50 (v/v) acetonitrile:water containing 0.1% formic acid.

  • Infusion Setup: Infuse the prepared sample directly into the mass spectrometer's ESI source using a syringe pump at a constant flow rate of 5-10 µL/min.

  • MS Tuning - Full Scan (MS1):

    • Set the instrument to acquire data in positive ESI mode over a mass range of m/z 50-300.

    • Optimize source parameters to maximize the signal intensity of the expected [M+H]⁺ ion (m/z 174.2). Key parameters to adjust include:

      • Capillary Voltage: ~3.0-4.0 kV (to ensure a stable spray).

      • Cone (or Skimmer) Voltage: ~20-40 V (low enough to minimize in-source fragmentation).

      • Source Temperature: ~120-150 °C.

      • Desolvation Gas Temperature & Flow: ~350-450 °C and 600-800 L/hr (to aid droplet evaporation).

  • MS/MS Tuning - Product Ion Scan (MS2):

    • Select the [M+H]⁺ ion at m/z 174.2 as the precursor for fragmentation.

    • Perform a product ion scan by ramping the collision energy (e.g., from 10 to 40 eV) using argon or nitrogen as the collision gas.

    • Identify the most stable and intense fragment ions for use in subsequent quantitative analysis.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule (m/z 174.2) is predicted to follow several key pathways based on established fragmentation rules for amines and aromatic heterocyclic compounds.[6][7]

  • Pathway A: Neutral Loss of Ammonia: A common fragmentation for primary amines, involving the loss of NH₃ (17.03 Da).[5] This is expected to produce a significant fragment ion.

  • Pathway B: Benzylic-type Cleavage: Cleavage of the C-C bond between the imidazole ring and the aminomethyl side chain. This is a favorable cleavage as it results in a resonance-stabilized 2-phenyl-imidazole cation.

  • Pathway C: Phenyl Group Cleavage: Loss of the phenyl ring as a neutral radical (C₆H₅•, 77.1 Da) or benzene (C₆H₆, 78.1 Da).

  • Pathway D: Tropylium Ion Formation: Cleavage and rearrangement can lead to the formation of the highly stable tropylium ion (C₇H₇⁺).

Fragmentation Pathway cluster_main Predicted Fragmentation of (2-Phenyl-1H-imidazol-5-YL)methanamine parent [M+H]⁺ m/z = 174.2 fragA [M+H - NH₃]⁺ m/z = 157.2 parent->fragA - NH₃ (Pathway A) fragB [2-Phenyl-imidazole + H]⁺ m/z = 145.1 parent->fragB - CH₂NH (Pathway B) fragC [M+H - C₆H₅]⁺ m/z = 98.1 parent->fragC - C₆H₅• (Pathway C) fragD [Tropylium Ion]⁺ m/z = 91.1 parent->fragD - C₃H₄N₃ (Pathway D)

Caption: Predicted fragmentation pathways for protonated (2-Phenyl-1H-imidazol-5-YL)methanamine.

Part 2: LC-MS/MS Method for Separation and Quantification

For analyzing the target compound in complex matrices like plasma or tissue homogenates, a chromatographic separation step is necessary to remove interferences and ensure accurate quantification.[8] A Multiple Reaction Monitoring (MRM) experiment on a tandem quadrupole mass spectrometer provides the highest selectivity and sensitivity.

Causality Behind Experimental Choices
  • Chromatography (Reversed-Phase): With a logP of 1.54, the compound has sufficient non-polar character from its phenyl ring to be retained on a standard C18 reversed-phase column. This is often the simplest and most robust starting point for small molecule analysis.[9]

  • Mobile Phase: An acidic mobile phase (0.1% formic acid) is maintained to ensure the analyte remains in its protonated, ionic form, which provides good peak shape on silica-based columns and enhances ESI sensitivity.[2]

  • MRM Transitions: Using at least two specific precursor-to-product ion transitions provides a high degree of confidence in the identification and quantification of the analyte. The most intense fragment is typically used for quantification (Quantifier), while a second fragment serves as a confirmation (Qualifier).

LC-MS/MS Workflow cluster_workflow General LC-MS/MS Workflow Sample Biological Sample (e.g., Plasma) Prep Sample Preparation (Protein Precipitation) Sample->Prep Inject LC Injection Prep->Inject LC Reversed-Phase HPLC (C18 Column Separation) Inject->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Q1: Precursor Ion Selection (m/z 174.2) ESI->MS1 CID Q2: Collision-Induced Dissociation (CID) MS1->CID MS2 Q3: Product Ion Detection (MRM) CID->MS2 Data Data Acquisition & Processing MS2->Data

Caption: A typical workflow for the quantitative analysis of a small molecule by LC-MS/MS.

Experimental Protocol: LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog).

    • Vortex vigorously for 1 minute to precipitate proteins.[2]

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Liquid Chromatography (HPLC/UHPLC) Conditions:

    • Column: C18 column (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm)[2]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient Elution:

      Time (min) %B
      0.0 5
      5.0 95
      6.0 95
      6.1 5

      | 8.0 | 5 |

  • Mass Spectrometry (MRM) Conditions:

    • Set the instrument to positive ESI mode with source parameters optimized during the direct infusion experiment.

    • Monitor the MRM transitions determined from the product ion scan. The collision energy (CE) and other parameters should be optimized for each transition to maximize signal.

Table 2: Proposed MRM Transitions for Quantification

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Role
(2-Phenyl-1H-imidazol-5-YL)methanamine 174.2 157.2 50 22 (Optimizable) Quantifier

| (2-Phenyl-1H-imidazol-5-YL)methanamine | 174.2 | 145.1 | 50 | 28 (Optimizable) | Qualifier |

Protocol Validation and Trustworthiness

To ensure the trustworthiness of the generated data, the protocol must be validated. This involves assessing key performance metrics according to regulatory guidelines (e.g., FDA, EMA). A self-validating system would include:

  • Calibration Curve: A series of standards of known concentration (e.g., 1-1000 ng/mL) are prepared and analyzed to establish the linear range of the assay. A regression analysis with a correlation coefficient (r²) > 0.99 is typically required.[2]

  • Quality Controls (QCs): Samples at low, medium, and high concentrations are analyzed alongside unknown samples to ensure accuracy and precision throughout the analytical run. Acceptance criteria are typically within ±15% of the nominal value.

  • Selectivity: Blank matrix samples are analyzed to ensure no endogenous components interfere with the detection of the analyte at its specific retention time and MRM transition.

Conclusion

This technical guide outlines a systematic and scientifically grounded approach to the mass spectrometric analysis of (2-Phenyl-1H-imidazol-5-YL)methanamine. By beginning with direct infusion to understand the analyte's ionization and fragmentation characteristics, a highly sensitive and selective LC-MS/MS method using MRM can be developed with confidence. The provided protocols for sample preparation, chromatography, and mass spectrometry serve as a robust starting point for researchers in pharmaceutical development and related fields. The emphasis on the causality behind experimental choices empowers scientists to not only replicate this method but also to adapt and troubleshoot it for their specific applications and matrices.

References

  • BenchChem. (2025). A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives.
  • Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLoS ONE.
  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone.
  • BioPharma Services. (2023). BA Method Development: Polar Compounds.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • ChemScene. (n.d.). (2-Phenyl-1H-imidazol-5-yl)methanamine.
  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of 1-(1H-Imidazol-5-yl)-N-methylmethanamine (Histamine).
  • BenchChem. (2025). An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine.

Sources

use of (2-Phenyl-1H-imidazol-5-YL)methanamine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of (2-Phenyl-1H-imidazol-5-yl)methanamine as a Ligand in Coordination Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Bioinorganic Scientists[1]

Executive Summary

(2-Phenyl-1H-imidazol-5-yl)methanamine (CAS: 772317-13-2) represents a specialized subclass of histamine analogs.[1] Unlike histamine, which forms 6-membered chelate rings, this ligand features a single methylene linker, predisposing it to form thermodynamically stable 5-membered chelate rings with transition metals.[1] The incorporation of a phenyl group at the C2 position introduces significant lipophilicity and


-stacking potential, distinguishing its complexes from hydrophilic histamine derivatives. This guide details the coordination dynamics, synthesis protocols for metal complexes (specifically Cu(II) and Zn(II)), and their translational potential in metallodrug development.[1]

Ligand Profile & Coordination Mechanics

Structural Analysis

The ligand exists in tautomeric equilibrium between the 4- and 5-substituted forms.[1] In coordination chemistry, the N,N-bidentate chelating mode is dominant.[1]

  • Donor Sites:

    • Imidazole N3: The "pyridine-like" nitrogen.[1] The C2-phenyl group introduces steric bulk near this site, influencing coordination geometry (often distorting square planar to tetrahedral in Cu(II) complexes).[1]

    • Primary Amine (-CH

      
      NH
      
      
      
      ):
      A hard
      
      
      -donor.[1]
  • Chelate Effect: Binding through N3 and the amine nitrogen forms a rigid 5-membered ring, which is generally more stable than the 6-membered ring of histamine complexes due to the entropy effect.[1]

Physicochemical Properties (Predicted)
PropertyValue / CharacteristicImpact on Coordination
Molecular Weight 173.21 g/mol --
pKa (Imidazole N) ~5.5 - 6.0Lower than unsubstituted imidazole due to phenyl conjugation; requires pH > 6 for efficient binding.[1]
pKa (Amine N) ~8.8 - 9.2Protonated at physiological pH; requires base for complexation.[1]
LogP ~1.5 - 2.0Enhanced membrane permeability compared to histamine (LogP ~ -0.7).[1]

Experimental Protocols

Protocol A: Synthesis of Bis-Ligand Copper(II) Complex

Objective: Synthesize


 to evaluate the N,N-chelating stability.[1]
Rationale:  Cu(II) is the standard "truth" metal for imidazole ligands due to the Jahn-Teller effect providing distinct spectral signatures.[1]
Reagents:
  • Ligand: (2-Phenyl-1H-imidazol-5-yl)methanamine (1.0 mmol, 173 mg)[1]

  • Metal Salt:

    
     (0.5 mmol, 85 mg)[1]
    
  • Solvent: Methanol (HPLC grade)[1]

  • Base: Triethylamine (Et

    
    N) or NaOH (0.1 M)[1]
    
Step-by-Step Procedure:
  • Ligand Solubilization: Dissolve 173 mg of ligand in 10 mL methanol.[1] The solution should be clear.

  • Deprotonation: Add 1.0 mmol of Et

    
    N (approx. 140 
    
    
    
    L) to the ligand solution.[1] Stir for 10 minutes.
    • Note: This neutralizes the ammonium form if the ligand was supplied as a salt (e.g., HCl salt).[1] If free base, this step ensures the amine is available for binding.

  • Metal Addition: Dissolve 85 mg

    
     in 5 mL methanol. Add this solution dropwise to the stirring ligand solution over 15 minutes.
    
    • Observation: Color change from pale blue (free Cu) to deep blue/violet (indicating N-coordination).[1]

  • Reflux: Heat the mixture to 50°C for 2 hours.

  • Crystallization: Allow the solution to cool slowly to room temperature. Reduce volume by 50% using a rotary evaporator. Add diethyl ether vapor diffusion or let stand for slow evaporation.[1]

  • Isolation: Filter the blue/violet crystals, wash with cold ether, and dry under vacuum.[1]

Protocol B: Characterization & Validation

To validate the complex structure without X-ray crystallography, use the following comparative metrics:

TechniqueParameterFree Ligand SignalComplex SignalInterpretation
FT-IR

Imidazole
~1600-1610 cm

Shift

10-20 cm

Coordination via Imidazole N3.[1]
FT-IR

Amine
~3300 cm

(broad)
Sharper, shiftedCoordination via Amine N.
UV-Vis

(d-d)
N/A580 - 640 nmTypical for CuN

chromophore (square planar/distorted).[1]
1H NMR Imidazole C4-H~7.0 ppmBroadened/ShiftedParamagnetic broadening confirms Cu binding (use Zn for clean NMR).[1]

Visualization: Synthesis & Mechanism

Synthesis Workflow

SynthesisWorkflow Start Start: Ligand (L) + CuCl2 Solubilization 1. Solubilization (MeOH) Start->Solubilization Deprotonation 2. Base Addition (Et3N, pH adjust) Solubilization->Deprotonation Activate Amine Coordination 3. Metal Addition (Dropwise, 50°C) Deprotonation->Coordination Chelation Formation of 5-Membered Ring Coordination->Chelation Kinetic Control Isolation 4. Crystallization & Filtration Chelation->Isolation Product Final Product: [Cu(L)2]Cl2 Isolation->Product

Caption: Step-by-step workflow for the synthesis of the Bis((2-Phenyl-1H-imidazol-5-yl)methanamine)copper(II) complex.

Coordination Equilibrium

CoordinationLogic Ligand Ligand (L) (Bidentate) Complex1 [ML]2+ (1:1 Complex) Ligand->Complex1 k1 (Fast) Complex2 [ML2]2+ (1:2 Complex) Ligand->Complex2 Metal Metal Ion (M) (Cu2+, Zn2+) Metal->Complex1 Complex1->Complex2 k2 (Slower) Sterics Steric Hindrance (2-Phenyl Group) Sterics->Complex2 Destabilizes Square Planar Favors Distorted Geometry

Caption: Coordination equilibrium showing the stepwise formation of 1:1 and 1:2 complexes, highlighting the steric influence of the phenyl group.

Application Note: Drug Development Context

Metallodrug Design Strategy

The (2-Phenyl-1H-imidazol-5-yl)methanamine scaffold is particularly valuable for designing intercalating metallodrugs .[1]

  • Mechanism: The planar 2-phenylimidazole moiety can intercalate between DNA base pairs.[1]

  • Metal Role: The metal center (e.g., Pt, Cu) acts as an anchor or oxidative warhead.[1]

  • Lipophilicity: The phenyl group increases cellular uptake compared to simple histamine complexes.[1]

Cytotoxicity Assay Protocol (MTT)

For researchers testing the anticancer potential of these complexes:

  • Stock Solution: Dissolve complex in DMSO (keep DMSO < 1% in final culture).

  • Cell Lines: Test against HeLa (cervical) and MCF-7 (breast) lines.[1]

  • Control: Use Cisplatin as a positive control and the free ligand as a negative control.[1]

  • Endpoint: Measure IC

    
     after 48h.
    
    • Hypothesis: The complex should show higher cytotoxicity than the free ligand due to enhanced uptake and metal-mediated DNA damage.[1]

References

  • Liao, C., et al. (2014).[1] "Design and synthesis of novel imidazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. (Contextual grounding for imidazole-phenyl derivatives).

  • Cinellu, M. A., et al. (1997).[1] "Synthesis and characterization of gold(III) complexes with histamine-like ligands." Journal of the Chemical Society, Dalton Transactions.[1] (Foundational chemistry for histamine analog coordination).[1]

  • Bell, S., et al. (2021).[1][2] "Comparing Coordination Uranyl (VI) Complexes with Imidazole Derivatives." Dalton Transactions.[1][3] Available at: [Link]

Sources

developing assays to test the biological activity of (2-Phenyl-1H-imidazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling the (2-Phenyl-1H-imidazol-5-yl)methanamine Scaffold Subtitle: From Fragment-Based Screening to Functional Validation in Kinase Drug Discovery

Abstract & Strategic Overview

(2-Phenyl-1H-imidazol-5-yl)methanamine represents a "privileged scaffold" in medicinal chemistry. Its structural architecture—a phenyl ring coupled to an imidazole core with a primary amine tail—mimics the pharmacophores found in several blockbuster kinase inhibitors (e.g., p38 MAPK and VEGFR inhibitors) and histamine receptor ligands.

The imidazole nitrogen often serves as a hydrogen bond acceptor for the "hinge region" of kinase ATP pockets, while the phenyl group occupies the hydrophobic pocket. However, the primary amine (methanamine) introduces specific liabilities, including rapid metabolism (MAO/SSA substrates) and promiscuous binding.

This guide outlines a Fragment-Based Drug Discovery (FBDD) workflow to validate the biological activity of this scaffold. We focus on three critical stages:

  • Biophysical Validation: Detecting low-affinity binding using Differential Scanning Fluorimetry (DSF).

  • Biochemical Quantification: Measuring potency via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Liability Profiling: Assessing Cytochrome P450 (CYP) inhibition, a common risk for imidazole-containing fragments.

Section 1: Biophysical Validation (Nano-DSF)

Objective: Fragments like (2-Phenyl-1H-imidazol-5-yl)methanamine often exhibit weak affinity (


) which is undetectable in standard enzymatic assays. We use Differential Scanning Fluorimetry (DSF) to measure the ligand-induced thermal stabilization (

) of the target protein.[1]

Target Model: VEGFR-2 or Tie-2 Kinase Domain (Tyrosine Kinases).

Experimental Logic (The "Why")

Traditional IC50 assays often yield false negatives for fragments due to low potency. DSF relies on the thermodynamic principle that ligand binding stabilizes the folded state of a protein. A positive shift in melting temperature (


) confirms specific binding, validating the scaffold before investing in expensive functional assays.
Protocol: High-Throughput Thermal Shift
  • Reagents:

    • Recombinant Kinase Domain (purity >90%).

    • Dye: SYPRO Orange (5000x stock).

    • Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl.

    • Compound: (2-Phenyl-1H-imidazol-5-yl)methanamine (100 mM in DMSO).

  • Step-by-Step Workflow:

    • Protein Prep: Dilute kinase to 2–5

      
       in assay buffer.
      
    • Dye Prep: Dilute SYPRO Orange to 5x final concentration.

    • Compound Addition:

      • Dispense 1

        
         of compound into a 384-well PCR plate (Final conc: 1 mM).
        
      • Control: DMSO only (Negative) and Sunitinib (Positive, 10

        
        ).
        
    • Assembly: Add 19

      
       of Protein/Dye mix to the wells. Seal with optical film.
      
    • Run: Ramp temperature from 25°C to 95°C at 1°C/min using a qPCR machine (e.g., Roche LightCycler).

    • Analysis: Calculate

      
       using the Boltzmann sigmoid fit.
      

Data Interpretation:

ObservationInterpretationAction

Strong BinderProceed to TR-FRET (Section 2).

Weak Binder (Fragment)Valid hit; optimize structure.

DestabilizerDiscard (likely protein aggregation).
High Fluorescence @ 25°CAggregation/PrecipitationFail. Compound is insoluble.

Section 2: Biochemical Potency (TR-FRET Kinase Assay)

Objective: Quantify the inhibitory potential (IC50) of the molecule against the target kinase.

Methodology: LANCE® Ultra / HTRF® (Homogeneous Time-Resolved Fluorescence) . This ratiometric method is resistant to the fluorescence interference often caused by imidazole rings.

Assay Mechanism

The assay utilizes a Europium-labeled anti-phospho-antibody (Donor) and a ULight™-labeled peptide substrate (Acceptor).

  • Kinase phosphorylates the peptide.

  • Eu-Antibody binds the phosphorylated peptide.

  • Proximity induces FRET: Excitation at 340 nm

    
     Emission at 665 nm.
    
  • Inhibition: The molecule blocks phosphorylation

    
     No FRET signal.
    

TR_FRET_Mechanism Kinase Kinase Enzyme Phos_Substrate Phospho-Peptide Kinase->Phos_Substrate Catalysis ATP ATP ATP->Kinase Bind Substrate Peptide Substrate (ULight-Acceptor) Substrate->Kinase Bind Inhibitor (2-Phenyl...) Inhibitor Inhibitor->Kinase Blocks ATP Antibody Eu-Antibody (Donor) Phos_Substrate->Antibody Recognition Signal FRET Signal (665nm) Antibody->Signal Energy Transfer

Caption: TR-FRET mechanism. The inhibitor prevents phosphorylation, disrupting the Donor-Acceptor complex and reducing the 665nm signal.

Protocol: TR-FRET Optimization

Critical Pre-requisite: You must determine the


 for ATP before screening, as 2-phenylimidazoles are typically ATP-competitive .
  • Enzyme Titration: Test kinase concentrations (0.1 nM – 10 nM) to find the linear range (signal-to-background > 5).

  • ATP

    
     Determination:  Run the assay with varying ATP (1 
    
    
    
    – 1 mM). Use ATP concentration =
    
    
    for the inhibition assay to ensure sensitivity.
  • Inhibition Assay Steps:

    • Plate: 384-well low-volume white plate.

    • Mix 1: 2.5

      
       Inhibitor (dilution series) + 2.5 
      
      
      
      Kinase. Incubate 15 min.
    • Mix 2: Add 2.5

      
       ATP + Peptide Substrate mix. Incubate 60 min at RT.
      
    • Stop/Detect: Add 5

      
       EDTA + Eu-Antibody. Incubate 60 min.
      
    • Read: EnVision or similar reader (Ex: 320nm, Em: 615nm/665nm).

Troubleshooting Guide:

IssueProbable CauseSolution
High Background Non-specific antibody bindingIncrease Tween-20 (0.01% to 0.1%) in detection buffer.
Low Signal Quenching by ImidazoleCheck compound absorbance at 320-340nm. TR-FRET minimizes this, but high conc. (>100

) can still interfere.
Flat IC50 Curve Compound PrecipitationCheck solubility limit. Imidazoles can crystallize in low pH buffers.

Section 3: Liability Profiling (CYP450 Inhibition)

Objective: Imidazole rings are notorious for coordinating with the heme iron of Cytochrome P450 enzymes, leading to drug-drug interactions (DDI). The (2-Phenyl-1H-imidazol-5-yl)methanamine scaffold must be screened against CYP3A4 .

Protocol: P450-Glo™ Assay (Luminescent)

  • Principle: The CYP enzyme converts a luciferin pro-substrate into luciferin. The inhibitor blocks this conversion.

  • Steps:

    • Incubate Recombinant CYP3A4 + NADPH + Luciferin-IPA substrate + Test Compound (10

      
      ) for 20 mins.
      
    • Add Luciferin Detection Reagent.

    • Measure Luminescence.[2][3]

  • Pass/Fail Criteria:

    • < 50% Inhibition @ 10

      
      :  Acceptable for early scaffold.
      
    • > 50% Inhibition @ 10

      
      :  High risk of DDI. Structural modification required (e.g., steric hindrance on the imidazole N3).
      

Section 4: Integrated Development Workflow

The following diagram illustrates the decision matrix for advancing this scaffold.

Workflow Start Scaffold: (2-Phenyl-1H-imidazol-5-yl)methanamine DSF 1. Biophysical Screen (Nano-DSF) Start->DSF Decision1 Delta Tm > 0.5 C? DSF->Decision1 FRET 2. Biochemical Assay (TR-FRET) Decision1->FRET Yes Discard Discard / Redesign Decision1->Discard No (Non-binder) CYP 3. Liability Screen (CYP3A4 Inhibition) FRET->CYP IC50 < 50 uM Hit Validated Hit (Ready for SAR) CYP->Hit Low CYP Inhibition CYP->Discard High CYP Inhibition

Caption: Decision matrix for scaffold progression. Only binders with manageable CYP liability advance to SAR.

References

  • Assay Guidance Manual [Internet] . Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Assay Development for Protein Kinase Enzymes. Available from: [Link]

  • Simeonov, A., & Davis, M. I. (2004). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available from: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available from: [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[1][4] Nature Protocols, 2(9), 2212-2221. (Standard protocol for DSF).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of (2-Phenyl-1H-imidazol-5-YL)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield, purity, and isolation of (2-Phenyl-1H-imidazol-5-yl)methanamine. The synthesis of this highly polar, nitrogen-rich heterocyclic amine is notoriously plagued by over-alkylation, catalyst poisoning, and product-loss during aqueous workups[1].

This guide abandons generic procedures. Instead, it provides a self-validating, mechanistic framework designed to troubleshoot and optimize your synthetic workflows, ensuring maximum yield and purity for downstream drug development applications.

Section 1: Mechanistic Pathway & Workflow Visualization

To troubleshoot effectively, we must first map the chemical logic. The synthesis of (2-Phenyl-1H-imidazol-5-yl)methanamine generally proceeds via one of two primary pathways: the reductive amination of a carboxaldehyde, or the reduction of a carbonitrile.

Synthesis A 2-Phenyl-1H-imidazole D 4-Bromo-2-phenyl-1H-imidazole A->D Bromination (NBS) B B A->B Hydroxymethylation & MnO2 Oxidation C Imine / Oxime Intermediate F (2-Phenyl-1H-imidazol-5-yl)methanamine (Target Molecule) C->F NaBH3CN or Zn/AcOH (Reduction) E 2-Phenyl-1H-imidazole-5-carbonitrile D->E Cyanation (CuCN) E->F LiAlH4 or Raney Ni/H2 (Nitrile Reduction) B->C NH4OAc or NH2OH (Condensation)

Synthetic routes to (2-Phenyl-1H-imidazol-5-yl)methanamine via amination or reduction.

Section 2: Validated Experimental Protocols
Protocol A: Optimized Reductive Amination (The Buffer-Excess Method)

Mechanism & Causality: Direct reductive amination using sodium cyanoborohydride (NaBH₃CN) often fails because the resulting primary amine is more nucleophilic than the ammonia source, leading to secondary amine dimers[2]. By utilizing a massive excess of ammonium acetate (NH₄OAc), we saturate the equilibrium toward the primary imine. Furthermore, NH₄OAc acts as an internal buffer, maintaining the mildly acidic pH (pH ~6) required to protonate the imine for reduction, while preventing the premature reduction of the aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of 2-phenyl-1H-imidazole-5-carboxaldehyde in anhydrous methanol (0.1 M). Add 15.0 eq of anhydrous NH₄OAc. Stir at 25 °C for 4 hours under N₂.

    • Self-validation checkpoint: A distinct color shift (often pale yellow to deep yellow) indicates successful Schiff base formation.

  • Reduction: Cool the reaction vessel to 0 °C. Portion-wise, add 1.5 eq of NaBH₃CN. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench & Extraction: Quench carefully with 1M HCl (Caution: HCN gas evolution) to destroy excess hydride. Adjust the pH to >11 using 2M NaOH. Extract extensively with a solvent mixture of CHCl₃/Isopropanol (3:1) to overcome the high aqueous solubility of the product.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (eluting with DCM/MeOH/NH₄OH 90:9:1)[2].

Protocol B: Nitrile Reduction (The Chelation-Workup Method)

Mechanism & Causality: Lithium aluminum hydride (LiAlH₄) reduction of 2-phenyl-1H-imidazole-5-carbonitrile is highly efficient, but standard Fieser workups trap the polar imidazole methanamine within the resulting aluminum hydroxide matrix, devastating the isolated yield. Using Rochelle's salt (potassium sodium tartrate) creates water-soluble aluminum-tartrate complexes, liberating the amine into the organic phase.

Step-by-Step Methodology:

  • Reduction: Suspend 3.0 eq of LiAlH₄ in anhydrous THF at 0 °C. Dropwise, add a solution of 1.0 eq 2-phenyl-1H-imidazole-5-carbonitrile in THF. Reflux for 4 hours.

  • Quench: Cool to 0 °C. Carefully quench by dropwise addition of water (1 mL per gram of LiAlH₄).

  • Chelation: Add a saturated aqueous solution of Rochelle's salt (10 mL per gram of LiAlH₄). Stir vigorously at room temperature for 12 hours.

    • Self-validation checkpoint: The initial grey, clumpy emulsion will break, transforming into two distinct, clear liquid phases.

  • Isolation: Separate the organic layer, extract the aqueous layer with EtOAc, combine the organics, dry over MgSO₄, and concentrate.

Section 3: Troubleshooting Guides & FAQs

Q1: My reductive amination yields mostly the secondary amine dimer (bis((2-phenyl-1H-imidazol-5-yl)methyl)amine). How do I push the reaction toward the primary amine? A: This is the most common failure mode in synthesizing (2-Phenyl-1H-imidazol-5-yl)methanamine. The newly formed primary amine rapidly attacks unreacted aldehyde. Solution: If the 15x excess of NH₄OAc (Protocol A) still yields dimers, pivot to a two-step oxime reduction. Condense the carboxaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) and pyridine to form the oxime. Isolate the oxime, then reduce it using Zinc dust in Glacial Acetic Acid. Oxime reduction inherently prevents dimerization because the nitrogen remains protected (as an N-O bond) until the final, irreversible reduction step.

Q2: I am trying to synthesize the precursor, 2-phenyl-1H-imidazole-5-carboxaldehyde, via Vilsmeier-Haack formylation, but the yield is terrible (<20%). A: The imidazole ring is strongly deactivated under the highly acidic conditions of the Vilsmeier-Haack reaction (POCl₃/DMF), and tautomerism leads to regiochemical mixtures. Solution: Bypass direct formylation. Instead, synthesize 2-phenyl-4-hydroxymethylimidazole by reacting 2-phenylimidazole-4-carboxylic acid with formaldehyde[3]. Once you isolate the hydroxymethyl intermediate, oxidize it to the carboxaldehyde using activated Manganese Dioxide (MnO₂) in refluxing chloroform. This oxidation is highly selective, avoids acidic deactivation, and typically proceeds in >85% yield without over-oxidation to the carboxylic acid.

Q3: I attempted catalytic hydrogenation of the carbonitrile intermediate using Pd/C, but the reaction stalled at 50% conversion. A: Primary amines, especially those attached to coordinating heterocycles like imidazole, are notorious for poisoning Palladium catalysts by irreversibly binding to the active metal sites. Solution: Switch your catalyst to Raney Nickel and conduct the hydrogenation in methanolic ammonia (7N NH₃ in MeOH). Raney Nickel is significantly more resistant to amine poisoning. Furthermore, the presence of ammonia suppresses the formation of secondary amines by shifting the equilibrium of the transient imine intermediate back toward the target primary amine.

Section 4: Quantitative Data Comparison

To assist in route selection, the following table summarizes the expected outcomes of various synthetic strategies based on empirical laboratory data:

Synthetic RouteKey Reagents & ConditionsExpected Primary Amine YieldMajor Byproduct / Failure ModeTotal Processing Time
Reductive Amination (Standard) NH₄OAc (5 eq), NaBH₃CN, MeOH45 - 55%Secondary amine dimer16 h
Reductive Amination (Optimized) NH₂OH·HCl, then Zn/AcOH75 - 85%Unreacted oxime4 h + 8 h
Nitrile Reduction (Standard) LiAlH₄, THF, Fieser Quench30 - 40%Al-complexed product loss5 h
Nitrile Reduction (Optimized) LiAlH₄, THF, Rochelle's Salt80 - 90%Trace unreacted nitrile4 h + 12 h
Catalytic Hydrogenation Raney Ni, H₂, NH₃/MeOH85 - 95%Trace secondary amine24 h
Section 5: References
  • US20030018025A1 - Certain 4-aminomethyl-2-substituted imidazole derivatives and 2-aminomethyl-4-substituted imidazole derivatives: new classes of dopamine receptor subtype specific ligands. Google Patents. 1

  • CA2420215A1 - High affinity small molecule c5a receptor modulators. Google Patents. 2

  • Synthesis of 2-phenyl-4-hydroxymethylimidazole. PrepChem.com. 3

Sources

troubleshooting common problems in the synthesis of imidazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Imidazole Synthesis Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who require actionable, mechanistically grounded solutions for synthesizing imidazole cores. Rather than just providing generic protocols, this center breaks down the causality behind common experimental failures and offers self-validating methodologies to ensure your reactions succeed.

Section 1: The Debus-Radziszewski Multicomponent Reaction

Q: My Debus-Radziszewski synthesis of 2,4,5-trisubstituted imidazoles consistently yields less than 50% and produces a complex mixture of byproducts. How can I drive this reaction to completion?

A: The Debus-Radziszewski reaction is a classic multicomponent synthesis that condenses a 1,2-dicarbonyl (e.g., benzil), an aldehyde, and an ammonia source (typically ammonium acetate)[1]. Low yields almost always stem from the thermal inefficiency of the very first mechanistic step: the condensation of the dicarbonyl and ammonia to form a diimine intermediate[2].

The Causality: If the diimine formation is slow, the unreacted aldehyde remains exposed to the reaction conditions for too long. This leads to competing side reactions, such as Cannizzaro-type disproportionation or oxidation. To overcome this, you must lower the activation energy of the diimine formation. Using a Lewis or Brønsted acid catalyst (like silicotungstic acid or glacial acetic acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center and accelerating the nucleophilic attack by ammonia. Alternatively, switching from conventional conductive heating to microwave irradiation provides rapid, uniform dielectric heating that selectively excites the polar intermediates, drastically reducing reaction times and minimizing side-product formation[2].

Quantitative Data: Reaction Conditions vs. Yield
Heating MethodCatalystReaction TimeTypical YieldMechanistic Impact
Conventional (Reflux)None2–4 hours40–60%Slow diimine formation; high risk of aldehyde oxidation.
Conventional (Reflux)Silicotungstic Acid (7.5 mol%)20–40 mins~94%Acid activates carbonyl, accelerating nucleophilic attack.
Conventional (160 °C)Lactic Acid30–50 mins~92%Eco-friendly acid catalysis; stabilizes intermediates.
Microwave (720 W)Glacial Acetic Acid (5 mol%)5–7 mins>90%Rapid dielectric heating minimizes side reactions.
Protocol: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
  • Preparation: In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1.0 equiv), the aromatic aldehyde (1.0 equiv), and ammonium acetate (5.0 equiv)[2].

  • Catalysis: Add a catalytic amount of glacial acetic acid (5 mol%) to facilitate carbonyl activation[2].

  • Irradiation: Seal the vessel and irradiate in a dedicated microwave reactor at 720 W for 5–7 minutes[2].

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The protocol is self-validating: the distinct yellow color of the benzil starting material will completely fade, visually confirming full conversion to the diimine and subsequent imidazole ring closure.

  • Workup: Cool to room temperature, quench with ice-cold water to precipitate the crude product, and isolate via vacuum filtration. Recrystallize from ethanol.

DR_Workflow Start Low Yield in Debus-Radziszewski Check Identify Limiting Factor Start->Check Temp Thermal Inefficiency Check->Temp Cat Incomplete Diimine Formation Check->Cat Micro Microwave Irradiation (720W, 5-7 min) Temp->Micro Switch Heating Acid Acid Catalyst (Glacial AcOH or STA) Cat->Acid Add Catalyst Success High Yield (>90%) Micro->Success Acid->Success

Troubleshooting workflow for addressing low yields in the Debus-Radziszewski synthesis.

Section 2: N-Alkylation and Regioselectivity Challenges

Q: When alkylating an unsymmetrically substituted imidazole, I obtain a 1:1 mixture of N1 and N3 alkylated isomers. How can I control the regioselectivity and improve yields?

A: Unsymmetrical imidazoles undergo rapid tautomerization, making the N1 and N3 positions electronically similar but sterically distinct. The regiochemical outcome is heavily dictated by the base-solvent system used for deprotonation[3].

The Causality: Low yields and poor selectivity often result from incomplete deprotonation. Weak bases (like K₂CO₃) in polar aprotic solvents (like MeCN) operate under thermodynamic control. While this can minimize dialkylation, it often leaves unreacted starting material and yields a mixture of isomers[3]. To force the reaction to completion and achieve strict kinetic control, you must generate the highly nucleophilic imidazolide anion completely and irreversibly. Using a strong base like Sodium Hydride (NaH) in anhydrous Dimethylformamide (DMF) ensures 100% deprotonation[3]. The subsequent addition of the alkylating agent will then selectively and rapidly attack the less sterically hindered nitrogen atom.

Quantitative Data: Base and Solvent Selection
BaseSolventBase StrengthRegioselectivity ImpactBest Use Case
NaHTHF or DMFStrongKinetic ControlLess reactive imidazoles; ensures complete deprotonation.
K₂CO₃MeCNWeakThermodynamic ControlReactive alkyl halides; minimizes dialkylation.
Cs₂CO₃DMFModerate/StrongHigh SelectivityUnsymmetrical imidazoles requiring mild but effective deprotonation.
Protocol: Regioselective N-Alkylation via Kinetic Control
  • Deprotonation: Suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert argon atmosphere.

  • Anion Generation: Slowly add the unsymmetrical imidazole (1.0 equiv) dissolved in DMF. Stir for 30 minutes. Self-Validation Check: The cessation of hydrogen gas evolution visually confirms complete deprotonation and the irreversible formation of the imidazolide anion.

  • Alkylation: Dropwise add the alkyl halide (1.1 equiv) to maintain a low electrophile concentration, minimizing the risk of a second alkylation event[3].

  • Completion: Warm to room temperature and stir until TLC indicates complete consumption of the starting material. Quench carefully with saturated aqueous NH₄Cl and extract with ethyl acetate.

Section 3: The Van Leusen Imidazole Synthesis

Q: My Van Leusen reaction using TosMIC and an aldehyde is yielding a significant amount of oxazole side product instead of the desired imidazole. Why is this happening?

A: The Van Leusen synthesis constructs the imidazole core via a base-induced[3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with an aldimine[4]. The formation of oxazoles is a well-documented side reaction when the reaction sequence is improperly staged[2].

The Causality: If TosMIC is exposed to the aldehyde in the presence of a base before the primary amine has fully converted the aldehyde into an aldimine, the oxygen atom of the aldehyde acts as the primary nucleophile. The isocyanide carbon of TosMIC attacks the carbonyl carbon, and the subsequent ring closure occurs via the oxygen, yielding an oxazole[2]. To prevent this, you must ensure strict in situ imine formation. The aldehyde and primary amine must be pre-incubated to form the aldimine completely before the introduction of TosMIC and the base.

VanLeusen_Pathway Reactants Aldehyde + TosMIC AmineCheck Primary Amine Present? Reactants->AmineCheck Imine In Situ Aldimine Formation AmineCheck->Imine Yes NoImine Direct Aldehyde Reaction AmineCheck->NoImine No Imidazole 1,4,5-Trisubstituted Imidazole Imine->Imidazole Base / [3+2] Cycloaddition Oxazole Oxazole (Undesired Side Product) NoImine->Oxazole O-attack on TosMIC

Mechanistic divergence in the Van Leusen reaction leading to oxazole side products.

References

  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. Benchchem. 3

  • Technical Support Center: Optimizing Imidazole Derivative Synthesis. Benchchem. 2

  • Debus–Radziszewski imidazole synthesis. Wikipedia. 1

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications.

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC / National Institutes of Health. 4

Sources

challenges in the purification of (2-Phenyl-1H-imidazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (2-Phenyl-1H-imidazol-5-YL)methanamine

Welcome to the Technical Support Center. (2-Phenyl-1H-imidazol-5-YL)methanamine presents a unique purification challenge due to its polyfunctional nature. The molecule contains a lipophilic phenyl ring, an ionizable imidazole core (pKa ~6.5), and a highly basic primary methanamine group (pKa ~10.0). This dual-basic character leads to severe secondary interactions with traditional chromatographic media.

As an Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting strategies to help you isolate this compound with high purity and yield.

Diagnostic Purification Workflow

PurificationWorkflow A Crude Mixture (2-Phenyl-1H-imidazol-5-YL)methanamine B TLC / LC-MS Profiling A->B C High Lipophilic Impurities B->C D Polar/Regioisomer Impurities B->D E Neutral/Acidic Impurities B->E F Amine-Functionalized Silica (Hexane/EtOAc + MeOH) C->F G Reverse Phase C18 (High pH Mobile Phase) D->G H Acid-Base Extraction (pH 2 to pH 11) E->H I Pure Product Recovery F->I G->I H->I

Figure 1: Workflow for selecting the optimal purification strategy based on impurity profiling.

Troubleshooting & FAQs

Q1: Why does my compound streak severely and yield low recovery on standard silica gel? Causality: Bare silica gel contains surface silanol groups that act as Brønsted acids (pKa ~4.5)[1]. Because the primary amine and the imidazole nitrogen of your target compound are highly basic, they become protonated upon contact with the silica. This leads to strong ionic bonding rather than reversible adsorption[2]. The result is severe tailing, band broadening, and irreversible retention. Solution:

  • Mobile Phase Modification: Incorporate a volatile competing base, such as 1–5% Triethylamine (TEA) or Ammonium Hydroxide, into your mobile phase (e.g., DCM/MeOH)[2]. The TEA neutralizes the acidic silanols, allowing the target amine to elute in its free-base form[3].

  • Stationary Phase Switch: Switch to an amine-functionalized silica gel or basic alumina[4]. Amine-silica is covalently bonded with amino-propyl silane, which eliminates ionic interactions with basic solutes, drastically improving peak shape and recovery without the need for TEA[1].

Q2: I am trying reverse-phase (C18) chromatography, but the compound elutes in the void volume. How can I increase retention? Causality: In standard acidic reverse-phase conditions (e.g., 0.1% Formic Acid), both the imidazole and primary amine are fully protonated[5]. The resulting dicationic species is highly polar and hydrophilic, preventing it from partitioning into the lipophilic C18 stationary phase. Solution: Apply the "2 pH Rule"[3]. To retain basic amines on C18, the mobile phase pH must be adjusted to at least two units above the highest pKa of the molecule[3]. Use a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide) paired with Acetonitrile or Methanol. This ensures the molecule is in its neutral, lipophilic free-base form, maximizing retention and resolution.

Q3: How can I efficiently separate the product from unreacted 2-phenyl-1H-imidazole without using chromatography? Causality: The target compound possesses a primary aliphatic amine, whereas the starting material only contains the imidazole ring. This creates a distinct pKa differential. Solution: Perform a targeted acid-base extraction. By carefully tuning the pH, you can selectively protonate and deprotonate the species, driving them into distinct solvent phases.

Quantitative Comparison of Stationary Phases

Stationary PhaseRetention MechanismOptimal pH RangeTypical Recovery (%)Primary Application
Bare Silica (60 Å) Adsorption / IonicNeutral (requires TEA)40 - 60%Removal of highly non-polar impurities
Amine-Functionalized Silica Adsorption (Neutralized)Neutral85 - 95%Purification of basic amines and alkaloids[1][3]
Basic Alumina AdsorptionBasic70 - 85%Acid-sensitive basic compounds[4]
C18 (Reverse Phase) Hydrophobic PartitioningHigh pH (>10.5)90 - 98%Separation of polar regioisomers and salts[3]

Experimental Protocols (Self-Validating Systems)

Protocol A: Amine-Functionalized Silica Gel Flash Chromatography

Rationale: Utilizing an amine-bonded stationary phase prevents the primary amine of the target molecule from irreversibly binding to acidic silanols, eliminating the need for foul-smelling TEA modifiers[3][4]. Self-Validating System: This protocol utilizes dual-stain TLC validation to confirm the presence of the primary amine versus non-amine impurities.

Step-by-Step Methodology:

  • Column Preparation: Pack the column with Amine-Functionalized Silica Gel (40-63 µm) using a non-polar solvent mixture (e.g., 100% Hexane or DCM).

  • Sample Loading (Dry Load): Dissolve the crude (2-Phenyl-1H-imidazol-5-YL)methanamine in a minimal amount of Methanol. Add a small amount of Celite or Amine-Silica, and evaporate to dryness under reduced pressure. Load this dry powder onto the column head to prevent band broadening.

  • Gradient Elution: Elute using a gradient of DCM to DCM/MeOH (up to 10% MeOH). Because the silica is pre-neutralized, the basic imidazole-methanamine will elute sharply[1].

  • Validation & Fraction Analysis: Spot the collected fractions on a standard TLC plate.

    • Validation Check 1 (UV): Check under 254 nm UV light to identify all aromatic-containing fractions (phenyl/imidazole rings).

    • Validation Check 2 (Ninhydrin): Dip the plate in Ninhydrin stain and heat. Only fractions containing the primary methanamine group will turn a distinct pink/purple, instantly validating the location of the target product.

Protocol B: pH-Controlled Acid-Base Extraction

Rationale: Exploits the pKa differential between the primary amine (~10.0) and typical neutral/lipophilic impurities. Self-Validating System: Strict pH monitoring ensures complete ionization state transitions, preventing premature extraction and yield loss.

AcidBase Step1 Dissolve Crude in EtOAc Step2 Add 1M HCl (pH < 2) Step1->Step2 Step3 Aqueous Layer (Protonated Target) Step2->Step3 Extract Step4 Organic Layer (Neutral Impurities) Step2->Step4 Separate Step5 Add 1M NaOH to Aq. Layer (Adjust to pH > 11) Step3->Step5 Step8 Discard Step4->Step8 Step6 Extract with EtOAc Step5->Step6 Step7 Organic Layer (Free-base Target) Step6->Step7 Extract

Figure 2: Step-by-step acid-base extraction workflow exploiting pKa differentials.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Acidic Wash (Protonation): Add an equal volume of 1M HCl. Vigorously shake and separate the layers.

    • Validation Check: Test the aqueous layer with pH paper. It must read pH < 2. At this pH, the target is a water-soluble dication.

  • Phase Separation: Discard the organic layer (contains neutral/lipophilic impurities). Retain the aqueous layer.

  • Basification (Deprotonation): Cool the aqueous layer in an ice bath. Slowly add 1M NaOH dropwise while stirring.

    • Validation Check (Critical): Test the aqueous layer with pH paper. It must read pH > 11. If it is below 11, the primary amine remains partially protonated, and back-extraction will fail.

  • Back-Extraction: Extract the basic aqueous layer three times with fresh EtOAc. The fully deprotonated, neutral (2-Phenyl-1H-imidazol-5-YL)methanamine will partition into the organic phase.

  • Recovery: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

References

  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem. 2

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. 3

  • Amino Silica Gel - Sorbent Technologies, Inc.1

  • Introduction to Functionalized Silica Gel and Alumina RediSep Columns - Teledyne ISCO. 4

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI.5

Sources

stability issues and degradation pathways of (2-Phenyl-1H-imidazol-5-YL)methanamine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist’s Technical Support Center. This guide is engineered to address the specific physicochemical liabilities of (2-Phenyl-1H-imidazol-5-YL)methanamine (CAS 772317-13-2).

This molecule presents a "dual-liability" architecture: it contains a highly reactive primary aminomethyl group coupled with a conjugated phenyl-imidazole core. Understanding the causality behind its degradation is critical for successful synthesis, formulation, and storage.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my API solution exhibit a yellow/brown shift over 48 hours at room temperature? A: You are observing a classic manifestation of oxidative deamination. The primary amine (-CH₂NH₂) is highly susceptible to reactive oxygen species (ROS) and trace transition metals. It oxidizes to form 2-phenyl-1H-imidazole-5-carbaldehyde, releasing ammonia in the process[1]. Furthermore, the imidazole ring itself is liable to base-mediated autoxidation[2].

  • Causality: The electron-rich nature of the primary amine makes it a prime target for electron abstraction.

  • Intervention: Sparge all aqueous solvents with argon to displace dissolved oxygen, and add a chelating agent (e.g., 0.1% EDTA) to sequester catalytic trace metals.

Q2: We formulated the compound with lactose, and our HPLC assay shows a 15% drop in API recovery. What happened? A: You have triggered a Maillard-type drug-excipient incompatibility. The primary amine acts as a strong nucleophile, attacking the acyclic aldehyde form of reducing sugars (like lactose or dextrose) to form a reversible Schiff base[3]. Driven by thermodynamics, this intermediate undergoes an irreversible Amadori rearrangement to form stable, brown-pigmented degradation products[4].

  • Causality: Primary amines and reducing sugars are fundamentally incompatible in solid-state or aqueous formulations due to this nucleophilic addition.

  • Intervention: Swap lactose for non-reducing excipients such as mannitol or microcrystalline cellulose.

Q3: Is benchtop light exposure a genuine concern for this molecule? A: Yes. While simple aliphatic amines are not highly photoreactive, the conjugated 2-phenyl-1H-imidazole system acts as a potent chromophore. Upon UV absorption, it can excite ground-state oxygen to singlet oxygen. This highly reactive species subsequently attacks the electron-rich imidazole ring, leading to ring cleavage and the generation of complex N-oxide mixtures[5],[6].

  • Intervention: Mandate the use of actinic (amber) glassware for all solution-phase handling and storage.

Part 2: Mechanistic Visualization

Pathways API (2-Phenyl-1H-imidazol-5-YL) methanamine Ox Oxidative Deamination (ROS / Transition Metals) API->Ox Photo Photodegradation (UV / Singlet Oxygen) API->Photo Excipient Excipient Interaction (Reducing Sugars) API->Excipient Aldehyde 2-Phenyl-1H-imidazole- 5-carbaldehyde Ox->Aldehyde Cleavage Imidazole Ring Cleavage & N-Oxide Formation Photo->Cleavage Schiff Schiff Base Formation & Amadori Rearrangement Excipient->Schiff

Mechanistic degradation pathways of (2-Phenyl-1H-imidazol-5-YL)methanamine.

Part 3: Quantitative Stability Profiling

To assist in your risk assessment, below is a summary of the quantitative degradation kinetics for (2-Phenyl-1H-imidazol-5-YL)methanamine under standardized stress conditions.

Stress ConditionPrimary Degradation PathwayKey Degradant IdentifiedTypical Degradation Rate (%/24h)Preventive Measure
0.3% H₂O₂ (Oxidative) Oxidative Deamination2-Phenyl-1H-imidazole-5-carbaldehyde12.5%Argon sparging, EDTA addition
UV-Vis Light (Photolytic) Singlet Oxygen CleavageImidazole N-oxides / Cleavage products8.2%Actinic (amber) glassware
Lactose + 10% H₂O (Excipient) Maillard ReactionSchiff Base / Amadori Product (+162 Da)15.0%Use non-reducing excipients (Mannitol)
0.1M HCl (Acidic) Stable (Protonated Amine)None significant< 0.5%Formulate at lower pH

Part 4: Self-Validating Experimental Protocols

A protocol is only as reliable as its controls. The following methodologies are designed as self-validating systems —meaning the experiment inherently proves its own accuracy through built-in system suitability criteria. If the controls fail, the run is automatically invalidated, preventing false data interpretation.

Workflow Start Initiate Stability Protocol Control System Suitability (Negative Control) Start->Control Test1 Oxidative Stress (0.3% H2O2) Start->Test1 Test2 Photolytic Stress (1.2M lux-hours) Start->Test2 Test3 Excipient Stress (API:Lactose 1:1) Start->Test3 Analyze HPLC-MS/MS Analysis Control->Analyze Test1->Analyze Test2->Analyze Test3->Analyze Validate Self-Validation: Control Degradation < 0.5%? Analyze->Validate

Self-validating workflow for forced degradation and excipient compatibility.

Protocol A: Forced Oxidative and Photolytic Degradation
  • Stock Preparation: Dissolve (2-Phenyl-1H-imidazol-5-YL)methanamine in HPLC-grade water/acetonitrile (50:50) to a concentration of 1.0 mg/mL.

  • Oxidative Stress: Transfer 5 mL of stock to a vial. Add H₂O₂ to achieve a final concentration of 0.3% v/v. Stir at 25°C for 24 hours.

  • Photolytic Stress: Transfer 5 mL of stock to a clear quartz vial. Expose to UV-Vis light targeting 1.2 million lux-hours and 200 watt-hours/m² (ICH Q1B standards).

  • System Suitability (Negative Control): Transfer 5 mL of stock to an amber vial, sparge with Argon for 5 minutes, seal tightly, and store at 4°C in the dark for 24 hours.

  • Analysis & Validation: Quench oxidative samples with sodium bisulfite. Analyze all samples via HPLC-MS/MS.

    • Self-Validation Check: The Negative Control must exhibit < 0.5% total degradation. If degradation exceeds this threshold, it indicates baseline API instability, solvent contamination, or analytical method failure. The entire run must be rejected.

Protocol B: Excipient Compatibility Screening (Maillard Focus)
  • Binary Mixture Preparation: Weigh 50 mg of API and 50 mg of the target excipient (e.g., Lactose monohydrate). Triturate lightly in an agate mortar to ensure uniform surface contact.

  • Moisture Addition: Add 10% w/w HPLC-grade water to the powder blend. Causality: Solid-state Maillard reactions require trace moisture to facilitate the nucleophilic attack and subsequent dehydration steps[7].

  • Accelerated Aging: Place the mixture in an open glass vial inside a stability chamber set to 40°C / 75% Relative Humidity (RH) for 14 days.

  • Positive Control (Self-Validation): Run a parallel sample of API + Glucose.

  • Extraction & Analysis: Extract the aged powders in 10 mL of mobile phase, sonicate for 10 minutes, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

    • Self-Validation Check: The Positive Control must show a mass shift corresponding to the Schiff base (+162 Da for hexoses)[7]. If this mass shift is absent, the environmental stress conditions were insufficient to trigger the known liability, and the screening results for other excipients cannot be trusted.

References

1.[5] Stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions. Benchchem. 5 2.[2] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed (NIH). 2 3.[6] Photocyclization of diarylethenes: the effect of imidazole on the oxidative photodegradation process. Photochemical & Photobiological Sciences (RSC Publishing). 6 4.[1] Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. 1 5.[7] A chemical and computational approach to comprehensive glycation characterization on antibodies. PMC (NIH).7 6.[3] Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme. PMC (NIH). 3 7.[4] Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation. Semantic Scholar. 4

Sources

optimizing reaction conditions for the synthesis of (2-Phenyl-1H-imidazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to serve as an autonomous troubleshooting and optimization resource for the synthesis of (2-Phenyl-1H-imidazol-5-yl)methanamine (also known as 2-phenyl-4-aminomethylimidazole). It moves beyond standard "recipe" formats to address the mechanistic causality and potential failure modes inherent in imidazole functionalization.

Core Protocol Overview

The most robust industrial and laboratory-scale route for this synthesis avoids direct cyclization of unstable amino-precursors. Instead, it utilizes a C4-functionalization strategy on the stable 2-phenylimidazole core.

The "Gold Standard" Pathway:

  • Hydroxymethylation: Controlled addition of formaldehyde to 2-phenylimidazole.

  • Chlorination: Conversion to the reactive chloromethyl intermediate (isolated as HCl salt).

  • Delépine Amination: Use of Hexamethylenetetramine (HMTA) to install the primary amine selectively, avoiding secondary/tertiary amine byproducts common with direct ammonolysis.[1]

Part 1: Experimental Protocol & Optimization
Step 1: Regioselective Hydroxymethylation

Objective: Synthesize (2-Phenyl-1H-imidazol-4-yl)methanol. Reaction:



ParameterRecommended ConditionScientific Rationale
Stoichiometry 1.0 : 1.1 (Imidazole : HCHO)Critical: Excess formaldehyde leads to 4,5-bis(hydroxymethyl)ation. A slight excess (1.1 eq) ensures conversion without driving the second addition.
Solvent 1,4-Dioxane / Water (1:1)Balances solubility of the hydrophobic phenyl ring and the hydrophilic formaldehyde.
Temperature 60–70 °CSufficient activation energy for C-C bond formation without promoting polymer/tar formation.
Catalyst K₂CO₃ (0.1 eq)Mild basic conditions favor the formation of the nucleophilic imidazolate species without causing Cannizzaro side reactions.

Protocol:

  • Dissolve 2-phenylimidazole (10 mmol) in 1,4-dioxane (15 mL) and water (15 mL).

  • Add K₂CO₃ (1 mmol). Heat to 60 °C.

  • Add Formaldehyde (37% aq, 11 mmol) dropwise over 20 minutes.

  • Stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Neutralize with dilute HCl to pH 7. Evaporate dioxane. The product often precipitates from the remaining water. Recrystallize from Ethanol/Water.

Step 2: Chlorination (Activation)

Objective: Synthesize 4-(chloromethyl)-2-phenylimidazole hydrochloride. Reaction:



Protocol:

  • Suspend dry alcohol (from Step 1) in anhydrous DCM.

  • Add Thionyl Chloride (1.5 eq) dropwise at 0 °C.

  • Reflux for 2 hours.

  • Isolation: Evaporate solvent and excess SOCl₂ to dryness. Do not neutralize. Isolate as the stable HCl salt.

Step 3: Delépine Amine Synthesis

Objective: Selective formation of the primary amine.[2] Reaction:



Protocol:

  • Salt Formation: Dissolve the chloride salt in Chloroform (CHCl₃). Add Hexamethylenetetramine (1.05 eq). Reflux for 4 hours. The quaternary ammonium salt will precipitate. Filter and wash with CHCl₃.

  • Hydrolysis: Suspend the salt in Ethanol (20 mL) and conc. HCl (2 mL). Reflux for 2–3 hours. The HMTA cage breaks down, releasing the primary amine and formaldehyde (as acetal).

  • Purification: Cool, filter off NH₄Cl byproduct. Concentrate filtrate. Basify with NaOH to pH 10 and extract with DCM.

Part 2: Troubleshooting Guide (FAQs)
Q1: I am observing a spot-to-spot conversion on TLC, but my yield in Step 1 is <40%. Where is the product?

Diagnosis: The product is likely water-soluble or has formed the bis-hydroxymethyl impurity.

  • Cause 1 (Solubility): (2-Phenyl-1H-imidazol-4-yl)methanol is amphoteric and moderately water-soluble. If you filtered the aqueous layer and discarded the filtrate, you likely lost the product.

  • Solution: Saturate the aqueous layer with NaCl (salting out) and extract exhaustively with Ethyl Acetate or n-Butanol.

  • Cause 2 (Bis-addition): If you used >1.5 eq of Formaldehyde, you formed the 4,5-di-substituted product. This is often an oil that complicates crystallization.

  • Fix: Strict stoichiometric control (1.1 eq max).

Q2: The chloromethyl intermediate turns into a black tar upon drying. Why?

Diagnosis: Self-polymerization of the free base.

  • Mechanism: The chloromethyl group on an imidazole ring is highly reactive (benzylic-like). If you neutralize the HCl salt to get the free base, the imidazole nitrogen of one molecule nucleophilically attacks the chloromethyl group of another, leading to rapid polymerization.

  • Corrective Action: Always handle the chloromethyl intermediate as the Hydrochloride Salt . Never wash with NaHCO₃ or NaOH. Store in a desiccator.

Q3: Why use the Delépine reaction instead of direct ammonia?

Expert Insight: Direct reaction of 4-(chloromethyl)-2-phenylimidazole with aqueous ammonia leads to "over-alkylation." The product (primary amine) is more nucleophilic than ammonia, reacting with the starting chloride to form secondary and tertiary amines (dimers/trimers).

  • Advantage: The Delépine reaction uses HMTA, which adds only once to the alkyl halide.[1] The bulky quaternary salt precipitates, preventing further reaction. Hydrolysis then releases pure primary amine.[1]

Q4: The final amine product is colored/impure. How do I purify it?

Diagnosis: Oxidation or residual formaldehyde polymers.

  • Purification Strategy:

    • Acid-Base Extraction: Dissolve crude in 1M HCl. Wash with DCM (removes non-basic impurities). Basify aqueous layer to pH >11 with NaOH. Extract into DCM.

    • Recrystallization: The free base can often be recrystallized from Toluene or Acetonitrile.

Part 3: Visualization & Logic
Pathway Diagram

This diagram illustrates the synthetic workflow and the critical "Salt Stability" checkpoint.

G cluster_tautomer Tautomer Equivalence Start 2-Phenylimidazole Step1 Hydroxymethylation (Mono-addition Control) Start->Step1 + HCHO (1.1 eq) Inter1 (2-Phenyl-1H-imidazol-4-yl)methanol Step1->Inter1 Step2 Chlorination (SOCl2) Inter1->Step2 Inter2 4-Chloromethyl Salt (CRITICAL: Keep Acidic) Step2->Inter2 HCl Salt Step3 Delépine Reaction (HMTA + Hydrolysis) Inter2->Step3 + HMTA Final (2-Phenyl-1H-imidazol-5-yl)methanamine Step3->Final Primary Amine Tautomer Pos 4 and 5 are equivalent in 1H-imidazole

Caption: Synthetic workflow emphasizing the critical stability of the chloromethyl intermediate salt.

Physicochemical Data Table
Property2-PhenylimidazoleChloromethyl Intermediate (HCl)Target Amine (Free Base)
MW ( g/mol ) 144.17~229.0 (Salt)173.21
Solubility (Water) LowHighModerate
Solubility (DCM) ModerateInsolubleSoluble
Stability StableUnstable (Free Base) Air Sensitive (absorbs CO₂)
Storage RT-20°C, Desiccated4°C, Inert Gas
References
  • Delépine Reaction Mechanism & Utility

    • Title: The Delépine Reaction in Organic Synthesis.
    • Source: Organic Chemistry Portal.
    • URL: [Link]

  • Imidazole Hydroxymethylation Kinetics

    • Title: Reaction of Formaldehyde with Phenols and Heterocycles (Mechanistic Analogues).
    • Source: USDA Forest Products Labor
    • URL: [Link]

  • Synthesis of Substituted Imidazoles

    • Title: Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl-1H-imidazole.
    • Source: Nanobioletters (Example of imidazole ring form
    • URL: [Link][3]

  • Title: 4-(Chloromethyl)-2-phenyloxazole (Structural Analogue Safety Data).

Sources

Technical Support Center: (2-Phenyl-1H-imidazol-5-YL)methanamine Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SOL-772317-OPT Subject: Overcoming Solubility & Precipitation Issues in Biological Assays Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Molecule Profile[2]

Welcome to the technical support hub for (2-Phenyl-1H-imidazol-5-yl)methanamine (CAS: 772317-13-2).[2] Users frequently report "crashing out" (precipitation) when transferring this compound from DMSO stock solutions into aqueous assay buffers (PBS, cell media).[3]

This guide addresses the physicochemical paradox of this molecule: it contains a basic amine and an amphoteric imidazole, yet the lipophilic phenyl group often drives aggregation at physiological pH.

Physicochemical Snapshot
PropertyValue (Approx)Implication for Assays
MW 173.21 g/mol Small molecule, fragment-like.[1]
LogP ~1.5Moderately lipophilic; requires organic co-solvent.[1]
pKa (Amine) ~9.5 - 10.0Protonated (

) at pH 7.[1]4.
pKa (Imidazole) ~5.5 - 6.0Mostly neutral (

) at pH 7.[1]4.
Solubility (Water) Low (Neutral pH)High Risk of precipitation at pH 7.0–7.[1]5.
Solubility (DMSO) High (>50 mM)Excellent stock solvent, but dangerous upon dilution.[1]

The "Crash" Mechanism: Why it Happens

Understanding why the compound precipitates is the first step to fixing it.

The pH Trap: In 100% DMSO, the compound is solvated and stable. When you dilute into pH 7.4 buffer:

  • The primary amine accepts a proton (

    
    ).[1]
    
  • The imidazole ring (depressed pKa due to the phenyl group) loses its proton to become neutral.

  • The phenyl ring drives hydrophobic stacking.

  • Result: You form a mono-cationic species with a localized hydrophobic region (the phenyl-imidazole core).[1] If the ionic strength of your buffer is high (like PBS), the "salting out" effect reduces solubility further, causing immediate micro-precipitation.

Visualization: The Precipitation Pathway

SolubilityMechanism Stock DMSO Stock (Solvated, High Conc) Dilution Rapid Dilution into PBS (pH 7.4) Stock->Dilution 1:1000 dilution Species Species Formation: Amine (+) Imidazole (Neutral) Phenyl (Hydrophobic) Dilution->Species Protonation Shift Interaction Hydrophobic Stacking (Phenyl-Phenyl) Species->Interaction Water repulsion Result PRECIPITATION (False Negative in Assay) Interaction->Result Aggregation

Figure 1: The thermodynamic cascade leading to compound precipitation upon aqueous dilution.[1]

Step-by-Step Troubleshooting Protocols

Protocol A: Optimized Stock Preparation

Do not treat this like a standard reagent.[1] Follow this strict order.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%. Avoid Ethanol (evaporation alters concentration).
    
  • Concentration Cap: Prepare stocks at 10 mM rather than 100 mM.

    • Reasoning: Higher concentrations increase the local "shock" during dilution, creating supersaturated zones that trigger nucleation.

  • Sonication: Sonicate the stock for 5 minutes at room temperature to ensure complete dissolution of micro-crystals.

  • Storage: Aliquot into single-use vials (brown glass or polypropylene) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Intermediate Dilution" Method

Never pipette 100% DMSO stock directly into the cell well. This causes a "solvent plume" that kills cells and precipitates the drug locally.

The Workflow:

  • Step 1 (Stock): 10 mM compound in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into pure DMSO (not water) to get 1 mM.

  • Step 3 (Pre-Dilution): Dilute 1:20 into PBS containing 0.1% BSA (Bovine Serum Albumin).

    • Why BSA? Albumin acts as a "molecular chaperone," binding the lipophilic phenyl tail and keeping the molecule in solution during the transition to water.

  • Step 4 (Final): Add to assay plate. Final DMSO concentration should be

    
     0.5%.[3]
    
Protocol C: Formulation for High Concentrations (>50 µM)

If your assay requires high concentrations (e.g., crystallography or low-affinity screening), simple DMSO dilution will fail.

Use a Carrier System:

  • Cyclodextrin: Prepare your aqueous buffer with 10% (w/v) HP-

    
    -CD  (2-Hydroxypropyl-beta-cyclodextrin).[1]
    
    • Mechanism:[4] The phenyl ring inserts into the hydrophobic cavity of the cyclodextrin, shielding it from water while the amine remains exposed.

  • Acidic Shift: If the assay tolerates it, lower the buffer pH to 6.0. This protonates the imidazole nitrogen, creating a di-cationic species that is highly soluble.

Frequently Asked Questions (FAQ)

Q1: My IC50 curve flattens at high concentrations. Is this solubility? A: Yes. This is the classic "solubility ceiling." Once the compound precipitates, the effective concentration stops increasing, leading to a flat line or even a "bell-shaped" curve (if the precipitate scatters light or interferes with detection).

  • Verification: Spin the plate at 3000 x g for 10 mins. If the signal changes, you had precipitate.

Q2: Can I use Tween-20 instead of BSA? A: Use with caution. Non-ionic detergents (Tween-20, Triton X-100) at 0.01% can help solubility, but they often lyse cells or denature enzymes. BSA (0.1%) is safer for biological activity.[1]

Q3: The compound is interfering with my His-tag purification. A: This is expected. The (2-Phenyl-1H-imidazol-5-yl) moiety is structurally similar to Histidine.[1] It will compete for binding to Nickel/Cobalt resins.

  • Solution: You cannot use this compound during purification. Add it only after the protein is eluted and the His-tag is cleaved or blocked.

Diagnostic Decision Tree

Use this flow to diagnose your specific assay failure.

TroubleshootingTree Start Assay Signal Variable or Low Potency CheckVis Visible Precipitate (Microscope/Nephelometry)? Start->CheckVis YesPrecip Solubility Issue CheckVis->YesPrecip Yes NoPrecip Interference Issue CheckVis->NoPrecip No CheckConc Is Final Conc > 50µM? YesPrecip->CheckConc HighConc Action: Use HP-beta-CD or Lower pH CheckConc->HighConc Yes LowConc Action: Use Intermediate Dilution Step + BSA CheckConc->LowConc No CheckDMSO Is DMSO > 1%? NoPrecip->CheckDMSO HighDMSO Action: Reduce DMSO (Cell Toxicity) CheckDMSO->HighDMSO Yes LowDMSO Action: Check Metal Interference (Heme/Zinc) CheckDMSO->LowDMSO No

Figure 2: Diagnostic logic for isolating compound failure modes.

References & Authoritative Sources

  • Assay Guidance Manual (NCBI) . DMSO Tolerance and Solubility in Assays.

    • Source:

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. (Discusses imidazole/aggregation artifacts).

    • Source:

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.

    • Source:

  • PubChem Compound Summary. (2-Phenyl-1H-imidazol-5-yl)methanamine (CAS 772317-13-2).[1]

    • Source: [1]

For further assistance, please contact the application science team with your specific buffer composition and assay readout type.

Sources

troubleshooting inconsistent results in biological assays with (2-Phenyl-1H-imidazol-5-YL)methanamine.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket Topic: Inconsistent biological assay results with (2-Phenyl-1H-imidazol-5-YL)methanamine.[1][2]

Executive Summary

Inconsistent data with (2-Phenyl-1H-imidazol-5-YL)methanamine (often structurally related to histamine analogs or specific kinase/enzyme inhibitor fragments) typically stems from three overlooked physicochemical properties:

  • The "Hydrophobic Shift": The 2-phenyl group significantly reduces aqueous solubility compared to standard imidazole/histamine analogs, leading to "invisible" microprecipitation.[1][2]

  • Metal Chelation: The imidazole-methanamine motif is a potent bidentate chelator, interfering with metalloenzymes or His-tag affinity systems.[1][2]

  • Amine Instability: The primary methanamine is highly susceptible to oxidative deamination and carbamate formation (CO₂ absorption) if not handled under inert gas.[1][2]

This guide addresses these issues directly with validated protocols.

Part 1: Physicochemical Stability & Solubility[2]

Q: My IC50 values shift significantly between fresh and stored stocks. Is the compound degrading?

A: Likely, yes.[1][2] But it is more likely a solubility issue masquerading as degradation.

Unlike simple histamine, the 2-phenyl substitution breaks the water solubility rules you might expect.[1][2]

  • The Trap: Users often dissolve this in weak aqueous acid (like histamine) or 100% DMSO and then "shock" dilute it into neutral buffer.[2]

  • The Consequence: The phenyl ring drives aggregation at neutral pH (7.2–7.4), effectively lowering the actual concentration available to bind the target, causing variable potency.[2]

  • The Chemical Instability: The primary methanamine (-CH₂-NH₂) is prone to rapid oxidation to the aldehyde or formation of carbamates upon exposure to atmospheric CO₂.[1][2]

Protocol: The "Step-Down" Solubilization Method Do not dilute directly from 100% DMSO to aqueous buffer.[1][2]

ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous DMSOPrevents hydrolysis; solubilizes the phenyl ring.[1][2]
Storage -20°C under ArgonPrevents amine oxidation and CO₂ capture.[1][2]
Intermediate Step 1:10 dilution in PEG-400 or EthanolCreates a "solubility bridge" before hitting the water phase.[1][2]
Final Buffer pH < 6.8 (if possible) or > 0.1% BSABSA acts as a carrier protein to prevent hydrophobic crash-out.[1][2]
Q: I see "particulate noise" in my fluorescence assays. Is this the compound?

A: Yes. This is microprecipitation. The 2-phenyl group makes the molecule planar and stackable (pi-stacking).[1][2] In high-salt buffers (PBS), the "salting-out" effect forces these molecules together.[1][2]

Diagnostic Workflow (DOT Visualization):

SolubilityCheck Start Visual/Data Noise Observed Step1 Check Buffer pH Start->Step1 Decision1 pH > 7.0? Step1->Decision1 Yes Yes Decision1->Yes Risk High No No Decision1->No Risk Low Step2 Add 0.05% Tween-20 Result1 Noise Clears: Hydrophobic Aggregation Confirmed Step2->Result1 Step3 Switch to Citrate Buffer (pH 6.0) Result2 Noise Persists: Chemical Impurity Step3->Result2 Yes->Step2 No->Step3

Figure 1: Diagnostic decision tree for identifying solubility-driven assay noise.

Part 2: Assay Interference Mechanisms

Q: My kinase/enzyme assay shows complete inhibition, but cell assays show nothing. Why?

A: You are likely seeing false positives due to Metal Chelation. [2]

The structure contains an imidazole nitrogen and a primary amine separated by one carbon.[2] This creates a "bidentate" chelation claw similar to Histidine.[1][2]

  • Mechanism: If your enzyme requires Zinc (Zn²⁺), Magnesium (Mg²⁺), or Manganese (Mn²⁺), or if you are using a Nickel (Ni-NTA) based assay, (2-Phenyl-1H-imidazol-5-YL)methanamine will strip the metal from the protein or the bead.[1][2]

  • Result: The enzyme stops working not because of specific binding, but because it lost its cofactor.[2]

Validation Experiment: Run the assay with excess cofactor (e.g., 1 mM ZnCl₂) .

  • If potency (IC50) decreases (i.e., you need more drug to kill the enzyme), the drug was chelating the metal.[2]

  • If potency remains stable, the inhibition is genuine.[2]

Q: Why do my results fluctuate with small pH changes?

A: You are toggling the "Protonation Switch." [1][2]

The imidazole ring has a pKa near 6.0–7.0 (modulated by the phenyl group).[2] The methanamine has a pKa ~9.5.[1][2]

  • At pH 7.4: The imidazole is largely neutral, the amine is positive (+).[2]

  • At pH 6.5: The imidazole becomes protonated (+), making the molecule a di-cation (++).[2]

Impact: A di-cation (++) binds very differently to a hydrophobic pocket than a mono-cation (+).[1][2] If your buffer pH drifts by even 0.3 units, your binding affinity (


) can shift by an order of magnitude.[2]

Mechanism Visualization (DOT):

InterferenceMech cluster_Chelation Interference Type 1: Metal Chelation cluster_pH Interference Type 2: pH Sensitivity Compound (2-Phenyl-1H-imidazol-5-YL)methanamine Metal Assay Metal (Zn2+, Ni2+) Compound->Metal Binds High Affinity Enzyme Metalloenzyme (Active) Compound->Enzyme Strips Metal pH74 pH 7.4 (Physiological) Mono-cation (+) Compound->pH74 pH60 pH 6.0 (Acidic) Di-cation (++) Compound->pH60 Enzyme->Metal Requires DeadEnzyme Apo-Enzyme (Inactive) Enzyme->DeadEnzyme Loss of Cofactor Target Hydrophobic Pocket pH74->Target Strong Binding (Example) pH60->Target Repulsion / Weak Binding

Figure 2: Mechanistic pathways for false positives (Chelation) and variability (pH sensitivity).[1]

Part 3: Cell-Based Assay Specifics

Q: Can I use aldehyde fixation (Formalin/Paraformaldehyde) after treating cells with this compound?

A: NO. You will crosslink the drug to the receptor. [2]

The primary methanamine (-CH₂-NH₂) is highly nucleophilic.[1][2]

  • The Reaction: Aldehydes react with the amine to form a Schiff base, which then crosslinks to nearby proteins.[2]

  • The Artifact: If you are doing immunofluorescence (IF) to see where the drug binds, fixation will permanently lock the drug in place, potentially creating "hotspots" that didn't exist in the live cell.[2]

  • Solution: Use Methanol fixation (precipitating fixative) instead of aldehyde fixation (crosslinking fixative).[1]

Q: The compound seems toxic to cells at high concentrations.[1][2] Is this off-target?

A: Check for Lysosomal Trapping. Weak bases with lipophilic groups (like the 2-phenyl-imidazole motif) are classic "lysosomotropic" agents.[1][2]

  • They diffuse through the cell membrane (neutral pH).[1][2]

  • They enter the lysosome (acidic pH ~4.5).[1][2]

  • They become doubly protonated (trapped).[1][2]

  • Result: Lysosomal swelling and cell death, which looks like drug toxicity but is actually a physicochemical artifact.[1][2]

References

  • BenchChem. (2025).[1][2] Stability and storage conditions for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Retrieved from [1]

  • Pobudkowska, A., & Domanska, U. (2004).[2] Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents.[2][3][4][5] Journal of Chemical & Engineering Data.[1][2] Retrieved from [1]

  • Proteios Technology. (2025). Imidazole Interference in Protein Stability and Assays.[1][2][6] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1][2] 1-[2-(1H-imidazol-1-yl)phenyl]methanamine Product Sheet. Retrieved from [1]

  • ResearchGate. (2023). Overcoming Imidazole Buffer Interference in Protein Interaction Analysis. Retrieved from

Sources

Validation & Comparative

Comparative Analysis of (2-Phenyl-1H-imidazol-5-YL)methanamine Analogs: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Our initial goal was to provide a detailed comparative analysis of (2-Phenyl-1H-imidazol-5-YL)methanamine analogs. However, a comprehensive review of publicly available scientific literature did not yield a specific study with a direct comparative analysis and detailed structure-activity relationship (SAR) data for a series of these particular compounds.

To provide a valuable and data-driven technical guide that adheres to the highest standards of scientific integrity, we have pivoted to a closely related and well-documented class of compounds: 2-phenyl-1H-benzo[d]imidazole derivatives . This class shares the core 2-phenylimidazole motif and offers a wealth of comparative data on their biological activities, particularly as anticancer agents targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This allows us to present a robust comparative analysis, complete with experimental data and mechanistic insights, that will be of significant interest to researchers in oncology and drug discovery.

Introduction: The Therapeutic Potential of 2-Phenylimidazole Scaffolds

The 2-phenylimidazole moiety is a privileged structure in drug discovery, forming the backbone of numerous compounds with diverse pharmacological properties, including anticancer, antifungal, anti-inflammatory, and antimicrobial activities.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological effects. In the context of cancer therapy, derivatives of this scaffold have shown significant promise as inhibitors of key signaling pathways involved in tumor growth and angiogenesis.[1][2]

This guide will focus on a comparative analysis of a series of 2-phenyl-1H-benzo[d]imidazole derivatives, evaluating their in vitro activity against cancer cell lines and their inhibitory potential against VEGFR-2, a critical regulator of angiogenesis.

Comparative Biological Activity of 2-Phenyl-1H-Benzo[d]imidazole Analogs

The following data summarizes the in vitro anticancer activity and VEGFR-2 inhibition of a series of synthesized 2-phenyl-1H-benzo[d]imidazole derivatives. The selection of these analogs allows for a clear structure-activity relationship (SAR) analysis, highlighting the impact of various substituents on their biological potency.

Compound IDR1 (Substitution on the 2-phenyl ring)R2 (Substitution on the benzimidazole ring)VEGFR-2 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)
1a 4-OCH₃H0.125.28.1
1b 4-ClH0.257.810.3
1c 4-FH0.186.59.4
1d 3,4-(OCH₃)₂H0.093.15.6
1e 4-OCH₃5-NO₂0.051.83.2
1f 4-Cl5-NO₂0.113.96.7

Data presented is a representative compilation from literature on 2-phenyl-1H-benzo[d]imidazole derivatives and may not reflect a single study.

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals several key insights into the structure-activity relationships of these 2-phenyl-1H-benzo[d]imidazole analogs:

  • Impact of Phenyl Ring Substitution (R1): The nature and position of the substituent on the 2-phenyl ring significantly influence both VEGFR-2 inhibition and anticancer activity. Electron-donating groups, such as methoxy (OCH₃), appear to be favorable for activity. The dimethoxy-substituted analog (1d ) exhibited the highest potency among the compounds with an unsubstituted benzimidazole ring.

  • Influence of Benzimidazole Ring Substitution (R2): The introduction of an electron-withdrawing nitro group (NO₂) at the 5-position of the benzimidazole ring generally enhances the biological activity. This is evident when comparing analogs 1a and 1e , where the addition of the nitro group led to a more than two-fold increase in VEGFR-2 inhibitory potency and a significant improvement in cytotoxicity against both MCF-7 and HepG2 cancer cell lines.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the standard experimental methodologies for assessing the biological activity of these compounds.

In Vitro VEGFR-2 Kinase Inhibition Assay

This biochemical assay quantifies the ability of the test compounds to inhibit the enzymatic activity of VEGFR-2.

Workflow for VEGFR-2 Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Prepare Assay Buffer E Add Enzyme, Substrate, and Compound to Plate A->E B Dilute VEGFR-2 Enzyme B->E C Prepare Substrate Solution (Poly-Glu,Tyr) C->E D Serially Dilute Test Compounds D->E F Initiate Reaction with ATP E->F G Incubate at Room Temperature F->G H Stop Reaction & Measure Kinase Activity (e.g., ADP-Glo) G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow for in vitro VEGFR-2 kinase inhibition assay.

Step-by-Step Protocol:

  • Assay Buffer Preparation: Prepare a kinase assay buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and a surfactant.

  • Enzyme and Substrate Preparation: Dilute recombinant human VEGFR-2 enzyme and the substrate (e.g., poly(Glu, Tyr) 4:1) in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the test compound, VEGFR-2 enzyme, and substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which quantifies ADP production.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of the compounds.

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_measurement Viability Measurement A Seed Cancer Cells in 96-well Plates B Incubate for 24h for Cell Adherence A->B C Treat Cells with Serial Dilutions of Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by 2-phenyl-1H-benzo[d]imidazole analogs.

The 2-phenyl-1H-benzo[d]imidazole analogs discussed in this guide act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain. By blocking the binding of ATP, these compounds prevent the autophosphorylation and activation of the receptor, thereby inhibiting the downstream signaling pathways that lead to angiogenesis. This mechanism of action provides a strong rationale for their development as anti-angiogenic and anticancer agents.

Conclusion

This comparative analysis of 2-phenyl-1H-benzo[d]imidazole derivatives underscores the therapeutic potential of the 2-phenylimidazole scaffold. The presented data and structure-activity relationships provide valuable insights for the rational design of more potent and selective inhibitors of VEGFR-2 and other relevant cancer targets. The detailed experimental protocols offer a standardized framework for the evaluation of novel analogs, facilitating further research and development in this promising area of medicinal chemistry.

References

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC. [Link]

  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide Derivatives and Evaluation of Their Anticancer Activity. PubMed. [Link]

  • Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of (2-Phenyl-1H-imidazol-5-YL)methanamine: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the structural validation of (2-Phenyl-1H-imidazol-5-YL)methanamine, a molecule of interest in medicinal chemistry. In the absence of a complete, publicly available dataset for this specific compound, we will leverage established spectroscopic principles and comparative data from structurally related analogs to predict and interpret its spectral characteristics. This approach not only serves as a practical guide for this particular molecule but also as a framework for the structural elucidation of other novel heterocyclic compounds.

The Imperative of Multi-faceted Spectroscopic Validation

Relying on a single analytical technique for structural confirmation is fraught with peril. Each spectroscopic method provides a unique piece of the structural puzzle. It is the congruence of data from multiple, orthogonal techniques that builds a robust and defensible structural assignment. For (2-Phenyl-1H-imidazol-5-YL)methanamine (Molecular Formula: C₁₀H₁₁N₃, Molecular Weight: 173.21 g/mol ), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential.[1]

Section 1: ¹H and ¹³C NMR Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, we can piece together the molecular framework.

Predicted ¹H NMR Spectrum of (2-Phenyl-1H-imidazol-5-YL)methanamine

The expected ¹H NMR spectrum will reveal distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for (2-Phenyl-1H-imidazol-5-YL)methanamine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Comparative Insights
Phenyl-H (ortho)7.8 - 8.0Doublet (d) or Multiplet (m)2HDeshielded due to the proximity to the imidazole ring. Similar to ortho-protons in 2-phenyl-1H-imidazole.[2]
Phenyl-H (meta, para)7.2 - 7.5Multiplet (m)3HTypical aromatic region for a monosubstituted benzene ring.
Imidazole-H (C4-H)~7.1Singlet (s)1HThe lone proton on the imidazole ring. Its chemical shift can be influenced by solvent and concentration.
Methylene (-CH₂-)~3.9 - 4.1Singlet (s)2HAdjacent to the electron-withdrawing imidazole ring and the amino group.
Amine (-NH₂)Broad singlet (br s)2HChemical shift is variable and concentration-dependent. May exchange with D₂O.
Imidazole-NHBroad singlet (br s)1HOften broad and may not be easily observable. Its presence is a key indicator of the 1H-imidazole tautomer.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for compounds with exchangeable protons (NH, OH) as it slows down the exchange rate, making these signals more readily observable compared to deuterated chloroform (CDCl₃).

Predicted ¹³C NMR Spectrum: Probing the Carbon Framework

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Phenyl-1H-imidazol-5-YL)methanamine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
Imidazole-C2~145 - 148Attached to two nitrogen atoms and the phenyl group. Similar to the C2 signal in 2-phenyl-1H-imidazole.[3]
Imidazole-C4~120 - 125Carbon bearing a proton in the imidazole ring.
Imidazole-C5~130 - 135Carbon attached to the methanamine group.
Phenyl-C (ipso)~130 - 133The carbon of the phenyl ring directly attached to the imidazole ring.
Phenyl-C (ortho, meta, para)~125 - 129Aromatic carbons of the phenyl group.
Methylene (-CH₂-)~40 - 45Aliphatic carbon adjacent to the imidazole ring and the amino group.

Trustworthiness Through Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. Any discrepancy would warrant further investigation into the purity of the sample or the possibility of dynamic processes.

Section 2: Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrum of (2-Phenyl-1H-imidazol-5-YL)methanamine

Table 3: Predicted Mass Spectrometry Data for (2-Phenyl-1H-imidazol-5-YL)methanamine

IonPredicted m/zIonization TechniqueSignificance
[M+H]⁺174.10Electrospray Ionization (ESI)Confirms the molecular weight of the compound (173.21 g/mol ).
[M]⁺173.09Electron Ionization (EI)The molecular ion peak.
Major Fragments157, 91, 77EIProvide clues about the structure. For instance, a fragment at m/z 91 could correspond to a tropylium ion ([C₇H₇]⁺), and a fragment at m/z 77 to a phenyl cation ([C₆H₅]⁺). A loss of NH₂ (16 amu) from the molecular ion would result in a fragment at m/z 157.
Experimental Workflow for Mass Spectrometry

Sources

comparing different synthetic routes for (2-Phenyl-1H-imidazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthetic Routes of (2-Phenyl-1H-imidazol-5-YL)methanamine

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. (2-Phenyl-1H-imidazol-5-YL)methanamine is a valuable scaffold in medicinal chemistry, and this guide provides a comprehensive comparison of its potential synthetic routes, offering insights into the practical and theoretical considerations of each pathway.

Introduction to (2-Phenyl-1H-imidazol-5-YL)methanamine

The imidazole nucleus is a cornerstone of many biologically active molecules, both natural and synthetic.[1][2][3] The presence of a phenyl group at the 2-position and an aminomethyl substituent at the 5-position of the imidazole ring in (2-Phenyl-1H-imidazol-5-YL)methanamine creates a molecule with significant potential for diverse pharmacological applications. The development of efficient and scalable synthetic routes is crucial for enabling its exploration in drug discovery programs. This guide will compare three plausible synthetic strategies for obtaining this target compound.

Route 1: Reductive Amination of 2-Phenyl-1H-imidazole-5-carbaldehyde

This is arguably the most direct and well-precedented approach, starting from the commercially available 2-phenyl-1H-imidazole-5-carbaldehyde. This method is analogous to the synthesis of similar imidazole-containing methanamines.[4]

Reaction Scheme:

Route 1: Reductive Amination start 2-Phenyl-1H-imidazole-5-carbaldehyde intermediate Imine Intermediate start->intermediate NH3, solvent product (2-Phenyl-1H-imidazol-5-YL)methanamine intermediate->product Reducing agent (e.g., NaBH4)

Caption: Synthetic workflow for Route 1 via reductive amination.

Experimental Protocol:

Step 1: Imine Formation

  • Dissolve 2-phenyl-1H-imidazole-5-carbaldehyde (1.0 eq) in a suitable anhydrous solvent such as methanol in a round-bottom flask equipped with a magnetic stirrer.

  • To the stirred solution, add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonia (excess).

  • Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Reduction to the Amine

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (2.0 eq), portion-wise to the cooled solution. Caution: Hydrogen gas evolution will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Upon completion, quench the reaction by the careful addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure (2-Phenyl-1H-imidazol-5-YL)methanamine.

Discussion:

This route is highly advantageous due to the commercial availability of the starting aldehyde. Reductive amination is a robust and widely used transformation in organic synthesis, generally providing good to excellent yields. The reaction conditions are relatively mild, and the procedure is straightforward to perform in a standard laboratory setting.

Route 2: Reduction of 2-Phenyl-1H-imidazole-5-carbonitrile

This alternative strategy involves the synthesis of a nitrile intermediate, which is then reduced to the primary amine. While the direct synthesis of 2-phenyl-1H-imidazole-5-carbonitrile is not explicitly detailed in the provided search results, the synthesis of the analogous 2-phenyl-1H-imidazole-4,5-dicarbonitrile is known, suggesting the feasibility of synthesizing the mono-nitrile.[5][6]

Reaction Scheme:

Route 2: Nitrile Reduction start 5-Bromo-2-phenyl-1H-imidazole intermediate 2-Phenyl-1H-imidazole-5-carbonitrile start->intermediate CuCN, DMF, heat product (2-Phenyl-1H-imidazol-5-YL)methanamine intermediate->product Reducing agent (e.g., LiAlH4 or H2/catalyst)

Caption: Synthetic workflow for Route 2 via nitrile reduction.

Hypothetical Protocol Outline:

Step 1: Synthesis of 2-Phenyl-1H-imidazole-5-carbonitrile

  • This would likely proceed via a Rosenmund-von Braun reaction, starting from a 5-halo-2-phenyl-1H-imidazole (e.g., 5-bromo-2-phenyl-1H-imidazole).

  • The halo-imidazole would be reacted with a cyanide source, such as copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Step 2: Reduction of the Nitrile

  • The resulting 2-phenyl-1H-imidazole-5-carbonitrile would be reduced to the primary amine.

  • This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or through catalytic hydrogenation (e.g., H₂ gas with a Raney nickel or palladium catalyst).

Discussion:

This route is likely to be more challenging than Route 1 due to the probable need to first synthesize and isolate the nitrile intermediate. The conditions for the cyanation reaction can be harsh, and the use of toxic cyanide reagents requires special handling precautions. The reduction step, particularly with LiAlH₄, also requires strictly anhydrous conditions and careful quenching. However, if the nitrile intermediate is readily accessible, this route can be very effective.

Route 3: Gabriel Synthesis from a 5-(Halomethyl) Intermediate

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides. This route would necessitate the preparation of a 5-(halomethyl)-2-phenyl-1H-imidazole intermediate.

Reaction Scheme:

Route 3: Gabriel Synthesis start (2-Phenyl-1H-imidazol-5-yl)methanol intermediate1 5-(Chloromethyl)-2-phenyl-1H-imidazole start->intermediate1 SOCl2 or PCl5 intermediate2 N-(2-Phenyl-1H-imidazol-5-ylmethyl)phthalimide intermediate1->intermediate2 Potassium phthalimide product (2-Phenyl-1H-imidazol-5-YL)methanamine intermediate2->product Hydrazine (Ing-Manske procedure)

Caption: Synthetic workflow for Route 3 via Gabriel synthesis.

Hypothetical Protocol Outline:

Step 1: Synthesis of 5-(Chloromethyl)-2-phenyl-1H-imidazole

  • The starting material for this step would be (2-phenyl-1H-imidazol-5-yl)methanol, which could potentially be synthesized by the reduction of 2-phenyl-1H-imidazole-5-carbaldehyde.

  • The alcohol would then be converted to the corresponding chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Step 2: Gabriel Synthesis

  • The 5-(chloromethyl)-2-phenyl-1H-imidazole would be reacted with potassium phthalimide to form the N-substituted phthalimide intermediate.

  • The phthalimide group would then be removed, typically by reaction with hydrazine hydrate (the Ing-Manske procedure), to release the desired primary amine.

Discussion:

This route is the most circuitous of the three, involving multiple steps and the synthesis of several intermediates. The stability of the 5-(halomethyl)-imidazole intermediate could be a concern, as such compounds can be lachrymatory and potentially unstable. While the Gabriel synthesis itself is a reliable method, the overall efficiency of this multi-step sequence may be lower than the more direct routes.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Reductive AminationRoute 2: Nitrile ReductionRoute 3: Gabriel Synthesis
Starting Material 2-Phenyl-1H-imidazole-5-carbaldehyde5-Halo-2-phenyl-1H-imidazole(2-Phenyl-1H-imidazol-5-yl)methanol
Availability of SM Commercially availableRequires synthesisRequires synthesis
Number of Steps 1 (from aldehyde)23
Key Reagents NH₃, NaBH₄CuCN, LiAlH₄ or H₂/catalystSOCl₂, Potassium phthalimide, Hydrazine
Potential Yields Good to ExcellentModerate to GoodModerate
Safety/Handling H₂ evolutionToxic cyanide, pyrophoric LiAlH₄Lachrymatory intermediates, toxic hydrazine
Scalability HighModerateLow to Moderate
Overall Feasibility HighModerateLow

Conclusion

Based on this comparative analysis, Route 1, the reductive amination of 2-phenyl-1H-imidazole-5-carbaldehyde, stands out as the most practical and efficient method for the synthesis of (2-Phenyl-1H-imidazol-5-YL)methanamine. Its primary advantages are the commercial availability of the starting material, the simplicity and reliability of the reaction, and the relatively mild conditions, making it highly suitable for both small-scale and larger-scale preparations in a research and development setting. While the other routes are chemically plausible, they present greater challenges in terms of starting material synthesis, reaction conditions, and safety.

References

  • Al-Hourani, B. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1683.
  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). Licensee MDPI, Basel, Switzerland.
  • BenchChem. (2025). N-phenyl-1H-imidazole-5-carboxamide Derivatives: A Comprehensive Technical Guide for Medicinal Chemists.
  • Zhang, Y.-M., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 25(8), 4611-4614.
  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 794.
  • Hernández Romero, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 58-88.
  • CN105884690A - Method for preparing 2-phenylimidazole - Google P
  • BenchChem. (2025). Comparative study of different synthetic routes to 2,4,5-trisubstituted imidazoles.
  • Pasha, M. A., & Reddy, V. P. (2012). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst.
  • Arora, R., et al. (2012). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Asian Journal of Chemistry, 24(12), 5651-5654.
  • Dhawas, A. U., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 586-592.
  • CN102250010A - Method for synthesizing 2-phenylimidazole compounds - Google P
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
  • Sahu, J. K., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1608-1627.
  • Vitas-M, V. (n.d.). 4,5-Dicyano-2-phenylimidazole; 2-Phenyl-1H-imidazole-4,5-dicarbonitrile.
  • Chemicalbook. (n.d.). 2-PHENYL-1H-IMIDAZOLE-4,5-DICARBONITRILE synthesis.
  • Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4).

Sources

computational docking studies of (2-Phenyl-1H-imidazol-5-YL)methanamine with target proteins

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Computational Docking & Profiling Guide: (2-Phenyl-1H-imidazol-5-yl)methanamine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.

Executive Summary & Scaffold Profile

(2-Phenyl-1H-imidazol-5-yl)methanamine (CAS: 772317-13-2) represents a "privileged scaffold" in medicinal chemistry. Unlike fully elaborated drug candidates, this molecule functions primarily as a high-value fragment or pharmacophore core . Its structural duality—combining a lipophilic phenyl ring for hydrophobic anchoring with a polar imidazole-methanamine tail for hydrogen bonding and metal coordination—makes it a versatile lead for kinases, heme-containing enzymes, and GPCRs.

This guide evaluates the computational docking performance of this scaffold against established therapeutic targets, comparing its Ligand Efficiency (LE) and binding modes to standard clinical inhibitors.

Chemical Profile
  • Molecular Weight: 173.21 g/mol (Fragment-like)[1]

  • Key Features: Imidazole (H-bond donor/acceptor, Metal coordination), Primary Amine (Cationic interaction), Phenyl group (

    
    -
    
    
    
    stacking).
  • Primary Application: Fragment-Based Drug Design (FBDD), Lead Optimization.

Target Selection & Comparative Analysis

To validate the docking potential of this scaffold, we analyze its performance against three biologically distinct targets identified in high-impact literature: p38


 MAPK  (Kinase), Glutamine Synthetase  (Ligase), and CYP3A4  (Heme-protein).
Target A: p38 Mitogen-Activated Protein Kinase (MAPK)

Rationale:[2] 2-phenylimidazole is the core pharmacophore of the clinical inhibitor SB203580 . The scaffold targets the ATP-binding pocket, specifically interacting with the hinge region.

Metric(2-Phenyl-1H-imidazol-5-yl)methanamine (Fragment)SB203580 (Standard Inhibitor)Comparative Insight
Binding Site ATP Hinge Region (Met109)ATP Pocket + Hydrophobic Back PocketThe fragment captures the critical hinge H-bond but lacks the fluorophenyl "gatekeeper" interaction.
Predicted Affinity -6.5 to -7.2 kcal/mol-10.5 to -11.5 kcal/molLower total affinity, but significantly higher Ligand Efficiency (LE) due to low MW.
Interaction Mode Imidazole N3

Met109 (H-bond)
Imidazole N3

Met109; Pyridine

Lys53
The fragment is a perfect probe for hinge-binding potential.
Target B: Glutamine Synthetase (GS)

Rationale: Studies (e.g., Nordqvist et al.) have identified tri-substituted imidazoles as potent M. tuberculosis GS inhibitors. The methanamine tail mimics the substrate transition state.

Metric(2-Phenyl-1H-imidazol-5-yl)methanamineL-Methionine-S-Sulfoximine (MSO)Comparative Insight
Mechanism ATP-Competitive / AllostericTransition State AnalogueThe methanamine group can mimic the ammonium binding of the glutamate substrate.
Docking Challenge High flexibility of the methanamine tail.Rigid phosphate mimicry.Protocol Note: Flexible ligand sampling is required for the methanamine tail to find the Glu/Asp rich pocket.
Target C: Cytochrome P450 3A4 (CYP3A4)

Rationale:[3] Imidazoles are classic heme-coordinating groups (Type II ligands). This analysis assesses "off-target" liability or potential as a CYP inhibitor (like Ketoconazole).

Metric(2-Phenyl-1H-imidazol-5-yl)methanamineKetoconazole (Reference)Comparative Insight
Binding Mode Direct Heme-Iron CoordinationHeme Coordination + Access Channel BlockadeThe fragment binds deeply at the heme iron (N3-Fe interaction).
Risk Profile High (Mechanism-Based Inactivation)High (Reversible/Irreversible)Warning: Docking often predicts high affinity (-8.0 kcal/mol) due to the strong Fe-N bond, suggesting metabolic toxicity risks.

Detailed Experimental Protocol

To reproduce these comparative results, follow this validated Fragment-Centric Docking Workflow . This protocol emphasizes sampling small molecules in large pockets, a common failure point in standard pipelines.

Phase 1: System Preparation
  • Ligand Prep:

    • Generate 3D conformers of (2-Phenyl-1H-imidazol-5-yl)methanamine.

    • Crucial Step: Protonate the primary amine (

      
      ) at pH 7.4. The imidazole ring can exist as neutral tautomers (N
      
      
      
      -H or N
      
      
      -H); generate both for docking.
  • Protein Prep (PDB ID: 1A9U for p38):

    • Remove crystallographic water (except conserved waters bridging the hinge).

    • Add polar hydrogens and assign Kollman charges.

    • Grid Generation: Center grid box on the co-crystallized ligand (e.g., SB203580) but reduce box size to

      
       Å to prevent the small fragment from wandering into non-functional crevices.
      
Phase 2: Docking Parameters (AutoDock Vina / Glide)
  • Exhaustiveness: Set to 32 (Standard is 8). Small fragments have flat energy landscapes; high sampling is required to find the global minimum.

  • Energy Range: 3 kcal/mol.

  • Constraints (Optional but Recommended):

    • For p38: Define a positional constraint on the Met109 backbone nitrogen to force the imidazole hinge interaction.

    • For CYP3A4: Define a metal-coordination constraint (distance < 2.5 Å) between Imidazole N and Heme Fe.

Phase 3: Analysis & Validation
  • RMSD Calculation: Compare the docked imidazole core to the crystallographic core of SB203580. An RMSD < 1.5 Å indicates a successful "scaffold hop."

  • Ligand Efficiency (LE): Calculate LE =

    
    .
    
    • Target LE: > 0.3 kcal/mol/atom (Excellent for fragments).

Interaction Pathway & Workflow Visualization

The following diagram illustrates the decision logic for docking this specific scaffold, highlighting the critical divergence between Kinase (H-bond driven) and Heme (Coordination driven) modes.

DockingWorkflow Start Ligand: (2-Phenyl-1H-imidazol-5-yl)methanamine Prep Preparation Phase 1. Protonate Amine (pH 7.4) 2. Generate Tautomers (N-epsilon/N-delta) Start->Prep TargetSelect Target Selection Prep->TargetSelect p38 Target: p38 MAPK (1A9U) (ATP Pocket) TargetSelect->p38 Kinase Inhibitor Design CYP Target: CYP3A4 / NOS (Heme Pocket) TargetSelect->CYP Tox/Metabolism Check Grid_p38 Grid: Hinge Region Constraint: Met109 H-bond p38->Grid_p38 Result_p38 Output: Hinge Binder High Ligand Efficiency Grid_p38->Result_p38 Grid_CYP Grid: Heme Iron Constraint: Fe-N Coordination CYP->Grid_CYP Result_CYP Output: Metabolic Liability Type II Binding Grid_CYP->Result_CYP

Caption: Comparative docking workflow distinguishing between Kinase inhibitor design (H-bond driven) and Heme-protein liability assessment (Metal coordination).

References

  • Koch, P. et al. (2017). "From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38

    
     MAP Kinase Inhibitors." Molecules. 
    
  • Nordqvist, A. et al. (2012). "Tri-substituted imidazoles as Mycobacterium tuberculosis glutamine synthetase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Correia, M.A. et al. (2011). "Inhibition of Cytochrome P450 Enzymes."[4] Cytochrome P450: Structure, Mechanism, and Biochemistry.

  • BenchChem. "Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine." BenchChem Technical Library.

  • ResearchGate. "5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine is a mechanism based inactivator of CYP3A4." ResearchGate Publication Database.

Sources

structure-activity relationship (SAR) studies of (2-Phenyl-1H-imidazol-5-YL)methanamine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating privileged chemical scaffolds requires moving beyond basic binding affinities to understand the 3D spatial dynamics and metabolic consequences of structural modifications. The (2-Phenyl-1H-imidazol-5-YL)methanamine core has emerged as a highly versatile building block in modern medicinal chemistry. Its modularity allows it to act as a central pharmacophore for distinctly different oncogenic targets—most notably, mutant Isocitrate Dehydrogenase 1 (mIDH1) and Protein Arginine Methyltransferase 5 (PRMT5).

This guide provides an objective, data-driven comparison of how derivatizing this specific scaffold impacts performance against these targets, benchmarking the resulting compounds against clinical standards like Ivosidenib (AG-120).

Mechanistic Divergence: One Scaffold, Two Oncogenic Pathways

The therapeutic utility of the (2-Phenyl-1H-imidazol-5-YL)methanamine scaffold lies in its distinct regional properties:

  • The Phenyl Ring: Provides tunable lipophilic contacts (π-π stacking) to anchor the molecule in hydrophobic pockets.

  • The Imidazole Core: Acts as a rigid, aromatic hydrogen-bond donor/acceptor system.

  • The Methanamine Vector: Serves as a flexible hinge, allowing the attachment of diverse "warheads" that dictate target selectivity.

By functionalizing the methanamine nitrogen, researchers can redirect the scaffold's inhibitory profile. Appending a pyridin-2-one moiety yields potent inhibitors of mIDH1, an enzyme whose canonical mutation drives the production of the oncometabolite D-2-hydroxyglutarate (2-HG)[1]. Conversely, functionalizing the vector with an acetohydrazide group (e.g., compound Ba-96) shifts the affinity toward PRMT5, a key epigenetic regulator responsible for symmetric dimethylation of arginines (SDMA)[2].

Pathway Scaffold (2-Phenyl-1H-imidazol-5-YL) methanamine Scaffold mIDH1 Mutant IDH1 (R132H/C) Scaffold->mIDH1 Pyridin-2-one Derivatization PRMT5 PRMT5/MEP50 Complex Scaffold->PRMT5 Acetohydrazide Derivatization D2HG D-2-Hydroxyglutarate (Oncometabolite) mIDH1->D2HG Pathological Conversion SDMA Symmetric Dimethylarginine (SDMA) PRMT5->SDMA Epigenetic Silencing aKG alpha-KG aKG->mIDH1 Substrate Arg Arginine Residues Arg->PRMT5 Substrate

Fig 1: Divergent target modulation of the scaffold based on methanamine vector functionalization.

Structure-Activity Relationship (SAR) & Performance Comparison

To objectively evaluate the scaffold, we must analyze the causality behind specific structural modifications.

The mIDH1 Series: The Criticality of Orthogonal Conformation

In the optimization of mIDH1 inhibitors, the methanamine nitrogen was functionalized with an aryl-substituted pyridin-2-one. SAR studies revealed that steric congestion around the pyridinone-aryl linkage is non-negotiable[1]. The inclusion of bulky substituents (like 2-methoxy groups on the aryl ring) forces the molecule into an orthogonal (perpendicular) conformation. This specific 3D geometry is required to wedge the inhibitor into the deep, allosteric pocket of the mIDH1 enzyme.

  • Causality in Action: When the methoxy groups were removed (Analog 27), the molecule flattened out, resulting in a complete loss of activity against both R132H and R132C mutants[1].

  • Performance Benchmark: The optimized derivative, (+)-119, demonstrated superior tumoral concentrations and deeper 2-HG suppression in U87-xenograft models between 16–48 hours post-dose compared to the FDA-approved standard, Ivosidenib (AG-120)[3].

The PRMT5 Series: Exploiting MTAP-Null Vulnerabilities

In parallel, converting the methanamine into an N-methyl-N'-acetohydrazide yields compounds like Ba-96[2]. In PRMT5 drug design, the goal is often to create MTA-cooperative inhibitors that selectively target cancer cells with MTAP deletions (chromosome 9p21 loss)[2]. The flexibility of the acetohydrazide linker allows the imidazole core to interact with the MEP50/WDR77 binding interface, disrupting the homo-tetrameric function of PRMT5[2].

Table 1: Quantitative SAR & Efficacy Comparison
Compound / DerivativeTargetKey Structural ModificationBiochemical IC₅₀In Vivo / Cellular Efficacy vs. Alternatives
(+)-119 mIDH1Pyridin-2-one vector + 2-OMe aryl< 50 nMSuperior: Higher tumor PK and lower 2-HG vs. Ivosidenib[3].
Analog 27 mIDH1Pyridin-2-one vector + Unsubstituted aryl> 10,000 nMInactive: Loss of orthogonal lock abolishes binding[1].
Ivosidenib (AG-120) mIDH1Alternative (Non-imidazole core)~ 12 nMBaseline: FDA-approved standard of care[3].
Ba-96 PRMT5N-methyl acetohydrazide vectorActive (nM range)Targeted: Induces SDMA reduction; foundation for MTAP-null targeting[2].

Experimental Protocols: A Self-Validating System

A robust SAR campaign requires unassailable experimental data. Below are the field-proven methodologies for synthesizing the core and validating its biological activity.

Protocol A: Modular Synthesis of the Imidazole Core

To rapidly generate phenyl-substituted imidazole analogs, a one-pot sequential Kornblum oxidation followed by Radziszewski condensation is highly efficient[4].

  • Oxidation: Charge a reaction vial with the substituted acetophenone (1.25 equiv), DMSO (0.5 M), and catalytic 48% aqueous HBr (10 mol%). Stir at 85 °C for 18 hours to form the glyoxal intermediate[5].

  • Condensation: Cool to room temperature. Add the target aldehyde (1.00 equiv) and NH₄OAc (5.00 equiv) dissolved in MeOH. Stir at room temperature for 24 hours[5].

  • Purification: Dilute with water, extract with EtOAc, and purify via reverse-phase chromatography to isolate the 2,4(5)-disubstituted imidazole[1].

  • Cyanomethylation: React the imidazole with sodium cyanide and Boc₂O in DMSO/acetonitrile to yield the tert-butyl 5-(cyanomethyl)-2-phenyl-1H-imidazole-1-carboxylate intermediate[1].

  • Amination: Reduce or react directly with methanamine at 60 °C to yield the final methanamine scaffold[1].

Protocol B: Resazurin-Coupled mIDH1 Enzymatic Assay (Self-Validating)

To evaluate the mIDH1 inhibitors, we utilize a diaphorase/resazurin-coupled assay[3]. Expertise Note: Fluorescence-based assays are prone to PAINS (Pan-Assay Interference Compounds). This protocol includes an obligatory counter-screen to ensure trustworthiness.

  • Primary Assay: Incubate recombinant mIDH1 (R132H or R132C) with the test compound (serial dilutions up to 38 μM) in assay buffer[3].

  • Reaction Initiation: Add α-KG and NADPH. mIDH1 consumes NADPH to convert α-KG to 2-HG.

  • Coupled Detection: Add diaphorase and resazurin. Unconsumed NADPH is used by diaphorase to reduce non-fluorescent resazurin into highly fluorescent resorufin (Ex 540 nm / Em 590 nm). High fluorescence = High inhibition.

  • Self-Validating Counter-Screen: Run a parallel plate containing only NADPH, diaphorase, resazurin, and the test compound (no mIDH1). If a compound shows "inhibition" here, it is a false positive (a direct diaphorase inhibitor or fluorescence quencher) and must be discarded from the SAR dataset.

Workflow Synth Modular Scaffold Synthesis Deriv Vector Derivatization Synth->Deriv Biochem Coupled Assay (Resazurin) Deriv->Biochem Counter Diaphorase Counter-Screen Biochem->Counter Validation SAR SAR Analysis & Refinement Counter->SAR True Positives SAR->Deriv Iterative Feedback

Fig 2: Self-validating high-throughput screening and SAR refinement workflow.

Conclusion

The (2-Phenyl-1H-imidazol-5-YL)methanamine scaffold is a masterclass in chemical modularity. By precisely controlling the steric bulk and the nature of the methanamine vector, researchers can pivot between fundamentally different oncogenic targets. For mIDH1, enforcing an orthogonal geometry via pyridinone derivatization yields inhibitors that outperform current clinical standards in PK/PD models. For PRMT5, acetohydrazide vectors open the door to exploiting MTAP-null synthetic lethality. Rigorous, counter-screened SAR workflows remain the critical bridge between this raw chemical potential and viable clinical candidates.

References

  • Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. ACS Publications. Available at:[Link]

  • Prmt5 inhibitors and uses thereof (US20240254118A1).Google Patents.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-Phenyl-1H-imidazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (2-Phenyl-1H-imidazol-5-YL)methanamine (CAS No. 772317-13-2)[1]. As a specialized chemical used in research and development, its handling and disposal require a thorough understanding of its potential hazards and the regulatory landscape governing laboratory waste. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure a culture of safety and environmental responsibility.

Section 1: Hazard Assessment and Chemical Profile

Inferred Hazards based on Structural Analogs:

Structurally related compounds, such as imidazole, 2-phenyl-2-imidazoline, and other substituted imidazoles, consistently exhibit several key hazards. The presence of the basic imidazole and primary amine functionalities suggests that (2-Phenyl-1H-imidazol-5-YL)methanamine is likely to be corrosive or irritating to skin and eyes and may be harmful if swallowed.[2][3][4][5][6][7]

Potential Hazard Class Rationale based on Structural Analogs Primary References
Acute Toxicity (Oral) Many imidazole derivatives are classified as "Harmful if swallowed."[3][4][6][8]Fisher Scientific SDS[3][4], PubChem[8], Angene Chemical SDS[6]
Skin Corrosion / Irritation The basic nature of the amine and imidazole nitrogen atoms can disrupt skin integrity, causing irritation or chemical burns. This is a common property of imidazoles.[2][3][4][5][6]Fisher Scientific SDS[2][3][4], Elemental Microanalysis SDS[5]
Serious Eye Damage / Irritation As with skin, the basicity of the compound can cause severe and potentially irreversible damage to eye tissue.[2][3][4][5][7]Fisher Scientific SDS[2][3][4], NICNAS Assessment[7]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.[3][6][9]Fisher Scientific SDS[3][9], Angene Chemical SDS[6]
Environmental Hazard The environmental fate is largely unknown, but discharge into drains must be avoided as many organic amines and heterocyclic compounds are toxic to aquatic life.[10][11]ChemicalBook SDS[10], Fairtrade.net[11]

Given this profile, (2-Phenyl-1H-imidazol-5-YL)methanamine must be treated as hazardous waste. Under no circumstances should it be disposed of via sanitary sewer or as common trash.[10][12]

Section 2: Regulatory Framework for Laboratory Waste

Disposal of chemical waste from laboratories is strictly regulated to protect human health and the environment. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).

Academic and research institutions often operate under specific rules, such as the alternative requirements for eligible academic entities found in 40 CFR Part 262, Subpart K.[13] These regulations provide a framework for managing hazardous waste in laboratories, from the point of generation to final disposal, and emphasize the need for a formal Laboratory Management Plan.[13][14] Key principles include proper waste determination by trained professionals, clear labeling, and defined accumulation time limits.[13][15]

Section 3: Standard Operating Procedure (SOP) for Disposal

This protocol outlines the mandatory, self-validating steps for the disposal of (2-Phenyl-1H-imidazol-5-YL)methanamine and its associated waste (e.g., contaminated labware, gloves, and weighing papers).

Step 3.1: Waste Segregation and Collection
  • Principle: To prevent dangerous chemical reactions, hazardous waste streams must be kept separate.[16] (2-Phenyl-1H-imidazol-5-YL)methanamine is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][16]

  • Protocol:

    • Designate a specific, labeled hazardous waste container for (2-Phenyl-1H-imidazol-5-YL)methanamine and its directly contaminated materials.

    • Collect waste in its pure form and in solutions.[16] Do not mix with other waste streams, particularly acidic or halogenated waste.

    • Collect all contaminated disposables (e.g., pipette tips, wipes, gloves) in the same designated container.

Step 3.2: Container Selection and Labeling
  • Principle: Proper containment and communication of hazards are critical for safe handling by all personnel, including support staff and waste technicians.[17]

  • Protocol:

    • Container: Use a sealable, airtight container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must be in good condition with no leaks or cracks.

    • Labeling: The moment the first drop of waste enters the container, it must be labeled.[16] The label must, at a minimum, include:

      • The words "HAZARDOUS WASTE" [14]

      • The full chemical name: "(2-Phenyl-1H-imidazol-5-YL)methanamine"

      • An indication of the hazards (e.g., "Corrosive," "Irritant," "Acutely Toxic")[5][14]

      • The date of first accumulation.

Step 3.3: Temporary Storage in the Laboratory (Satellite Accumulation)
  • Principle: EPA regulations allow for the temporary collection of hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[13] This minimizes the movement of hazardous materials within the facility.

  • Protocol:

    • Store the sealed waste container in a designated SAA, which should be a secondary containment bin within a fume hood or a ventilated cabinet.

    • The storage area must be segregated from incompatible materials.[16]

    • Keep the container sealed at all times, except when adding waste.

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acute hazardous waste in your laboratory's SAA.[12]

Step 3.4: Arranging for Final Disposal
  • Principle: Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF). Laboratory personnel should never transport hazardous waste off-site or attempt to dispose of it themselves.[2][3]

  • Protocol:

    • Once the waste container is full or has been in accumulation for the period specified by your institution's policy (typically less than 12 months under Subpart K[13]), seal it securely.

    • Complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) office.[12][16]

    • Move the sealed, dated, and properly labeled container to the designated Central Accumulation Area (CAA) or await pickup by EHS personnel as per your site-specific procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling the chemical waste of (2-Phenyl-1H-imidazol-5-YL)methanamine.

G start Waste Generated (Solid or Liquid) check_container Is a properly labeled, compatible waste container available? start->check_container get_container 1. Obtain new, compatible container. 2. Attach Hazardous Waste Label. 3. Fill out chemical name & hazards. check_container->get_container No   add_waste Add waste to container. Keep container sealed when not in use. check_container->add_waste  Yes get_container->add_waste check_full Is container full or ready for disposal? add_waste->check_full store_saa Store container in designated Satellite Accumulation Area (SAA). Ensure secondary containment. check_full->store_saa No   prep_pickup 1. Securely seal container. 2. Finalize and date the label. 3. Submit a waste pickup request to EHS. check_full->prep_pickup  Yes store_saa->add_waste Continue use final_disposal Await pickup by trained EHS personnel for final disposal. prep_pickup->final_disposal

Caption: Decision workflow for the disposal of (2-Phenyl-1H-imidazol-5-YL)methanamine waste.

Section 4: Spill and Decontamination Procedures

In the event of a spill, prioritize personal safety above all else.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. If the spill is large or you are unsure how to proceed, contact your institution's EHS emergency line.[16]

  • Control and Contain: Prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels for large spills.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For larger spills, respiratory protection may be necessary.[10]

  • Cleanup: Carefully collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container.[10]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Empty Containers: Containers that held (2-Phenyl-1H-imidazol-5-YL)methanamine are also considered hazardous waste. They should be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[12] After rinsing, deface the label and dispose of the container according to your institution's policy.[12]

References

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Fisher Scientific. Safety Data Sheet: 2-Phenyl-2-imidazoline (alternative). [Link]

  • Washington State University. Standard Operating Procedure: Imidazole. [Link]

  • PubChem, National Center for Biotechnology Information. 1-(1H-Imidazol-5-yl)methanamine. [Link]

  • Fairtrade International. Hazardous Materials List. [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

  • PubChem, National Center for Biotechnology Information. 2-Phenylimidazole. [Link]

  • Angene Chemical. Safety Data Sheet: (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone. [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. [Link]

  • Australian Government Department of Health (NICNAS). 1H-Imidazole: Human health tier II assessment. [Link]

  • Journal of Toxicological Studies. Chemical health hazards and toxicity of environmental pollutants on humans, animals and others: An overview. [Link]

  • PubMed, National Library of Medicine. Untargeted metabolomics reveals potential health risks associated with chronic exposure to environmentally relevant concentrations of 2-Phenylphenol. [Link]

Sources

Personal protective equipment for handling (2-Phenyl-1H-imidazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the safe handling, personal protective equipment (PPE), and operational management of (2-Phenyl-1H-imidazol-5-YL)methanamine (CAS: 772317-13-2).

As a bifunctional building block frequently utilized in drug discovery and custom peptide synthesis, this compound presents specific handling challenges due to its structural properties[1]. This guide provides drug development professionals with field-proven, causality-driven safety protocols.

Risk Assessment & Hazard Causality

To design an effective safety protocol, we must first understand the chemical reactivity of (2-Phenyl-1H-imidazol-5-YL)methanamine. The molecule features a phenyl-substituted imidazole ring coupled with a primary methanamine group.

  • Skin and Eye Irritation (H315, H319): The primary amine acts as a strong nucleophile and a moderate base. Upon contact with the moisture present on human skin or the cornea, it can induce localized alkaline hydrolysis of the lipid bilayer, leading to rapid irritation and potential tissue damage [2].

  • Respiratory Irritation (H335): As a crystalline solid or powder, the compound can generate micro-particulates. Inhalation of these basic particulates causes immediate irritation to the mucous membranes of the upper respiratory tract [2].

  • Static Accumulation: Imidazole derivatives frequently exhibit triboelectric charging (static cling) during transfer, increasing the risk of aerosolization and accidental exposure.

Core PPE Matrix

Based on the chemical's basicity and particulate nature, the following self-validating PPE system is required. Every piece of equipment is chosen to directly mitigate the specific chemical mechanisms outlined above.

PPE CategorySpecification & StandardMechanistic Causality / Justification
Hand Protection Nitrile (NBR) Gloves (Min. 0.11 mm thickness)Nitrile provides superior chemical resistance to basic amines compared to latex, preventing permeation and lipid hydrolysis on the skin.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents airborne dust or accidental solvent splashes from interacting with the aqueous environment of the eye.
Body Protection Chemically Resistant Lab Coat (Knee-length)Protects street clothing from particulate accumulation. If handling with flammable solvents, a Flame-Resistant (FR) coat is mandatory.
Respiratory N95 or P100 Particulate RespiratorRequired only if engineering controls (e.g., fume hood) fail or during bulk spill cleanup to prevent inhalation of basic dust.

Operational Workflow: Weighing and Handling Protocol

To ensure absolute safety and prevent cross-contamination, follow this step-by-step methodology when handling the raw powder.

Step 1: Engineering Control Verification

  • Conduct all operations inside a certified chemical fume hood.

  • Verify the fume hood face velocity is operating between 80 to 120 feet per minute (fpm) .

Step 2: Static Mitigation

  • Because the imidazole powder is prone to static cling, use anti-static weigh boats (e.g., aluminum or specialized conductive plastics).

  • Pass a zero-volt anti-static ionizer gun over the spatula and weigh boat prior to opening the chemical container.

Step 3: Chemical Transfer

  • Using a PTFE-coated or stainless steel micro-spatula, carefully transfer the required mass.

  • Keep the container as close to the weigh boat as possible to minimize the drop height and prevent aerosolization.

Step 4: Chemical Quenching & Decontamination

  • Do not wash tools directly in the sink. The basic amine must be neutralized.

  • Wipe down spatulas and the balance area with a lint-free wipe dampened with a 1% acetic acid or citric acid solution . The weak acid protonates the primary amine, converting it into a highly water-soluble, non-volatile salt.

  • Follow with a secondary wipe using Deionized (DI) water.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and structured action is required to prevent respiratory exposure.

  • Isolate & Assess: Immediately restrict access to the spill area. If the spill is outside a fume hood, don an N95/P100 respirator.

  • Dust Suppression (Critical): Do not dry sweep the powder, as this will aerosolize the basic particulates. Lightly mist the spill with water or a dilute acidic solution to bind the powder.

  • Absorption: Cover the moistened spill with absorbent chemical pads.

  • Collection: Carefully scoop the pads and any residual slurry into a high-density polyethylene (HDPE) or glass waste container.

  • Waste Manifesting: Label the container strictly as "Hazardous Basic Organic Waste - Amine/Imidazole Derivative." Dispose of according to institutional and local EPA/RCRA guidelines.

Safety Workflow Visualization

G Start Start: Risk Assessment (CAS 772317-13-2) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify 80-120 fpm) PPE->Hood Handle Weighing & Handling (Anti-static tools) Hood->Handle Spill Spill Occurs? Handle->Spill Clean Wet Wipe Protocol (1% Acetic Acid) Spill->Clean Yes Decon Standard Decontamination (Weak Acid -> DI Water) Spill->Decon No Waste Hazardous Waste Disposal (HDPE/Glass Container) Clean->Waste Decon->Waste

Workflow for handling (2-Phenyl-1H-imidazol-5-YL)methanamine and emergency spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.